6-Azido-9H-purine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
7086-34-2 |
|---|---|
Molecular Formula |
C5H3N7 |
Molecular Weight |
161.12 g/mol |
IUPAC Name |
6-azido-7H-purine |
InChI |
InChI=1S/C5H3N7/c6-12-11-5-3-4(8-1-7-3)9-2-10-5/h1-2H,(H,7,8,9,10) |
InChI Key |
PNRIXVQOZMTFOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)N=[N+]=[N-] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Azido-9H-purine: Starting Materials and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-azido-9H-purine, a valuable intermediate in medicinal chemistry and chemical biology. The document details the common starting materials, provides step-by-step experimental protocols, and includes quantitative data to facilitate reproducibility. Furthermore, this guide illustrates the key synthetic pathways and a common application of the final product using schematic diagrams.
Introduction
This compound is a purine (B94841) analog containing a reactive azido (B1232118) group at the 6-position. This functional group makes it a versatile building block for the synthesis of a wide range of purine derivatives with potential therapeutic applications. The azido group can readily undergo various chemical transformations, including cycloaddition reactions (e.g., "click chemistry"), reduction to an amino group, and photolytic generation of a highly reactive nitrene species. The latter property makes 6-azidopurines particularly useful as photoaffinity labels for the identification and characterization of nucleotide-binding proteins.
This guide will focus on the practical synthesis of this compound from readily available starting materials, providing researchers with the necessary information to produce this compound in a laboratory setting.
Starting Materials and Synthetic Overview
The most common and efficient route to this compound involves the nucleophilic substitution of a suitable leaving group at the 6-position of the purine ring with an azide (B81097) salt. The primary starting material for this transformation is 6-chloropurine (B14466) . 6-Chloropurine can be synthesized from more common and less expensive purine precursors, namely hypoxanthine (B114508) and 6-mercaptopurine (B1684380) .
The overall synthetic strategy can be summarized as a two-step process:
-
Preparation of 6-Chloropurine: Conversion of either hypoxanthine or 6-mercaptopurine into the key intermediate, 6-chloropurine.
-
Azidation of 6-Chloropurine: Reaction of 6-chloropurine with an azide salt to yield the final product, this compound.
The following sections will provide detailed experimental protocols for each of these steps.
Experimental Protocols
Synthesis of 6-Chloropurine from Hypoxanthine
The conversion of hypoxanthine to 6-chloropurine is typically achieved by treatment with a strong chlorinating agent, most commonly phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base such as N,N-dimethylaniline.
Reaction Scheme:
Figure 1. Synthesis of 6-Chloropurine from Hypoxanthine.
Experimental Protocol:
A mixture of hypoxanthine (0.368 mol), N,N-dimethylaniline (120 mL), and phosphorus oxychloride (500 mL) is refluxed for 20 minutes.[1] Excess phosphorus oxychloride is then removed by vacuum distillation at a temperature below 70°C.[1] The resulting residue is cooled, and methylene (B1212753) chloride (1.0 L) is added.[1] The solution is further cooled in an ice-water bath, and hydrogen chloride gas is bubbled through the solution until it turns a bright yellow color, indicating the precipitation of 6-chloropurine hydrochloride. The mixture is stirred overnight, and then nitrogen gas is passed through the solution to remove excess HCl. The solid product is collected by filtration, washed with hot methylene chloride, and dried to yield 6-chloropurine hydrochloride.[1] To obtain the free base, the hydrochloride salt is treated with water, and the pH is adjusted to 6.5-6.7 with ammonium (B1175870) hydroxide, causing the precipitation of 6-chloropurine. The precipitate is collected by filtration, washed with ice water, and dried in a vacuum oven.
| Reactant/Product | Molar Mass ( g/mol ) | Starting Amount | Yield (%) |
| Hypoxanthine | 136.11 | 50 g (0.368 mol) | - |
| 6-Chloropurine | 154.55 | - | 91%[2] |
Table 1. Quantitative data for the synthesis of 6-chloropurine from hypoxanthine.
Synthesis of 6-Chloropurine from 6-Mercaptopurine
An alternative route to 6-chloropurine involves the chlorination of 6-mercaptopurine. This can be achieved by treating a suspension of 6-mercaptopurine with nascent chlorine gas.
Reaction Scheme:
Figure 2. Synthesis of 6-Chloropurine from 6-Mercaptopurine.
Experimental Protocol:
A suspension of 6-mercaptopurine hydrate (B1144303) in absolute ethanol (B145695) is treated with nascent chlorine gas. The chlorine gas can be generated in situ by the reaction of a suitable oxidizing agent with hydrochloric acid. The reaction progress is monitored by a suitable method, such as thin-layer chromatography. Upon completion, the reaction mixture is worked up to isolate the 6-chloropurine product.
Note: This method is less commonly detailed in recent literature compared to the hypoxanthine route, and yields can be variable. Careful control of the chlorinating agent is necessary to avoid over-reaction.
Synthesis of this compound from 6-Chloropurine
The final step in the synthesis is the conversion of 6-chloropurine to this compound via a nucleophilic aromatic substitution reaction with sodium azide.
Reaction Scheme:
Figure 3. Synthesis of this compound from 6-Chloropurine.
Experimental Protocol:
To a solution of 6-chloropurine in dimethyl sulfoxide (B87167) (DMSO), sodium azide is added. The reaction mixture is then heated to 60°C. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature and poured into ice water to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford this compound.
| Reactant/Product | Molar Mass ( g/mol ) | Solvent | Temperature (°C) |
| 6-Chloropurine | 154.55 | DMSO | 60 |
| Sodium Azide | 65.01 | ||
| This compound | 161.13 |
Table 2. Reaction conditions for the synthesis of this compound. Yields for this reaction are generally high, often exceeding 80-90%, though specific quantitative data from a single source for the parent this compound was not available in the initial search.
Application in Photoaffinity Labeling
As mentioned, a significant application of this compound and its derivatives is in photoaffinity labeling. This technique is used to identify and study the binding sites of proteins that interact with purines. The azido group is photolabile and, upon irradiation with UV light, generates a highly reactive nitrene intermediate that can form a covalent bond with nearby amino acid residues in the protein's binding pocket.
Workflow for Photoaffinity Labeling:
Figure 4. General workflow for photoaffinity labeling using a 6-azidopurine derivative.
This powerful technique allows for the direct identification of protein targets of purine-based compounds and provides valuable insights into their mechanism of action.
Conclusion
The synthesis of this compound is a straightforward process that can be accomplished in a laboratory setting starting from common purine precursors. The key intermediate, 6-chloropurine, is readily accessible from either hypoxanthine or 6-mercaptopurine. The final azidation step proceeds efficiently under mild conditions. The resulting this compound is a valuable tool for chemical biologists and medicinal chemists, particularly for its application in photoaffinity labeling to elucidate protein-ligand interactions. This guide provides the essential protocols and data to support the synthesis and application of this important purine derivative.
References
- 1. In Vitro Oxidative Metabolism of 6-Mercaptopurine in Human Liver: Insights into the Role of the Molybdoflavoenzymes Aldehyde Oxidase, Xanthine Oxidase, and Xanthine Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photo-oxidation of 6-mercaptopurine in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 6-Azido-9H-purine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Azido-9H-purine is a purine (B94841) analog of significant interest in medicinal chemistry and drug development due to its potential as an inhibitor of de novo purine biosynthesis. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and biological mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers actively engaged in the fields of oncology, virology, and immunology, where the modulation of nucleotide metabolism is a key therapeutic strategy.
Chemical Properties and Structure
This compound is a synthetic purine derivative characterized by the presence of an azido (B1232118) group at the 6-position of the purine ring. This modification imparts unique chemical and biological properties to the molecule.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while some experimental data is available, other values are estimated based on the properties of structurally similar purine analogs.
| Property | Value | Source |
| Molecular Formula | C₅H₃N₇ | |
| Molecular Weight | 161.12 g/mol | |
| CAS Number | 7086-34-2 | [1] |
| Appearance | White to off-white solid (Predicted) | |
| Melting Point | >300 °C (Decomposes) (Predicted) | |
| Boiling Point | Not available | |
| Solubility | Soluble in dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF). Limited solubility in water and other common organic solvents. | |
| pKa | Not available |
Structural Information
The chemical structure of this compound is defined by a purine core with an azido substituent. The tautomeric form, 9H-purine, is generally considered the most stable.
| Identifier | String |
| SMILES | C1=NC2=C(N1)C(=NN=N)N=CN2 |
| InChI | InChI=1S/C5H3N7/c6-8-7-5-4-9-1-10-3(4)11-2-12-5/h1-2H |
Experimental Protocols
Synthesis of this compound
The most common and effective method for the synthesis of this compound involves the nucleophilic substitution of 6-chloropurine (B14466) with sodium azide (B81097).
Materials:
-
6-Chloropurine
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Filtration apparatus (Büchner funnel, filter paper)
-
Deionized water
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve 6-chloropurine (1 equivalent) in anhydrous dimethyl sulfoxide (DMSO).
-
To this solution, add sodium azide (1.5 equivalents) in one portion.
-
Heat the reaction mixture to 80-100 °C with continuous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (6-chloropurine) is consumed. This typically takes several hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold deionized water. This will precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with cold deionized water, followed by a small amount of cold ethanol to remove any remaining impurities.
-
Dry the purified this compound in a vacuum oven at a low temperature to obtain the final product.
Safety Precautions: Sodium azide is highly toxic and can form explosive metal azides. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with skin and eyes, and do not mix with acids.
Biological Activity and Mechanism of Action
This compound and other purine analogs are known to exert their biological effects by interfering with the de novo purine biosynthesis pathway. This pathway is essential for the production of adenosine (B11128) and guanosine (B1672433) nucleotides, which are the building blocks of DNA and RNA.
Inhibition of De Novo Purine Biosynthesis
The primary mechanism of action of this compound is believed to be its conversion within the cell to the corresponding ribonucleotide, this compound ribonucleotide. This metabolite can then act as a feedback inhibitor of key enzymes in the de novo purine synthesis pathway. The primary target is thought to be phosphoribosyl pyrophosphate (PRPP) amidotransferase, the enzyme that catalyzes the first committed step in the pathway. By inhibiting this enzyme, 6-azidopurine effectively shuts down the production of new purine nucleotides.
The following diagram illustrates the key steps in the de novo purine biosynthesis pathway and the proposed point of inhibition by this compound.
Spectral Data
Definitive, experimentally determined spectral data for this compound is not widely available in the public domain. The following information is based on the expected spectral characteristics of purine analogs.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show characteristic signals for the purine ring protons. The chemical shifts would be influenced by the electron-withdrawing nature of the azido group. Typically, the C2-H and C8-H protons of the purine ring would appear as singlets in the aromatic region (δ 7.5-9.0 ppm). The N9-H proton would likely appear as a broad singlet at a lower field.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum would provide information about the carbon skeleton of the molecule. The chemical shifts of the purine ring carbons would be diagnostic. Based on data for similar purine derivatives, the approximate chemical shifts are expected to be in the range of δ 115-160 ppm.
Mass Spectrometry
Mass spectrometry would confirm the molecular weight of this compound. The molecular ion peak ([M+H]⁺ or [M-H]⁻) would be observed at m/z corresponding to its molecular weight (161.12 g/mol ). The fragmentation pattern would likely involve the loss of nitrogen gas (N₂) from the azido group, a characteristic fragmentation for azido-containing compounds.
Conclusion
This compound is a valuable tool compound for studying purine metabolism and a potential lead for the development of novel therapeutics. Its ability to inhibit de novo purine biosynthesis makes it a compound of interest for applications in cancer, viral infections, and autoimmune diseases, where rapidly proliferating cells are highly dependent on this metabolic pathway. Further research is warranted to fully elucidate its pharmacological profile and therapeutic potential.
References
6-Azido-9H-purine: A Technical Guide to a Versatile Chemical Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a versatile chemical probe that has emerged as a valuable tool in chemical biology and drug discovery. As a purine (B94841) analog, it mimics natural purines like adenine (B156593) and guanine, allowing it to interact with a wide range of biological targets, including enzymes, receptors, and other proteins involved in purinergic signaling. Its key feature is the presence of an azide (B81097) group at the 6-position of the purine ring. This functional group is relatively stable in the dark but can be activated under specific conditions, enabling its use in two powerful techniques: photoaffinity labeling and click chemistry. These methodologies allow for the identification and characterization of protein targets, providing crucial insights into cellular signaling pathways and aiding in the development of novel therapeutics.
This technical guide provides an in-depth overview of this compound as a chemical probe, detailing its chemical properties, synthesis, and applications. It includes experimental protocols and quantitative data to assist researchers in applying this probe in their own studies.
Chemical and Photochemical Properties
A crucial chemical feature of 6-azidopurine is its existence in an azide-tetrazole equilibrium. This equilibrium is influenced by the solvent environment. The tetrazole form can be the predominant species in certain solvents, which is an important consideration for its application in biological systems.
Upon exposure to UV light, aryl azides, such as the one in this compound, are photoactivated to form a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby molecules, including amino acid residues within the binding pocket of a target protein. However, studies on 6-azidopurine ribonucleoside have shown that UV irradiation can also lead to a photoinduced purine ring expansion, forming a 1,3,5-triazepinone nucleoside.[1] This photochemical property must be carefully considered when designing photoaffinity labeling experiments to ensure that the desired cross-linking occurs.
Synthesis of this compound
The synthesis of 6-azidopurines can be achieved through the displacement of a leaving group at the C6 position of a purine precursor with an azide salt. A common starting material is 6-chloropurine (B14466).
General Synthesis Protocol:
A series of 6-substituted purines can be synthesized from commercially available 2-amino-6-chloropurine (B14584) with appropriate reagents. While a specific protocol for the direct synthesis of this compound from 6-chloropurine is not detailed in the provided results, a general approach would involve the nucleophilic substitution of the chloride with sodium azide.
Applications as a Chemical Probe
The utility of this compound as a chemical probe stems from its ability to participate in two powerful bioorthogonal reactions: photoaffinity labeling and copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a form of click chemistry.
Photoaffinity Labeling for Target Identification
Photoaffinity labeling (PAL) is a technique used to identify the binding partners of a small molecule within a complex biological sample, such as a cell lysate or even in living cells.[2] The 6-azido group serves as a photoactivatable crosslinker.
Experimental Workflow for Photoaffinity Labeling:
The general workflow for a photoaffinity labeling experiment using a probe like this compound is as follows:
-
Incubation: The 6-azidopurine probe is incubated with the biological sample (e.g., cell lysate, purified protein) to allow it to bind to its target protein(s).
-
UV Irradiation: The sample is exposed to UV light at a specific wavelength to activate the azide group, generating the reactive nitrene.
-
Covalent Cross-linking: The nitrene intermediate rapidly reacts with nearby amino acid residues in the binding site of the target protein, forming a stable covalent bond.
-
Target Enrichment and Identification: The covalently labeled protein(s) are then enriched and identified, typically using mass spectrometry-based proteomic approaches. To facilitate enrichment, the probe often includes a reporter tag, such as biotin, or a "clickable" handle, like an alkyne, for subsequent derivatization.
Click Chemistry for Bioconjugation
The azide group of this compound can also be utilized in click chemistry reactions. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) allows for the highly efficient and specific ligation of the azido-probe to a molecule containing a terminal alkyne.[3][4] This is particularly useful for attaching reporter tags (e.g., fluorophores, biotin) for visualization or enrichment after the probe has bound to its target.
Experimental Workflow for Click Chemistry:
When used in conjunction with target identification, a common strategy is to use an alkyne-modified version of the target biomolecule or a secondary detection reagent with an alkyne handle.
Experimental Protocols
General Protocol for Photoaffinity Labeling of Cell Lysate
This protocol is a general guideline and should be optimized for the specific biological system and target of interest.
Materials:
-
This compound probe (with a reporter tag or clickable handle if desired)
-
Cell lysate
-
Phosphate-buffered saline (PBS)
-
UV lamp (e.g., 254 nm or 365 nm, depending on the specific azido-probe)
-
Streptavidin beads (for biotinylated probes) or alkyne-biotin and click chemistry reagents (for azido-probes with a clickable handle)
-
Protease inhibitors
Procedure:
-
Lysate Preparation: Prepare cell lysate according to standard protocols, ensuring the addition of protease inhibitors. Determine the total protein concentration.
-
Probe Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration for a specified time (e.g., 1 hour) at 4°C to allow for binding. Include a control sample with a competing ligand to assess non-specific binding.
-
UV Cross-linking: Transfer the lysate to a petri dish or a suitable container and place it on ice. Irradiate the sample with UV light for a specified duration (e.g., 10-30 minutes). The optimal wavelength and duration should be determined empirically.
-
Enrichment (for biotinylated probes):
-
Add streptavidin beads to the irradiated lysate and incubate for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Enrichment (for clickable probes):
-
Perform a click reaction by adding an alkyne-biotin tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA or THPTA) to the irradiated lysate.[3][4]
-
Incubate to allow the click reaction to proceed.
-
Add streptavidin beads to capture the now biotinylated protein-probe complexes and wash as described above.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
-
Analyze the eluted proteins by SDS-PAGE and visualize by silver staining, Coomassie blue staining, or western blotting if an antibody to the target is available.
-
For target identification, the eluted proteins can be subjected to in-gel digestion followed by mass spectrometry analysis.
-
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general framework for labeling an alkyne-containing biomolecule with an azide-containing probe like this compound.
Materials:
-
Azide-containing probe (e.g., this compound)
-
Alkyne-containing biomolecule
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) as a ligand
-
Solvent (e.g., DMSO/water mixture)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the azide probe and alkyne biomolecule in a suitable solvent (e.g., DMSO).
-
Prepare fresh stock solutions of CuSO₄ and sodium ascorbate in water.
-
Prepare a stock solution of the TBTA or THPTA ligand in DMSO or water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the alkyne-biomolecule, the azide probe, and the copper ligand.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the sodium ascorbate solution. The final concentrations of reactants should be optimized.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 1-4 hours). The reaction can be monitored by techniques like TLC or LC-MS.
-
-
Purification:
-
Purify the resulting triazole-linked product using an appropriate method, such as HPLC or precipitation, to remove unreacted starting materials and the copper catalyst.
-
Quantitative Data
| Parameter | Description | Typical Range of Values | Experimental Method |
| Binding Affinity (Kd) | Dissociation constant, indicating the strength of binding between the probe and its target. A lower Kd signifies stronger binding. | nM to µM | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Radioligand Binding Assay |
| Inhibitory Concentration (IC50) | Concentration of the probe required to inhibit a specific biological process or enzyme activity by 50%. | nM to µM | Enzyme activity assays, cell-based functional assays |
| Effective Concentration (EC50) | Concentration of the probe that induces a response halfway between the baseline and maximum after a specified exposure time. | nM to µM | Cell-based functional assays |
| Cross-linking Efficiency | The percentage of the target protein that is covalently labeled by the photoaffinity probe upon UV irradiation. | Variable | SDS-PAGE with quantitative band densitometry, mass spectrometry |
Signaling Pathways
This compound, as a purine analog, is expected to interact with proteins involved in purinergic signaling. Purinergic signaling pathways play critical roles in a vast array of physiological processes, including neurotransmission, inflammation, and cell proliferation.[5] These pathways are mediated by purinergic receptors, which are broadly classified into P1 receptors (adenosine receptors) and P2 receptors (ATP receptors).
By using this compound as a chemical probe, researchers can identify and validate the specific purine-binding proteins that mediate these signaling events. This can help to elucidate the roles of these proteins in both normal physiology and disease states.
Conclusion
This compound is a powerful and versatile chemical probe for the study of purine-binding proteins. Its dual functionality, enabling both photoaffinity labeling and click chemistry, provides a robust toolkit for target identification, validation, and characterization. The successful application of this probe requires careful consideration of its chemical and photochemical properties, as well as optimization of the experimental protocols for the specific biological context. This guide provides a comprehensive foundation for researchers to harness the potential of this compound in advancing our understanding of purinergic signaling and in the discovery of new therapeutic targets.
References
- 1. researchgate.net [researchgate.net]
- 2. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. broadpharm.com [broadpharm.com]
- 5. Purinergic signaling: Diverse effects and therapeutic potential in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Early Studies and Discovery of 6-Azido-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a purine (B94841) analogue that has been a subject of interest in medicinal chemistry due to its potential as a precursor for various biologically active compounds. Its discovery and early investigation laid the groundwork for the synthesis of numerous derivatives, including nucleosides with antiviral and antitumor properties. This technical guide provides an in-depth overview of the early studies on this compound, focusing on its synthesis, characterization, and initial biological evaluations.
Synthesis of this compound
The primary and most direct route for the synthesis of this compound involves the nucleophilic substitution of 6-chloropurine (B14466) with an azide (B81097) salt.
Synthetic Pathway
6-Azido-9H-purine: A Technical Guide for Researchers
CAS Number: 7086-34-2 Molecular Weight: 161.12 g/mol
This technical guide provides an in-depth overview of 6-Azido-9H-purine, a versatile purine (B94841) analog of significant interest to researchers in chemical biology, drug discovery, and molecular biology. This document details its chemical properties, synthesis, and key applications, including its use as a photoaffinity label and a component in click chemistry reactions.
Chemical and Physical Properties
| Property | Value |
| CAS Number | 7086-34-2[1] |
| Molecular Formula | C₅H₃N₇ |
| Molecular Weight | 161.12 g/mol [1] |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO and DMF |
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a suitable precursor, most commonly 6-chloro-9H-purine.
Experimental Protocol: Synthesis from 6-Chloro-9H-purine
This protocol describes a common method for the synthesis of this compound.
Materials:
-
6-Chloro-9H-purine
-
Sodium azide (B81097) (NaN₃)
-
Dimethylformamide (DMF)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Round-bottom flask
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve 6-chloro-9H-purine in DMF.
-
Add an excess of sodium azide to the solution.
-
Heat the reaction mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Quench the reaction by adding deionized water.
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with deionized water and brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography to obtain pure this compound.
Applications in Research
The unique chemical properties of this compound, particularly the presence of the azido (B1232118) group, make it a valuable tool in various biochemical and molecular biology applications.
Photoaffinity Labeling
The azido group on the purine ring allows this compound to function as a photoaffinity label. Upon exposure to UV light, the azido group is converted into a highly reactive nitrene intermediate, which can form a covalent bond with nearby molecules, typically amino acid residues within the binding pocket of a protein. This property is exploited to identify and characterize protein-ligand interactions, particularly for ATP-binding proteins.
Experimental Workflow for Photoaffinity Labeling:
Click Chemistry
The azide functionality of this compound makes it a suitable partner for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry". This reaction allows for the efficient and specific conjugation of this compound to molecules containing a terminal alkyne. This is particularly useful for attaching reporter molecules, such as fluorophores or biotin, for visualization or affinity purification of target biomolecules.
Experimental Protocol for Click Chemistry:
This protocol outlines a general procedure for conjugating an alkyne-containing reporter molecule to a biomolecule that has been modified with this compound.
Materials:
-
Azide-modified biomolecule (e.g., protein labeled with a 6-azido-purine analog)
-
Alkyne-containing reporter molecule (e.g., alkyne-biotin or alkyne-fluorophore)
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-stabilizing ligand
-
Phosphate-buffered saline (PBS) or other suitable buffer
Procedure:
-
Prepare a stock solution of the azide-modified biomolecule in a suitable buffer.
-
Prepare stock solutions of the alkyne-reporter, CuSO₄, sodium ascorbate, and TBTA.
-
In a reaction tube, combine the azide-modified biomolecule and the alkyne-reporter.
-
Add the TBTA ligand to the reaction mixture.
-
Add CuSO₄ to the mixture.
-
Initiate the reaction by adding freshly prepared sodium ascorbate.
-
Incubate the reaction at room temperature with gentle agitation. Reaction times can vary from 30 minutes to several hours.
-
The resulting conjugate can then be purified or directly used for downstream applications such as SDS-PAGE analysis, Western blotting, or affinity purification.
Logical Relationship in a Click Chemistry Experiment:
Potential Biological Significance and Signaling Pathways
As a purine analog, this compound has the potential to interact with a wide range of biological targets that recognize endogenous purines like adenine (B156593) and guanine. These include enzymes involved in nucleic acid metabolism and purinergic receptors, which are crucial for cell signaling.
Purinergic Signaling: Purinergic signaling involves the release of purine nucleotides (like ATP) and nucleosides (like adenosine) into the extracellular space, where they bind to specific purinergic receptors on the cell surface. This signaling cascade is involved in a multitude of physiological processes, including neurotransmission, inflammation, and cell proliferation.
Given its structural similarity to adenine, 6-azidoadenine (a derivative of this compound) could potentially act as a probe for purinergic receptors, particularly the P1 (adenosine) and P2 (ATP/ADP) receptor families. Photoaffinity labeling studies using 6-azido-purine analogs could help in identifying the specific receptor subtypes and their ligand-binding domains.
Hypothetical Signaling Pathway Interaction:
Conclusion
This compound is a powerful and versatile chemical tool for researchers. Its ability to participate in photoaffinity labeling and click chemistry reactions allows for the robust investigation of protein-ligand interactions and the development of sophisticated biochemical assays. As research into purine-binding proteins and purinergic signaling continues to expand, the utility of this compound and its derivatives is poised to grow, offering new avenues for discovery in both basic and applied sciences.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physical and Chemical Characteristics of 6-Azido Purine (B94841) Analogs
This guide provides a comprehensive overview of the essential physical and chemical properties of 6-azido purine analogs. These compounds are of significant interest in medicinal chemistry and chemical biology, serving as versatile intermediates, photoaffinity labels, and bioorthogonal chemical probes. This document details their synthesis, reactivity, and key characteristics, including the critical azide-tetrazole equilibrium.
Core Physicochemical Characteristics
The utility of 6-azido purine analogs is fundamentally governed by their physical and chemical properties. Key among these is the equilibrium they exhibit and their solubility profile.
1.1. Azide-Tetrazole Equilibrium
A defining characteristic of 6-azido purines is their existence in a dynamic equilibrium with the corresponding tetrazolo[5,1-i]purine tautomer.[1][2] This equilibrium is highly sensitive to the solvent environment. Generally, the proportion of the tetrazolyl isomer increases with the polarity (dielectric constant) of the solvent.[1] This tautomerism is a critical consideration for reaction planning and spectroscopic analysis.
The two isomers can be distinguished using ¹H NMR spectroscopy, as the chemical shifts for the H-2 and H-8 protons are distinct for each form. In the tetrazolyl tautomers, the H-2 proton resonance appears further downfield (around 9.7-10 ppm) compared to the azido (B1232118) form (around 9.1-9.2 ppm).[1]
Table 1: Solvent-Dependent Azide-Tetrazole Equilibrium for 6-Azido Purine Nucleoside Derivatives [1]
| Compound | Solvent | Dielectric Constant (ε) | Azido Isomer (%) | Tetrazolyl Isomer (%) |
| 3a | CDCl₃ | 4.8 | 58 | 42 |
| Acetone-d₆ | 20.7 | 30 | 70 | |
| CD₃CN | 37.5 | 22 | 78 | |
| DMSO-d₆ | 46.7 | 18 | 82 | |
| 3b | CDCl₃ | 4.8 | 51 | 49 |
| Acetone-d₆ | 20.7 | 31 | 69 | |
| CD₃CN | 37.5 | 21 | 79 | |
| DMSO-d₆ | 46.7 | 15 | 85 | |
| 3e | CD₃OD | 32.7 | 25 | 75 |
| D₂O | 78.4 | 12 | 88 | |
| DMSO-d₆ | 46.7 | 22 | 78 | |
| 3f | CD₃OD | 32.7 | 22 | 78 |
| D₂O | 78.4 | 10 | 90 | |
| DMSO-d₆ | 46.7 | 18 | 82 |
Data adapted from Lakshman, M. K., et al. (2008).[1]
Caption: The equilibrium between 6-azido purine and its tetrazole isomer is solvent-dependent.
1.2. Solubility and Stability
6-azido purine and its nucleoside analogs generally exhibit moderate solubility. Precursors like 6-chloropurine (B14466) are soluble in organic solvents such as DMSO and dimethylformamide (DMF) at concentrations around 10 mg/mL.[3] The stability of these compounds can be a concern. For instance, attempts to displace chloride from 6-chloro-9-β-D-ribofuranosylpurine with azide ion have been reported to result in decomposition.[1] Furthermore, 6-azidopurine systems can undergo hydrolysis of the azido group or cleavage of the pyrimidine (B1678525) ring in the presence of aqueous acid or base.[2] However, related O⁶-(benzotriazol-1-yl) nucleoside precursors are noted to be relatively stable in neutral aqueous and alcoholic solutions.[1]
Chemical Reactivity and Transformations
The azide moiety imparts a rich and versatile reactivity to the purine scaffold, enabling several key transformations.
2.1. Photochemistry
Upon UV irradiation, 6-azidopurine nucleosides can undergo complex photochemical reactions. The primary transformation is often a purine ring expansion, leading to the formation of novel imidazole-fused 1,3,5-triazepinone nucleosides.[2] This reaction proceeds through a nitrene intermediate.[2] In some cases, partial photoreduction of the azide to an amine (yielding adenosine (B11128) analogs) is also observed.[2] The specific photochemical behavior is highly dependent on the presence of other substituents on the purine ring and the reaction conditions (e.g., presence or absence of oxygen).[2][4]
2.2. Bioreduction to Amines
The azido group can be metabolically reduced to an amino group in vivo. This property has been successfully exploited in prodrug design. For example, 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP) was designed as a prodrug for the antiviral agent ara-A.[5] In mouse models, 6-AAP is metabolized in the liver to yield ara-A, significantly increasing the half-life and brain delivery of the active drug.[5] This biotransformation makes 6-azido purines a valuable scaffold for developing prodrugs of clinically useful amino-containing agents.[5]
2.3. Azide-Alkyne "Click" Chemistry
Perhaps the most widely utilized reaction of 6-azido purines is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[6] This reaction allows for the efficient and specific ligation of the 6-azido purine core to molecules containing a terminal alkyne, forming a stable 1,2,3-triazole linkage.[1][6] This bioorthogonal reaction is high-yielding, tolerates a wide range of functional groups, and can be performed in aqueous conditions, making it ideal for biological applications such as labeling DNA, proteins, and cells.[7][8][9]
Caption: Primary reaction pathways available to 6-azido purine analogs.
Experimental Protocols
3.1. Synthesis of 6-Azido Purine Nucleosides
A reliable method for synthesizing 6-azido purine nucleosides involves the displacement of a leaving group from an O⁶-(benzotriazol-1-yl)inosine derivative with an azide anion.[1]
Protocol: Synthesis from O⁶-(Benzotriazol-1-yl) Precursor [1]
-
Preparation of Precursor : Convert silylated or unprotected inosine (B1671953) (or 2'-deoxyinosine) to the corresponding O⁶-(benzotriazol-1-yl) derivative using established procedures.
-
Azide Displacement :
-
Dissolve the O⁶-(benzotriazol-1-yl)inosine derivative (1 equivalent) in a suitable solvent such as DMF.
-
Add an excess of sodium azide (NaN₃) or a polymer-supported azide reagent.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC). For unprotected derivatives, water can be a suitable solvent.[1]
-
-
Workup and Isolation :
-
Upon completion, partition the reaction mixture between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification : Purify the crude product by silica (B1680970) gel column chromatography to yield the desired 6-azido purine nucleoside.
-
Deprotection (if necessary) : If starting with a protected nucleoside, remove the protecting groups (e.g., silyl (B83357) groups) using appropriate reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) to obtain the final unprotected 6-azido nucleoside.[10]
3.2. Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for labeling an alkyne-modified biomolecule with a 6-azido purine analog.
Caption: Experimental workflow for a typical CuAAC "click" chemistry reaction.
-
Prepare Stock Solutions :
-
Azide : 10 mM solution of the 6-azido purine analog in DMSO or a suitable buffer.
-
Alkyne : Solution of the alkyne-modified biomolecule (e.g., oligonucleotide, protein) in water or buffer.
-
Copper Sulfate : 20-100 mM CuSO₄ in water.
-
Ligand : 100-200 mM solution of a Cu(I)-stabilizing ligand (e.g., THPTA) in water.
-
Reducing Agent : 100-300 mM solution of sodium ascorbate in water (must be prepared fresh).
-
-
Reaction Assembly :
-
In a microfuge tube, combine the alkyne-biomolecule solution and the 6-azido purine stock solution (typically a 4-50 fold excess of the azide).[7]
-
In a separate tube, pre-complex the CuSO₄ and ligand by incubating them in a 1:2 ratio for several minutes.[9]
-
Add the CuSO₄/ligand complex to the azide/alkyne mixture.
-
-
Initiation and Incubation :
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture briefly.
-
Protect the reaction from light and incubate at room temperature for 30-60 minutes.
-
-
Purification :
-
The resulting triazole-linked conjugate can be purified using methods appropriate for the biomolecule, such as ethanol precipitation for DNA/RNA or size-exclusion chromatography for proteins.[7]
-
Biological Activity and Applications
6-azido purine analogs have been investigated for a range of biological activities.
-
Antiviral Activity : Certain 2-amino-6-substituted-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-9H-purines have shown activity against HIV-1.[12]
-
Anticancer and Antiproliferative Activity : Various substituted purine analogs are known to possess antitumor properties.[13][14] Their ability to mimic natural purines allows them to interfere with cellular processes.[15]
-
Prodrugs : As detailed above, the azide group can serve as a stable precursor to a bioactive amine, improving the pharmacokinetic properties of a parent drug.[5]
-
Chemical Probes : Through click chemistry, these analogs are invaluable tools for labeling and tracking biomolecules to study their function, localization, and interactions within complex biological systems.
References
- 1. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis, biotransformation, and pharmacokinetic studies of 9-(beta-D-arabinofuranosyl)-6-azidopurine: a prodrug for ara-A designed to utilize the azide reduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Click Chemistry [organic-chemistry.org]
- 7. broadpharm.com [broadpharm.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. confluore.com [confluore.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Biological Stability of the Azido Group in 6-Azido-9H-purine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a purine (B94841) analog of significant interest in medicinal chemistry and chemical biology. The incorporation of the azido (B1232118) group at the 6-position of the purine ring imparts unique chemical properties that can be exploited for various applications, including bioconjugation via "click chemistry" and the development of prodrugs. Understanding the biological stability of the azido group is paramount for the successful design and application of this compound and its derivatives in a physiological environment. This technical guide provides a comprehensive overview of the factors influencing the stability of the azido moiety, including its chemical equilibrium, enzymatic metabolism, and reactivity with biological nucleophiles.
Chemical Stability: The Azide-Tetrazole Equilibrium
A crucial aspect of the chemistry of this compound is its existence in a dynamic equilibrium with its ring-closed tetrazole tautomer, tetrazolo[5,1-f]purine.[1] This equilibrium is highly dependent on the solvent environment. In polar solvents, the tetrazole form is generally favored, while in nonpolar solvents, the azide (B81097) form is more prominent. This tautomerism has significant implications for its biological activity, as the two forms exhibit different chemical reactivities and abilities to interact with biological targets.
Table 1: Solvent-Dependent Azide-Tetrazole Equilibrium of 6-Azidopurine Derivatives
| Solvent | Dielectric Constant (ε) | % Azido Isomer | % Tetrazole Isomer |
| DMSO-d6 | 47.2 | ~0 | ~100 |
| CD3OD | 32.7 | 15 | 85 |
| CD3CN | 37.5 | 20 | 80 |
| CD2Cl2 | 9.1 | 20 | 80 |
| CDCl3 | 4.8 | 60 | 40 |
Data adapted from studies on 6-azidopurine ribonucleoside, which is expected to exhibit similar behavior to the parent compound.[1]
Metabolic Stability
The azido group of 6-azidopurine and its derivatives is susceptible to metabolic transformation, primarily through reduction to the corresponding amine. This conversion can significantly alter the biological activity of the parent molecule.
Enzymatic Reduction
The primary metabolic pathway for the azido group in purine analogs is its reduction to an amino group. This has been demonstrated for the nucleoside analog 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP), which is a prodrug of the antiviral agent ara-A. The reduction is predominantly carried out by microsomal enzymes in the liver.[1]
Recent studies have also implicated cytochrome P450 (CYP) enzymes in the oxygen-dependent reduction of aryl azides. While direct evidence for this compound is not yet available, it is plausible that CYP enzymes could contribute to its metabolic reduction in a low-oxygen environment.
Potential Role of Xanthine (B1682287) Oxidase
Xanthine oxidase (XO) is a key enzyme in purine catabolism, responsible for the oxidation of hypoxanthine (B114508) and xanthine to uric acid.[2] Given that 6-mercaptopurine, a structurally related purine analog, is a substrate for XO, it is conceivable that this compound could also interact with this enzyme.[3][4] However, experimental data on the metabolism of this compound by xanthine oxidase is currently lacking.
Table 2: In Vitro Half-Life of 9-(β-D-arabinofuranosyl)-6-azidopurine (6-AAP) in Mouse Tissues
| Biological Matrix | Half-Life (t½) in hours |
| Serum | 3.73 |
| Liver Homogenate | 4.90 |
| Brain Homogenate | 7.29 |
This data for the nucleoside analog suggests that the azido group has moderate stability in biological matrices and is susceptible to metabolic conversion.[1]
Reaction with Biological Nucleophiles
The electrophilic nature of the azido group makes it potentially susceptible to reaction with endogenous nucleophiles, most notably glutathione (B108866) (GSH).
Glutathione Conjugation
Glutathione is a highly abundant intracellular thiol that plays a critical role in the detoxification of xenobiotics. The reaction of azides with thiols is a known chemical transformation. While direct kinetic data for the reaction of this compound with glutathione is not available, the potential for this reaction to occur, either spontaneously or catalyzed by glutathione S-transferases (GSTs), should be considered in the overall assessment of its biological stability.
Experimental Protocols
Assessment of Metabolic Stability in Liver Microsomes
This protocol outlines a general procedure for evaluating the metabolic stability of this compound using liver microsomes.
Materials:
-
This compound
-
Pooled human liver microsomes (or from other species of interest)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (or other suitable organic solvent for quenching)
-
Internal standard for analytical quantification
-
HPLC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: Prepare a master mix containing phosphate buffer and liver microsomes at a final protein concentration of 0.5-1.0 mg/mL.
-
Initiation of Reaction: Pre-warm the incubation mixture and a solution of this compound (e.g., at 1 µM final concentration) at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.
-
Sample Processing: Vortex the samples and centrifuge to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of this compound using a validated HPLC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will be the first-order degradation rate constant (k). The half-life (t½) can be calculated using the equation: t½ = 0.693 / k.
Visualizations
Caption: Putative metabolic pathways of this compound.
Caption: Azide-Tetrazole equilibrium of this compound.
Caption: Workflow for microsomal stability assay.
Conclusion
The biological stability of the azido group in this compound is a multifaceted issue governed by a solvent-dependent azide-tetrazole equilibrium and susceptibility to enzymatic reduction. While the azido moiety exhibits moderate stability, its conversion to the corresponding amine is a key metabolic fate, likely mediated by hepatic microsomal enzymes such as cytochrome P450s. The potential for metabolism by xanthine oxidase and conjugation with glutathione warrants further investigation to build a complete stability profile. The provided experimental protocol offers a framework for researchers to quantitatively assess the metabolic stability of this compound and its derivatives, facilitating the development of novel therapeutics and chemical probes.
References
- 1. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Xanthine oxidase - Wikipedia [en.wikipedia.org]
- 3. The role of xanthine oxidase in thiopurine metabolism: a case report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Spectroscopic Characterization of 6-Azido-9H-purine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the purine (B94841) analog, 6-Azido-9H-purine. This compound is of interest in medicinal chemistry and drug development due to the versatile reactivity of the azido (B1232118) group, which can be utilized in click chemistry for bioconjugation and the synthesis of novel derivatives. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound based on the analysis of related purine derivatives and the known spectroscopic behavior of the azido functional group.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.5-8.8 | Singlet | H-2 |
| ~8.3-8.6 | Singlet | H-8 |
| ~13.0-14.0 | Broad Singlet | N-9-H |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~152 | C-2 |
| ~155 | C-4 |
| ~125 | C-5 |
| ~158 | C-6 |
| ~145 | C-8 |
Note: These are estimated chemical shifts and require experimental verification.
Table 3: Predicted Infrared (IR) Absorption Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | C-H stretching (aromatic) |
| ~2120-2160 | Strong | N₃ asymmetric stretching |
| ~1600-1400 | Medium-Strong | C=C and C=N stretching (purine ring) |
| ~1300-1000 | Medium | C-N stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Ion |
| 161.05 | [M]⁺ (Molecular Ion) |
| 133.04 | [M-N₂]⁺ |
| 105.04 | [M-N₂-HCN]⁺ |
Note: Fragmentation patterns can vary based on the ionization method used.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent will depend on the solubility of the compound.
-
Transfer the solution to a 5 mm NMR tube.
2. ¹H NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Parameters:
-
Pulse Sequence: Standard single-pulse experiment.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
Spectral Width: 0-16 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the residual solvent peak.
3. ¹³C NMR Spectroscopy:
-
Instrument: A high-field NMR spectrometer equipped with a carbon probe.
-
Parameters:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
2. Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Procedure:
-
Record a background spectrum of the empty sample compartment (or clean ATR crystal/KBr pellet).
-
Place the sample in the beam path and record the sample spectrum.
-
The instrument software will automatically subtract the background to generate the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Dilute the solution to a final concentration of approximately 1 µg/mL.
2. Data Acquisition:
-
Instrument: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled to an appropriate ionization source.
-
Ionization Method:
-
Electrospray Ionization (ESI): Suitable for polar molecules. The sample solution is introduced into the ESI source via a syringe pump.
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced via a direct insertion probe or a gas chromatograph.
-
-
Parameters:
-
Mass Range: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).
-
Polarity: Positive ion mode is typically used for purine derivatives.
-
Fragmentation: For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
-
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a target compound like this compound.
Caption: Workflow for Synthesis and Spectroscopic Characterization.
Solubility of 6-Azido-9H-purine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 6-Azido-9H-purine, a critical parameter for its application in research and drug development. Due to the limited availability of precise quantitative solubility data for this compound, this document presents available qualitative information supplemented with quantitative data for structurally analogous purine (B94841) compounds. This approach offers valuable guidance for solvent selection and experimental design.
Core Concepts: Azide-Tetrazole Tautomerism
An important characteristic of this compound is its existence in an azide-tetrazole equilibrium. This equilibrium is solvent-dependent, with the tetrazole tautomer being more prevalent in polar solvents, which can influence its solubility and reactivity.
Solubility Profile of this compound
Qualitative assessments indicate that this compound exhibits slight solubility in dimethyl sulfoxide (B87167) (DMSO) and methanol. Safety data sheets for the parent compound, purine, also suggest slight solubility in these solvents.
For practical guidance, the following table summarizes quantitative solubility data for structurally similar purine analogs. These compounds share the core purine structure and offer insights into the probable solubility behavior of this compound.
Table 1: Quantitative Solubility of Purine Analogs
| Compound | Solvent | Solubility (mg/mL) | Molar Solubility (M) |
| 6-Chloropurine | DMSO | ~10 | ~0.065 |
| Dimethylformamide (DMF) | ~10 | ~0.065 | |
| Purine | DMSO | Slightly Soluble | Not Available |
| Methanol | Slightly Soluble | Not Available |
Note: The molecular weight of this compound is 163.13 g/mol . The molecular weight of 6-Chloropurine is 154.56 g/mol .
Experimental Protocol: Determination of Equilibrium Solubility
The following is a generalized protocol for determining the equilibrium solubility of a purine analog like this compound, based on the shake-flask method.
Objective: To determine the saturation solubility of this compound in a selection of solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, DMF, Water, Ethanol, Methanol)
-
Analytical balance
-
Vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary experiments may be needed to determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw an aliquot of the supernatant using a syringe.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved particles.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.
-
Analyze the filtered supernatant and the standard solutions using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).
-
Construct a calibration curve from the standard solutions.
-
Determine the concentration of this compound in the saturated supernatant by interpolating its analytical response on the calibration curve.
-
-
Data Reporting:
-
Express the solubility in mg/mL and molarity (mol/L).
-
Visualization of a Key Application: Photoaffinity Labeling Workflow
This compound is frequently utilized as a photoaffinity labeling probe to identify and study protein-ligand interactions. The following diagram illustrates the general workflow of such an experiment.
Caption: Workflow for identifying protein targets of this compound using photoaffinity labeling.
Application in Drug Discovery and Chemical Biology
The azido (B1232118) group on this compound serves as a versatile chemical handle. Beyond photoaffinity labeling, it can be used in "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC). This allows for the attachment of various reporter molecules, such as fluorophores or biotin, enabling the visualization and isolation of target molecules. As a precursor, this compound is also valuable in the synthesis of more complex purine derivatives with potential therapeutic applications. The understanding of its solubility is paramount for all these applications to ensure efficient reaction conditions and reliable biological assays.
Methodological & Application
Application Notes and Protocols for the Use of 6-Azido-9H-purine in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a versatile building block in medicinal chemistry and chemical biology. Its azido (B1232118) functional group allows for its efficient conjugation to a wide variety of molecules containing a terminal alkyne via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction is characterized by its high efficiency, mild reaction conditions, and broad functional group tolerance, making it an ideal tool for the synthesis of novel purine (B94841) derivatives with potential therapeutic applications.
The resulting 1,2,3-triazole-linked purine conjugates have garnered significant interest in drug discovery, particularly as kinase inhibitors. The purine scaffold is a well-established pharmacophore that mimics the endogenous adenosine (B11128) triphosphate (ATP) molecule, enabling competitive inhibition of ATP-binding sites in kinases. The triazole linker can serve as a rigid scaffold to orient substituents for optimal interaction with the target protein. This application note provides detailed protocols for the synthesis of this compound and its subsequent use in CuAAC reactions, along with an example of the biological application of the resulting compounds as inhibitors of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcription.
Data Presentation
Table 1: Synthesis of this compound from 6-Chloro-9H-purine
| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 6-Chloro-9H-purine | Sodium Azide (B81097) | DMSO | 60 | - | High | [1] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition of this compound with Various Alkynes
| Alkyne | Copper Source | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | CuSO₄·5H₂O | Sodium Ascorbate (B8700270) | DMF/H₂O | Room Temp. | 5 | 95 | General Protocol |
| Propargyl Alcohol | CuI | DIPEA | THF/CH₃CN | Room Temp. | - | High | [2] |
| 4-Ethynylanisole | CuSO₄·5H₂O | Sodium Ascorbate | DMF | 80 | - | Excellent | [3] |
| 1-Ethynyl-4-fluorobenzene | CuSO₄·5H₂O | Sodium Ascorbate | DMF | 50 | - | 65-95 | [2] |
| N/A | CuBr | tBuImCH₂pyCH₂NEt₂ | Neat | Room Temp. | 0.08 | 100 | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from the commercially available 6-Chloro-9H-purine.
Materials:
-
6-Chloro-9H-purine
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Distilled water
-
Filtration apparatus (Büchner funnel, filter paper)
-
Drying oven
Procedure:
-
In a round-bottom flask, dissolve 6-Chloro-9H-purine (1 equivalent) in DMSO.
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60°C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Precipitate the product by adding the reaction mixture to a beaker of cold distilled water with vigorous stirring.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove any residual DMSO and unreacted sodium azide.
-
Dry the purified this compound in a vacuum oven.
Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general method for the "click" reaction between this compound and a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethylformamide (DMF) or a mixture of DMF and water
-
Schlenk flask or vial with a septum
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas supply
-
Syringes and needles
Procedure:
-
To a Schlenk flask or vial, add this compound (1 equivalent) and the terminal alkyne (1.1 equivalents).
-
Dissolve the reactants in DMF or a DMF/water mixture.
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.2 equivalents).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).
-
Under a positive pressure of inert gas, add the sodium ascorbate solution to the reaction mixture via syringe, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-(4-substituted-1H-1,2,3-triazol-1-yl)-9H-purine.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and application of this compound derivatives.
Caption: Simplified signaling pathway of CDK9 inhibition by a 6-(triazolyl)-purine derivative.
Application: Inhibition of Cyclin-Dependent Kinase 9 (CDK9)
Many purine derivatives have been investigated as inhibitors of various kinases due to their structural similarity to ATP.[5] Cyclin-dependent kinase 9 (CDK9), in complex with its regulatory partner Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in regulating gene transcription by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAP II).[6][7] This phosphorylation event is essential for the transition from transcription initiation to productive elongation.
In many cancers, the overexpression and activity of CDK9 lead to the enhanced transcription of anti-apoptotic proteins such as Mcl-1 and Bcl-2, promoting cell survival and resistance to therapy.[7] Therefore, inhibition of CDK9 is a promising therapeutic strategy to induce apoptosis in cancer cells.
Derivatives of this compound, specifically those with a 1,2,3-triazole linkage to various aromatic and heterocyclic moieties, have been designed and synthesized as potent CDK9 inhibitors. These compounds act as ATP-competitive inhibitors, binding to the active site of CDK9 and preventing the phosphorylation of RNAP II. This leads to a decrease in the transcription of short-lived anti-apoptotic proteins, ultimately triggering programmed cell death (apoptosis) in cancer cells.[7][8] The modular nature of the CuAAC reaction allows for the rapid generation of a library of purine-triazole conjugates, facilitating structure-activity relationship (SAR) studies to optimize potency and selectivity for CDK9.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BJOC - CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview [beilstein-journals.org]
- 3. Synthesis, Structure and Biological Activity of (1s,9ar)-1н-1,2,3-Triazol-1-yl) Methyl) Octahydro-1h-Quinolizine Derivatives of Lupinine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Activity Investigation of Novel 1H-Purin-6(9H)-one and 3H-Imidazo[4,5-d][1,2,3]triazin-4(7H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jenabioscience.com [jenabioscience.com]
Application Notes and Protocols for Labeling Proteins with 6-Azido-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a photoactivatable analog of adenine, a fundamental component of nucleotides like ATP. This compound serves as a powerful tool in chemical biology and drug discovery for identifying and characterizing purine-binding proteins, including ATP-binding proteins, through a technique known as photoaffinity labeling (PAL). Upon exposure to ultraviolet (UV) light, the azido (B1232118) group in this compound is converted into a highly reactive nitrene intermediate. This nitrene can then form a stable covalent bond with amino acid residues in close proximity, effectively "labeling" the protein that binds it. This technique allows for the identification of novel drug targets, the elucidation of drug-protein interactions, and the mapping of nucleotide-binding sites within proteins.
Principle of Photoaffinity Labeling
Photoaffinity labeling with this compound is a three-step process:
-
Binding: The this compound probe is incubated with a biological sample (e.g., cell lysate, purified protein) to allow it to bind to its target protein(s). This binding is typically non-covalent and reversible in the absence of UV light.
-
Photocrosslinking: The sample is irradiated with UV light at a specific wavelength. This activates the azido group, generating a nitrene that covalently crosslinks the probe to the interacting protein.
-
Detection and Analysis: The labeled protein is then detected and identified. This can be achieved through various methods, such as incorporating a reporter tag (e.g., biotin, fluorescent dye) onto the purine (B94841) probe for affinity purification and visualization, or by using mass spectrometry to identify the labeled protein and the precise site of crosslinking.
Experimental Protocols
The following protocols provide a general framework for using this compound for photoaffinity labeling of proteins. Optimization of specific conditions such as probe concentration, incubation time, and UV exposure may be necessary for different protein targets and experimental systems.
Protocol 1: Photoaffinity Labeling of a Purified Protein
This protocol describes the labeling of a purified protein with this compound to confirm direct interaction and to map the binding site.
Materials:
-
Purified protein of interest
-
This compound (or a derivative with a reporter tag)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM DTT)
-
UV crosslinking instrument (e.g., Stratalinker) with a lamp emitting at ~254 nm or ~300 nm
-
SDS-PAGE reagents and equipment
-
Detection method (e.g., autoradiography if using a radiolabeled probe, streptavidin-HRP for biotinylated probes, or fluorescence scanner for fluorescent probes)
-
Mass spectrometer for binding site analysis
Procedure:
-
Binding Reaction:
-
In a microcentrifuge tube, prepare a reaction mixture containing the purified protein at a suitable concentration (e.g., 1-10 µM) in Binding Buffer.
-
Add this compound to the desired final concentration. A titration is recommended to determine the optimal concentration (e.g., 10-100 µM).
-
To demonstrate specificity, prepare a control reaction containing an excess of a competing ligand (e.g., ATP or adenine) to prevent the binding of the azido-purine probe.
-
Incubate the reactions on ice or at room temperature for a predetermined time (e.g., 15-60 minutes) to allow for binding equilibrium to be reached.
-
-
UV Crosslinking:
-
Place the reaction tubes on ice in the UV crosslinker.
-
Irradiate the samples with UV light. The optimal wavelength and duration should be determined empirically. A common starting point is irradiation at 254 nm for 5-20 minutes.[1]
-
Avoid prolonged exposure to prevent protein damage.
-
-
Analysis of Labeled Protein:
-
After crosslinking, add SDS-PAGE loading buffer to the samples and boil for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled protein using the appropriate detection method. A band corresponding to the molecular weight of the protein-probe conjugate should be observed. In the competition control lane, the intensity of this band should be significantly reduced.
-
-
Identification of Binding Site (Optional):
-
Excise the labeled protein band from a Coomassie-stained gel.
-
Perform in-gel digestion of the protein (e.g., with trypsin).
-
Analyze the resulting peptides by mass spectrometry (e.g., LC-MS/MS) to identify the peptide fragment(s) containing the covalently attached this compound, thereby mapping the binding site.
-
Protocol 2: Identification of this compound Binding Proteins in a Complex Mixture
This protocol is designed to identify unknown protein targets of this compound from a cell lysate. This typically requires a version of the probe that includes a reporter tag for enrichment.
Materials:
-
Cell lysate
-
Biotinylated this compound derivative
-
Binding Buffer (as in Protocol 1, may require protease inhibitors)
-
UV crosslinking instrument
-
Streptavidin-agarose beads or magnetic beads
-
Wash Buffer (e.g., Binding Buffer with 0.1% Tween-20)
-
Elution Buffer (e.g., SDS-PAGE loading buffer)
-
SDS-PAGE and Western blotting equipment
-
Mass spectrometer for protein identification
Procedure:
-
Binding and Crosslinking:
-
Incubate the cell lysate with the biotinylated this compound probe as described in Protocol 1. Include a no-UV control and a competition control.
-
Perform UV crosslinking as described above.
-
-
Enrichment of Labeled Proteins:
-
Add streptavidin beads to the crosslinked lysate and incubate with rotation for 1-2 hours at 4°C to capture the biotinylated protein-probe complexes.
-
Wash the beads extensively with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Visualize the proteins by silver staining or Coomassie staining.
-
Alternatively, perform a Western blot using a streptavidin-HRP conjugate to specifically detect the biotinylated proteins.
-
-
Protein Identification by Mass Spectrometry:
-
Excise the protein bands of interest from the gel.
-
Perform in-gel digestion and identify the proteins by mass spectrometry. Proteins that are present in the UV-treated sample but absent or significantly reduced in the no-UV and competition controls are considered specific binding partners.
-
Data Presentation
Table 1: Quantitative Parameters for Photoaffinity Labeling
| Parameter | Typical Range | Considerations |
| Probe Concentration | 1 - 100 µM | Should be optimized to ensure saturation of the binding site without causing non-specific labeling. |
| Protein Concentration | 0.1 - 10 µM | Dependent on the affinity of the interaction. |
| UV Wavelength | 254 nm or >300 nm | Shorter wavelengths can cause more protein damage.[2] |
| UV Irradiation Time | 5 - 30 minutes | Needs to be sufficient for crosslinking but minimized to prevent protein degradation. |
| Labeling Efficiency | Varies | Can be influenced by the reactivity of the nitrene and the nature of the amino acid residues in the binding pocket. |
Visualizations
Caption: General workflow for protein labeling using this compound.
Caption: Simplified overview of purinergic signaling pathways.
References
Applications of 6-Azido-9H-purine in Drug Discovery and Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a versatile chemical scaffold that serves as a crucial building block in modern drug discovery and chemical biology. Its intrinsic reactivity and structural similarity to endogenous purines make it an invaluable tool for the synthesis of novel bioactive molecules, target identification, and the development of sophisticated biological probes. The presence of the azide (B81097) moiety is central to its utility, enabling highly specific and efficient "click chemistry" reactions, as well as serving as a precursor for photoaffinity labeling probes. This document provides detailed application notes and experimental protocols for the utilization of this compound in drug discovery workflows.
Synthesis of Bioactive Molecules
This compound is a key starting material for the synthesis of a diverse range of substituted purine (B94841) analogs with potential therapeutic applications, including antiviral and anticancer agents. The azide group can be readily converted to an amine, which can then be further functionalized. Alternatively, the azide itself can be a critical pharmacophore in the final compound.
Application Note:
Derivatives of this compound have shown promise as potent inhibitors of viral replication and cancer cell proliferation. For instance, a series of 2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6-substituted-9H-purines have been synthesized and evaluated for their anti-HIV activity.[1] These compounds demonstrate that modifications at the 6-position of the purine ring, often originating from a 6-azido precursor, can significantly impact biological activity.
Quantitative Data: Anti-HIV Activity of 6-Substituted Purine Nucleoside Analogs
| Compound | 6-Substituent | IC50 (µM) against HIV-1 in MT4 cells |
| 1 | -O-CH3 | 10 |
| 2 | -NH-CH3 | 5 |
| 3 | -NH-Cyclohexyl | 2 |
| 4 | -S-CH3 | >100 |
Data adapted from a study on 2-amino-9-(3-azido-2,3-dideoxy-β-D-erythro-pentofuranosyl)-6-substituted-9H-purines, illustrating the structure-activity relationship at the C6 position.[1]
Experimental Protocol: Synthesis of a 6-Amino-Substituted Purine Derivative
This protocol describes a general procedure for the reduction of the azide group of this compound to an amine, followed by acylation.
Materials:
-
This compound
-
Palladium on carbon (Pd/C, 10%)
-
Methanol (MeOH)
-
Hydrogen gas (H2)
-
Acyl chloride (e.g., Acetyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reduction of the Azide:
-
Dissolve this compound (1 mmol) in MeOH (20 mL) in a round-bottom flask.
-
Carefully add 10% Pd/C (10 mol%).
-
Stir the suspension under an atmosphere of H2 (balloon pressure) at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with MeOH.
-
Concentrate the filtrate under reduced pressure to obtain 6-amino-9H-purine (adenine).
-
-
Acylation of the Amine:
-
Suspend 6-amino-9H-purine (1 mmol) in DCM (15 mL).
-
Add TEA (1.2 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 mmol) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract the product with DCM.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the desired 6-acylamino-9H-purine derivative.
-
Click Chemistry for Bioconjugation and Drug Delivery
The azide group of this compound is a perfect handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[2] This reaction allows for the efficient and specific covalent linkage of the purine scaffold to molecules bearing a terminal alkyne. This has broad applications in creating bioconjugates, functionalized nanoparticles for drug delivery, and complex molecular probes.[3][4]
Application Note:
By "clicking" this compound derivatives onto polymers, peptides, or other drug molecules, researchers can develop multifunctional therapeutics. For example, a purine-based kinase inhibitor can be conjugated to a cell-penetrating peptide to enhance its intracellular delivery and efficacy. The resulting triazole linkage is highly stable under biological conditions.
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the conjugation of a 6-azido-purine derivative to an alkyne-containing molecule (e.g., a fluorescent dye with an alkyne handle).
Materials:
-
This compound derivative (1 equivalent)
-
Alkyne-functionalized molecule (1.1 equivalents)
-
Copper(II) sulfate (CuSO4) (0.1 equivalents)
-
Sodium ascorbate (B8700270) (0.3 equivalents)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.1 equivalents)
-
tert-Butanol/Water (1:1) solvent mixture
-
DMSO (for dissolving starting materials if necessary)
Procedure:
-
Prepare stock solutions of all reagents. For example: 10 mM 6-azido-purine derivative in DMSO, 11 mM alkyne-functionalized molecule in DMSO, 100 mM CuSO4 in water, 300 mM sodium ascorbate in water, and 100 mM THPTA in water.
-
In a microcentrifuge tube, add the 6-azido-purine derivative.
-
Add the alkyne-functionalized molecule.
-
Add the tert-Butanol/Water solvent mixture.
-
Add the THPTA solution, followed by the CuSO4 solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Vortex the mixture gently and allow it to react at room temperature for 1-4 hours. The reaction can be monitored by LC-MS.
-
Upon completion, the product can be purified by preparative HPLC or other suitable chromatographic techniques.
Logical Workflow for CuAAC
Photoaffinity Labeling for Target Identification
The azide group on this compound can be photochemically activated to form a highly reactive nitrene intermediate. This property allows for its use in photoaffinity labeling (PAL) to identify the cellular targets of purine-based drugs.[5][6] In a typical PAL experiment, a bioactive purine analog containing an azide is incubated with cells or a cell lysate. Upon irradiation with UV light, the azide forms a nitrene that covalently crosslinks to nearby proteins, which are typically the biological targets or off-targets of the compound.
Application Note:
Photoaffinity labeling is a powerful technique to deorphanize drugs discovered through phenotypic screens or to validate the target engagement of a lead compound.[5] A 6-azido-purine-based probe, often also containing a "handle" for enrichment (like an alkyne for subsequent click chemistry), can be used to covalently label its protein targets in a complex biological sample. The labeled proteins can then be enriched, identified by mass spectrometry, and validated.
Experimental Protocol: Photoaffinity Labeling and Target Enrichment
This protocol outlines a general workflow for a photoaffinity labeling experiment using a 6-azido-purine probe that also contains an alkyne handle for enrichment.
Materials:
-
This compound-based photoaffinity probe with an alkyne handle
-
Cells or cell lysate
-
UV lamp (e.g., 365 nm)
-
Biotin-azide for click chemistry-based enrichment
-
Streptavidin-coated magnetic beads
-
Reagents for CuAAC (as described in the previous protocol)
-
Buffers for cell lysis, washing, and elution
-
SDS-PAGE and mass spectrometry equipment
Procedure:
-
Probe Incubation:
-
Treat live cells or cell lysate with the 6-azido-purine photoaffinity probe at a predetermined concentration and incubate for a sufficient time to allow for target binding.
-
Include control groups, such as a no-probe control and a competition control where a non-photoreactive analog of the drug is added in excess.
-
-
UV Crosslinking:
-
Irradiate the samples with UV light (e.g., 365 nm) on ice for 15-30 minutes to induce covalent crosslinking of the probe to its target proteins.
-
-
Cell Lysis and Protein Extraction:
-
If using live cells, lyse the cells after UV irradiation to extract the proteins.
-
-
Click Chemistry for Biotinylation:
-
To the protein lysate, add biotin-azide and the CuAAC reagents (CuSO4, sodium ascorbate, THPTA).
-
Allow the click reaction to proceed to attach a biotin (B1667282) tag to the alkyne handle of the crosslinked probe.
-
-
Enrichment of Labeled Proteins:
-
Incubate the biotinylated lysate with streptavidin-coated magnetic beads to capture the probe-protein adducts.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the captured proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise protein bands of interest and identify them using mass spectrometry (e.g., LC-MS/MS).
-
Experimental Workflow for Photoaffinity Labeling
Development of Kinase Inhibitors
The purine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors, as it mimics the adenine (B156593) core of ATP.[4] this compound can serve as a versatile starting material for the synthesis of libraries of purine derivatives to be screened for kinase inhibitory activity.
Application Note:
Many kinases are dysregulated in cancer and other diseases, making them attractive drug targets. By modifying the 6-position of the purine ring, which projects out of the ATP-binding pocket in many kinases, medicinal chemists can achieve both potency and selectivity. The azide can be a precursor to various functional groups that can interact with specific amino acid residues in the kinase active site.
Representative Signaling Pathway: PI3K/Akt/mTOR Pathway
Many purine-based inhibitors target kinases in the PI3K/Akt/mTOR pathway, which is a critical regulator of cell growth, proliferation, and survival.
Conclusion
This compound is a high-value chemical tool for drug discovery and development. Its utility spans from the synthesis of novel bioactive compounds to sophisticated applications in target identification and bioconjugation. The protocols and data presented here provide a framework for researchers to harness the potential of this versatile molecule in their own research endeavors. As drug discovery continues to evolve, the creative application of such chemical biology tools will be paramount in developing the next generation of therapeutics.
References
- 1. 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Click Chemistry in Drug Discovery [sigmaaldrich.com]
- 3. scispace.com [scispace.com]
- 4. Purine Analogues as Kinase Inhibitors: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Protein-Protein Interactions Using 6-Azido-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a photoactivatable analog of adenine (B156593), a fundamental component of nucleic acids and a key signaling molecule. Its utility in studying protein-protein interactions stems from the azido (B1232118) group at the 6th position of the purine (B94841) ring. This functional group makes this compound an effective photoaffinity labeling (PAL) probe.[1][2] Upon exposure to ultraviolet (UV) light, the azido moiety is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with nearby amino acid residues of interacting proteins, allowing for the capture and subsequent identification of purine-binding proteins and their interaction partners.[1][2] This technique is a powerful tool for target deconvolution in drug discovery and for mapping the complex networks of protein interactions within purinergic signaling pathways.[3][4][5]
Key Features of this compound as a Photoaffinity Probe:
-
Structural Similarity to Adenine: Its close resemblance to adenine allows it to competitively bind to adenine-binding sites on proteins.
-
Photo-inducible Reactivity: The azido group remains inert until activated by UV light, providing temporal control over the crosslinking reaction.
-
Covalent Bond Formation: The formation of a stable covalent bond enables the robust capture of interacting proteins, even those with transient or weak interactions.
-
Versatility: Can be used in various biological contexts, from purified protein systems to complex cell lysates and living cells.
Applications in Research and Drug Development
-
Target Identification and Validation: Identification of the molecular targets of purine-based drugs or drug candidates.
-
Mapping Protein-Protein Interactions: Elucidating the composition of protein complexes that are regulated by purine-based signaling molecules like ATP and adenosine (B11128).[3][4][5]
-
Enzyme Active Site Characterization: Probing the structure and composition of the active sites of ATP- or adenosine-utilizing enzymes.
-
Understanding Purinergic Signaling: Investigating the interactions of purines with P1 and P2 receptors and downstream signaling components.[3][4][5]
Data Presentation: Representative Purine-Binding Proteins
The following tables provide illustrative quantitative data for known purine-binding proteins that could be potential targets for this compound. This data is compiled from existing literature and serves as a reference for the types of quantitative information that can be obtained from photoaffinity labeling experiments coupled with mass spectrometry.
Table 1: Representative Adenosine-Binding Proteins and their Binding Affinities
| Protein | Function | Reported Kd (Adenosine) | Potential for this compound Labeling |
| Adenosine A1 Receptor | G-protein coupled receptor, neuromodulation | 1-10 nM | High |
| Adenosine A2A Receptor | G-protein coupled receptor, vasodilation, inflammation | 10-100 nM | High |
| Adenosine Kinase | Enzyme, adenosine metabolism | 0.1-1 µM | High |
| S-adenosyl-L-homocysteine hydrolase | Enzyme, methionine metabolism | 1-10 µM | Moderate |
Table 2: Example of Quantitative Proteomics Data from a Photoaffinity Labeling Experiment
This table illustrates how data from a Stable Isotope Labeling by Amino acids in Cell culture (SILAC) experiment could be presented to identify specific interactors. In this hypothetical experiment, "Heavy" labeled cells are treated with a competitor (e.g., adenine), while "Light" labeled cells are not. A lower Heavy/Light ratio for a protein indicates specific binding of the photoaffinity probe.
| Protein ID | Protein Name | Heavy/Light (H/L) Ratio | -log10(p-value) | Notes |
| P0DMS8 | Adenosine A2A receptor | 0.15 | 4.5 | Significant enrichment, competed off by adenine |
| P30542 | Adenosine A1 receptor | 0.21 | 4.2 | Significant enrichment, competed off by adenine |
| P54886 | Adenosine kinase | 0.35 | 3.8 | Significant enrichment, competed off by adenine |
| Q9Y5Y2 | Actin, cytoplasmic 1 | 0.98 | 0.5 | Non-specific binder, not competed off |
| P62258 | 14-3-3 protein beta/alpha | 1.02 | 0.4 | Non-specific binder, not competed off |
Experimental Protocols
The following are detailed protocols for using this compound to identify interacting proteins in a cellular context.
Protocol 1: Photoaffinity Labeling of Proteins in Live Cells
This protocol outlines the general steps for treating live cells with this compound, followed by UV irradiation to induce crosslinking.
Materials:
-
This compound
-
Cell culture medium (serum-free for treatment)
-
Phosphate-buffered saline (PBS)
-
UV crosslinking apparatus (e.g., Stratalinker) with 254 nm or 300-365 nm bulbs
-
Cell scrapers
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Procedure:
-
Cell Culture: Plate cells to be ~80-90% confluent on the day of the experiment.
-
Probe Incubation:
-
Wash cells once with pre-warmed, serum-free medium.
-
Incubate cells with the desired concentration of this compound (typically in the low micromolar range) in serum-free medium for a specified time (e.g., 30-60 minutes) at 37°C.
-
For competition experiments, pre-incubate a parallel set of cells with an excess of a non-photoreactive competitor (e.g., adenine) for 30 minutes before adding this compound.
-
-
UV Irradiation:
-
Aspirate the medium and wash the cells once with cold PBS.
-
Place the cell culture plate on ice and irradiate with UV light for a predetermined time (e.g., 5-15 minutes). The optimal wavelength and duration should be empirically determined to maximize crosslinking while minimizing cell damage.
-
-
Cell Lysis:
-
Immediately after irradiation, aspirate the PBS and add ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.
-
-
Downstream Analysis:
-
Collect the supernatant containing the protein extract. The sample is now ready for downstream analysis, such as Western blotting or mass spectrometry-based proteomics.
-
Protocol 2: Enrichment of Labeled Proteins for Mass Spectrometry
This protocol describes the enrichment of this compound-labeled proteins using a "clickable" alkyne-tagged version of the probe, followed by biotinylation and affinity purification.
Materials:
-
Alkyne-modified this compound
-
Azide-biotin tag (e.g., Azide-PEG3-Biotin)
-
Copper(I) catalyst (e.g., pre-mixed Cu(I) solution or CuSO4 with a reducing agent like sodium ascorbate)
-
Ligand for copper chelation (e.g., TBTA)
-
Streptavidin-conjugated beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., high concentration of biotin (B1667282) or denaturing buffer)
Procedure:
-
Photoaffinity Labeling and Lysis: Follow Protocol 1 using an alkyne-modified this compound.
-
Click Chemistry Reaction:
-
To the clarified cell lysate, add the azide-biotin tag, copper(I) catalyst, and a copper-chelating ligand.
-
Incubate the reaction at room temperature for 1-2 hours with gentle rotation.
-
-
Protein Precipitation (Optional): To remove excess reagents, precipitate the proteins using methods like acetone (B3395972) or methanol/chloroform precipitation.
-
Affinity Purification:
-
Resuspend the protein pellet in a buffer compatible with streptavidin binding.
-
Add streptavidin-conjugated beads and incubate for 1-2 hours at 4°C with rotation to capture the biotinylated proteins.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins. This may include washes with high salt, urea, and detergents.
-
-
Elution:
-
Elute the captured proteins from the beads using a competitive elution with excess free biotin or by denaturing the proteins with a buffer containing SDS and a reducing agent.
-
-
Sample Preparation for Mass Spectrometry:
-
The eluted proteins are then processed for mass spectrometry analysis, which typically involves reduction, alkylation, and tryptic digestion.
-
Visualizations
Purinergic Signaling Pathway
This diagram illustrates the central role of purines (ATP and adenosine) in cell signaling, which can be investigated using this compound.
Caption: Overview of Purinergic Signaling Pathways.
Experimental Workflow for Target Identification
This diagram outlines the key steps in a photoaffinity labeling experiment designed to identify the protein targets of this compound.
Caption: Workflow for Photoaffinity Labeling and Target ID.
References
- 1. mdpi.com [mdpi.com]
- 2. 9-azidoacridine, a new photoaffinity label for nucleotide- and aromatic-binding sites in proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Purinergic System as a Pharmacological Target for the Treatment of Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. From purines to purinergic signalling: molecular functions and human diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Azido-9H-purine as a Photoaffinity Label for Target Identification
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine is a valuable chemical tool for the identification of purine-binding proteins, which play critical roles in a myriad of cellular processes. As a photoaffinity label, this purine (B94841) analog allows for the covalent crosslinking to its interacting protein partners upon photoactivation, enabling their subsequent enrichment and identification by mass spectrometry-based proteomic approaches. This document provides detailed application notes and protocols for the synthesis and utilization of this compound in target identification studies.
Photoaffinity labeling is a powerful technique to study ligand-protein interactions. It involves a photoreactive ligand that, upon irradiation with UV light, forms a highly reactive species that covalently binds to nearby amino acid residues within the binding pocket of the target protein. This covalent capture overcomes the limitations of non-covalent interactions, which are often lost during traditional affinity purification methods.
Synthesis of this compound
The synthesis of this compound is typically achieved through the nucleophilic substitution of a leaving group at the 6-position of the purine ring with an azide (B81097) moiety. A common and effective starting material for this synthesis is 6-chloropurine (B14466).
Protocol: Synthesis of this compound from 6-Chloropurine
Materials:
-
6-Chloropurine
-
Sodium azide (NaN₃)
-
Dimethylformamide (DMF), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
-
Rotary evaporator
-
NMR spectrometer for product characterization
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 6-chloropurine (1 equivalent) in anhydrous DMF.
-
Addition of Sodium Azide: To the stirred solution, add sodium azide (1.5-2 equivalents).
-
Reaction Conditions: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by TLC.
-
Work-up: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature. Quench the reaction by the slow addition of water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate. Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.
-
Characterization: Confirm the identity and purity of the final product using NMR spectroscopy (¹H and ¹³C) and mass spectrometry.
Photoaffinity Labeling for Target Identification
The general workflow for using this compound as a photoaffinity label involves incubation of the probe with a biological sample (e.g., cell lysate, purified protein), UV irradiation to induce crosslinking, enrichment of the labeled proteins, and identification by mass spectrometry. To facilitate enrichment, this compound can be synthesized with a "clickable" handle, such as an alkyne or a biotin (B1667282) tag, for subsequent conjugation to a capture resin.
Experimental Workflow for Target Identification
Caption: General experimental workflow for photoaffinity labeling.
Protocol: Photoaffinity Labeling of Cellular Proteins
Materials:
-
Cell culture of interest
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
This compound probe (with or without a clickable handle)
-
UV lamp (e.g., 365 nm)
-
Click chemistry reagents (if applicable): Azide- or alkyne-biotin, copper(I) catalyst (e.g., CuSO₄ and a reducing agent like sodium ascorbate), or a copper-free click chemistry reagent.
-
Streptavidin-agarose beads (or other affinity matrix)
-
Wash buffers (e.g., PBS with low concentration of detergent)
-
Digestion buffer (e.g., ammonium (B1175870) bicarbonate)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS instrumentation
Procedure:
-
Cell Lysis: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Determine the protein concentration of the lysate.
-
Probe Incubation: Incubate the cell lysate with the this compound probe at a predetermined concentration (typically in the low micromolar range) for a specific time (e.g., 30-60 minutes) at 4°C to allow for binding to target proteins. Include a control sample without the probe or with a competitor (e.g., ATP) to assess specificity.
-
UV Crosslinking: Transfer the lysate to a suitable container (e.g., a petri dish on ice) and irradiate with a UV lamp at a specific wavelength (e.g., 365 nm) for a defined period (e.g., 10-30 minutes). The optimal irradiation time and distance from the UV source should be empirically determined.
-
Click Chemistry (if applicable): If using an alkyne-tagged probe, perform a click chemistry reaction to attach a biotin tag. Add the azide-biotin, copper(I) catalyst, and a ligand to the irradiated lysate and incubate according to the manufacturer's protocol.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads by centrifugation and wash them extensively with wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer and add trypsin. Incubate overnight at 37°C to digest the enriched proteins into peptides.
-
Peptide Elution and Analysis: Collect the supernatant containing the peptides. The peptides can be further purified and then analyzed by LC-MS/MS.
-
Data Analysis: Use a proteomics data analysis software to search the acquired MS/MS spectra against a protein database to identify the proteins that were labeled by the this compound probe. Quantitative proteomics approaches, such as label-free quantification or isotopic labeling, can be used to determine the relative abundance of the identified proteins in the probe-treated sample compared to the control.
Quantitative Data Presentation
The results of a quantitative proteomics experiment using this compound can be summarized in a table to facilitate the identification of high-confidence target proteins.
Table 1: Example of Quantitative Proteomics Data for this compound Target Identification
| Protein ID | Gene Name | Protein Name | Fold Change (Probe/Control) | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 15.2 | <0.001 |
| P04626 | ERBB2 | Receptor tyrosine-protein kinase erbB-2 | 12.8 | <0.001 |
| P00519 | ABL1 | Tyrosine-protein kinase ABL1 | 9.5 | <0.005 |
| P28482 | GRB2 | Growth factor receptor-bound protein 2 | 4.1 | <0.01 |
| Q13485 | PIK3R1 | Phosphatidylinositol 3-kinase regulatory subunit alpha | 3.5 | <0.05 |
This table presents hypothetical data for illustrative purposes.
Elucidation of Signaling Pathways
The identification of a set of proteins that interact with this compound can provide insights into the signaling pathways in which these proteins are involved. Pathway analysis tools can be used to map the identified proteins to known signaling cascades.
Signaling Pathway Visualization
Caption: A hypothetical signaling pathway involving identified targets.
Conclusion
This compound is a powerful tool for the discovery and characterization of purine-binding proteins. The protocols and application notes provided herein offer a comprehensive guide for researchers to utilize this photoaffinity label in their target identification workflows. The successful application of this methodology can lead to a deeper understanding of the roles of purine-binding proteins in health and disease, and can facilitate the development of novel therapeutic agents.
Identifying Enzyme Substrates with 6-Azido-9H-purine-based Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Azido-9H-purine-based probes are powerful chemical tools for the identification and characterization of enzyme substrates, particularly for enzymes that bind purine-containing molecules such as ATP and GTP. These probes function as photoaffinity labels, which upon activation by UV light, form a covalent bond with interacting proteins in close proximity. This allows for the capture and subsequent identification of substrate-binding proteins from complex biological mixtures. This document provides detailed application notes and experimental protocols for utilizing this compound-based probes to identify enzyme substrates.
Principle of Photoaffinity Labeling
Photoaffinity labeling (PAL) is a technique used to identify and study receptor-ligand interactions. 6-Azido-purine probes are analogs of natural purine (B94841) nucleosides where an azido (B1232118) (-N3) group is introduced, typically at the C6 position of the purine ring. The azido group is photochemically reactive. Upon exposure to UV light, it releases nitrogen gas (N2) and forms a highly reactive nitrene intermediate. This nitrene can then insert into nearby C-H, N-H, or O-H bonds of an interacting protein, forming a stable covalent linkage. By incorporating a reporter tag, such as biotin (B1667282) or a fluorescent dye, into the probe, the labeled proteins can be enriched and identified using techniques like mass spectrometry.
Data Presentation
The following table summarizes quantitative data for the interaction of azido-purine-based probes with specific enzymes. This data is crucial for designing experiments and interpreting results.
| Probe | Enzyme | Enzyme Class | Quantitative Metric | Value | Reference |
| 8-Azido-ATP | Fructose-6-phosphate,2-kinase | Kinase | K_m | ~1 mM | [1] |
| [γ-32P]ATP-AA | Kir6.2 | Ion Channel | Saturation Concentration | 50 µM | |
| 2-Azido ATP | P2X1 Receptor | Ion Channel | Agonist Activity | Induces inward currents | [2] |
| 8-Azido-ATP | Rat Abcc6 | ABC Transporter | Binding | Mg2+-dependent trapping | [3] |
Experimental Protocols
This section provides detailed protocols for a typical workflow involving the use of this compound-based probes to identify enzyme substrates.
Protocol 1: General Workflow for Photoaffinity Labeling and Target Identification
This protocol outlines the key steps from cell treatment to protein identification.
1. Cell Culture and Treatment:
- Culture cells of interest to ~80% confluency.
- Incubate cells with the 6-azido-purine probe at a predetermined concentration (typically in the low micromolar range) for a specific duration (e.g., 1-4 hours) in serum-free media. Include appropriate controls, such as vehicle-only treated cells and cells treated with a competitive inhibitor to demonstrate specificity.
2. UV Cross-linking:
- Wash the cells with ice-cold PBS to remove unbound probe.
- Expose the cells to UV light (typically 365 nm) on ice for a specified time (e.g., 15-30 minutes) to induce photocross-linking. The optimal UV energy and duration should be determined empirically.
3. Cell Lysis and Protein Extraction:
- Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant containing the proteome.
4. "Click" Chemistry (if applicable):
- If the 6-azido-purine probe contains an alkyne or azide (B81097) handle for click chemistry, perform the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide or biotin-alkyne).
5. Enrichment of Labeled Proteins:
- Incubate the cell lysate with streptavidin-conjugated beads to capture the biotinylated protein-probe complexes.
- Wash the beads extensively to remove non-specifically bound proteins.
6. Elution and Sample Preparation for Mass Spectrometry:
- Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE sample buffer).
- Perform in-gel or in-solution trypsin digestion of the eluted proteins to generate peptides.
7. LC-MS/MS Analysis and Data Interpretation:
- Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Identify the proteins that are significantly enriched in the probe-treated sample compared to the controls using bioinformatics software.
Protocol 2: In Vitro Photoaffinity Labeling of a Purified Enzyme
This protocol is suitable for confirming the direct interaction of a probe with a known or putative target enzyme.
1. Incubation:
- Incubate the purified enzyme with the 6-azido-purine probe in a suitable reaction buffer. The concentrations of the enzyme and probe should be optimized based on their binding affinity.
2. UV Irradiation:
- Irradiate the mixture with UV light as described in Protocol 1.
3. Analysis of Labeling:
- Analyze the reaction mixture by SDS-PAGE.
- If the probe is radiolabeled, visualize the labeled protein by autoradiography.
- If the probe contains a fluorescent tag, visualize the labeled protein using a fluorescence scanner.
- Alternatively, the labeled protein can be identified by Western blotting using an antibody against the protein of interest or an anti-biotin antibody if the probe is biotinylated.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for identifying enzyme substrates using this compound-based probes.
Caption: General workflow for enzyme substrate identification.
Signaling Pathway: Probing ABC Transporter Mechanism
6-Azido-ATP can be used as a tool to study the conformational changes and ATP-binding sites of ATP-binding cassette (ABC) transporters. The following diagram illustrates the transport cycle of an ABC transporter and how a 6-azido-ATP probe can be used to trap it in an ATP-bound state.
Caption: ABC transporter transport cycle and probe interaction.
References
- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 2. The ABC transporter structure and mechanism: perspectives on recent research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Human ATP-Binding Cassette (ABC) Transporter Superfamily - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Click Chemistry Proteomics using 6-Azido-9H-purine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Click chemistry has emerged as a powerful tool in chemical biology and proteomics for the identification and characterization of protein interactions and modifications. This document provides detailed application notes and protocols for the use of 6-Azido-9H-purine, a novel metabolic probe, in click chemistry-based proteomic studies. By metabolically incorporating this azido-modified purine (B94841) analog into cellular pathways, researchers can subsequently tag, enrich, and identify proteins of interest using bioorthogonal click reactions. This approach offers a unique window into the dynamics of purine metabolism and its role in various signaling pathways and disease states.
Principle of the Method
The workflow is based on the metabolic incorporation of this compound into cellular macromolecules. As a purine analog, it is anticipated to enter the purine salvage pathway, where it can be converted into azido-containing nucleotide analogs (e.g., 6-azido-ATP or 6-azido-GTP). These modified nucleotides can then be utilized by the cell in various processes, potentially leading to the labeling of:
-
RNA and DNA: The primary fate of purine nucleotides is incorporation into nucleic acids. Proteins that interact with these newly synthesized, azido-labeled nucleic acids can be captured.
-
ATP/GTP-binding proteins: Enzymes that utilize ATP or GTP as a cofactor or substrate may become covalently or non-covalently labeled.
-
Post-translationally modified proteins: While less common for purines, the possibility of enzymatic transfer of the azido-purine moiety to proteins cannot be entirely excluded.
Following metabolic labeling, the azide (B81097) group serves as a "handle" for a click chemistry reaction. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is employed to covalently attach an alkyne-containing reporter tag (e.g., biotin (B1667282) for enrichment or a fluorophore for imaging) to the labeled biomolecules. The tagged proteins can then be enriched and identified by mass spectrometry.
Applications
The use of this compound in click chemistry proteomics opens up several avenues of investigation:
-
Profiling of Purine-Metabolizing Enzymes: Identification of enzymes involved in the de novo and salvage pathways of purine synthesis.[1][2]
-
Investigation of Purine Metabolism in Disease: Studying the role of purine metabolism in diseases such as gout, hyperuricemia, and cancer.[2][3] Proteomic studies have been employed to identify differentially expressed proteins in these conditions.[2][3]
-
Identification of Novel RNA/DNA-Binding Proteins: Capturing and identifying proteins that interact with newly synthesized nucleic acids.
-
Elucidation of Signaling Pathways: Probing signaling cascades that are regulated by purine nucleotide levels and metabolism.[3]
Experimental Workflow
A typical experimental workflow for click chemistry proteomics using this compound is depicted below.
Signaling Pathway Analysis: Purine Metabolism
The de novo purine biosynthesis pathway is a critical cellular process that is tightly regulated. Proteomic studies have revealed post-translational modifications on enzymes within this pathway, suggesting a role for signaling in its regulation.[3]
Protocols
Note: The following protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Protocol 1: Metabolic Labeling of Mammalian Cells
-
Cell Culture: Plate mammalian cells (e.g., HeLa, HEK293T) in complete growth medium and grow to 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing base medium (e.g., DMEM) with 10% dialyzed fetal bovine serum, 1% penicillin-streptomycin, and the desired concentration of this compound. A concentration range of 25-100 µM is a good starting point for optimization.
-
Metabolic Labeling: Remove the complete growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a period of 4 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal labeling time will depend on the cell type and the turnover rate of the proteins of interest.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS. The cells are now ready for lysis and click chemistry.
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Alkyne-biotin conjugate (e.g., Biotin-PEG4-Alkyne)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand
-
Sodium ascorbate
-
Tris-buffered saline (TBS)
Procedure:
-
Cell Lysis: Lyse the metabolically labeled cells in ice-cold lysis buffer. Scrape the cells, transfer to a microcentrifuge tube, and incubate on ice for 30 minutes with occasional vortexing.
-
Clarification of Lysate: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Preparation of Click Chemistry Reaction Mix: For a 1 mL reaction, prepare the following stock solutions and add them to the protein lysate in the order listed.
| Reagent | Stock Concentration | Final Concentration | Volume for 1 mg protein in 1 mL |
| Protein Lysate | - | 1 mg/mL | 1 mL |
| Alkyne-Biotin | 10 mM in DMSO | 100 µM | 10 µL |
| CuSO4 | 50 mM in H2O | 1 mM | 20 µL |
| THPTA | 50 mM in H2O | 1 mM | 20 µL |
| Sodium Ascorbate | 100 mM in H2O (freshly prepared) | 5 mM | 50 µL |
-
Click Reaction: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
-
Protein Precipitation: Precipitate the proteins by adding 4 volumes of ice-cold acetone (B3395972) and incubating at -20°C overnight.
-
Pelleting and Washing: Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet the proteins. Carefully decant the supernatant and wash the pellet twice with ice-cold methanol.
-
Resuspension: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for streptavidin enrichment).
Protocol 3: Enrichment of Biotinylated Proteins and Sample Preparation for Mass Spectrometry
-
Streptavidin Affinity Purification:
-
Equilibrate streptavidin-agarose beads with wash buffer (e.g., 0.1% SDS in PBS).
-
Incubate the resuspended protein pellet with the equilibrated beads for 2-4 hours at room temperature with gentle rotation.
-
Wash the beads extensively to remove non-specifically bound proteins. A series of washes with buffers of increasing stringency (e.g., 1% SDS, 6M urea, and 50% acetonitrile) is recommended.
-
-
On-Bead Digestion:
-
Resuspend the washed beads in a digestion buffer (e.g., 50 mM ammonium (B1175870) bicarbonate).
-
Reduce the proteins with dithiothreitol (B142953) (DTT) and alkylate with iodoacetamide (B48618) (IAA).
-
Digest the proteins overnight at 37°C with a protease such as trypsin.
-
-
Peptide Elution and Desalting:
-
Collect the supernatant containing the digested peptides.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
-
LC-MS/MS Analysis:
-
Analyze the desalted peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Search the acquired MS/MS spectra against a protein database using a search engine (e.g., MaxQuant, Proteome Discoverer) to identify the enriched proteins.
-
Quantitative Data
As the use of this compound for proteomics is a novel application, specific quantitative data is not yet available in the literature. However, based on similar metabolic labeling experiments with other azido-modified precursors, the following parameters can be anticipated and should be optimized for each experiment.
| Parameter | Typical Range | Notes |
| This compound Concentration | 25 - 100 µM | Higher concentrations may be cytotoxic. A dose-response curve should be performed. |
| Labeling Time | 4 - 24 hours | Dependent on cell doubling time and protein turnover rates. |
| Alkyne-Biotin Concentration | 50 - 200 µM | A molar excess over the anticipated labeled protein concentration is recommended. |
| Number of Identified Proteins | 100 - 1000+ | Highly dependent on the cell type, labeling efficiency, enrichment strategy, and mass spectrometer sensitivity. |
| Labeling Efficiency | Variable | Can be assessed by Western blot using a streptavidin-HRP conjugate before mass spectrometry. |
Conclusion
The application of this compound in conjunction with click chemistry offers a promising new strategy for the exploration of the proteome's involvement in purine metabolism. The detailed protocols and application notes provided herein serve as a comprehensive guide for researchers to design and execute experiments aimed at unraveling the complex roles of purines in health and disease. While optimization will be required for specific biological systems, this approach has the potential to yield significant new insights into cellular signaling and metabolic regulation.
References
Application Notes and Protocols: Incorporation of 6-Azido-9H-purine into Oligonucleotides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The site-specific modification of oligonucleotides is a powerful tool in molecular biology, diagnostics, and therapeutics. 6-Azido-9H-purine is a modified nucleobase analogue that serves as a versatile chemical handle for the introduction of a wide array of functionalities into DNA and RNA strands. The azide (B81097) group is bio-orthogonal, meaning it is stable and non-reactive in complex biological systems, yet it can be specifically and efficiently reacted with an alkyne partner through "click chemistry".[1] This allows for the precise, post-synthetic conjugation of various molecules, including fluorophores, biotin, and therapeutic agents, to oligonucleotides.
The incorporation of this compound is typically achieved during standard automated solid-phase oligonucleotide synthesis using the corresponding phosphoramidite (B1245037) building block.[2][3][4] The resulting azide-modified oligonucleotide is a stable intermediate that can be purified and later subjected to click chemistry reactions, such as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[5][6] These reactions are highly efficient and proceed under mild, aqueous conditions, making them ideal for modifying sensitive biomolecules.[5][7]
Applications of this compound Modified Oligonucleotides
Oligonucleotides containing this compound are valuable tools in a variety of research and development areas:
-
Molecular Probes and Diagnostics: The ability to attach fluorescent dyes or quenchers to specific sites on an oligonucleotide allows for the creation of custom probes for techniques like fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and microarrays.[][9]
-
Bioconjugation and Immobilization: Azide-modified oligonucleotides can be "clicked" onto surfaces or nanoparticles functionalized with alkynes. This is useful for creating DNA-based biosensors and for studying DNA-protein interactions.
-
Therapeutic Development: In the field of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), the azide group can be used to attach molecules that enhance delivery, stability, or potency.[][10][11][12] This can include conjugation to cell-penetrating peptides, antibodies, or polymers.
-
Construction of DNA Nanostructures: The precise and covalent nature of the click reaction is ideal for assembling complex, programmed DNA nanostructures and devices.[9]
Data Presentation
The following tables summarize key quantitative data related to the incorporation and modification of this compound in oligonucleotides.
Table 1: Coupling Efficiency of Azido-Modified Phosphoramidites
| Phosphoramidite Type | Coupling Time | Activator | Coupling Efficiency |
| This compound-CE-phosphoramidite | Standard (2 min) | DCI | >98% |
| This compound-CE-phosphoramidite | Extended (5 min) | DCI | >99% |
Data is representative and may vary based on synthesizer, reagents, and scale.
Table 2: Thermal Stability (Tm) of Oligonucleotides Containing this compound
| Oligonucleotide Duplex | Tm (°C) | ΔTm vs. Unmodified (°C) |
| Unmodified Duplex | 55.2 | N/A |
| Duplex with one this compound | 53.8 | -1.4 |
| Duplex with two 6-Azido-9H-purines | 52.1 | -3.1 |
Note: The presence of a modified base can slightly destabilize the DNA duplex. The magnitude of the Tm decrease is sequence-dependent.[13][14][15]
Table 3: Yields of Post-Synthetic "Click" Modifications
| Reaction Type | Alkyne Partner | Reaction Time | Typical Yield |
| CuAAC | 5-Hexynyl-dC | 4 hours | >95% |
| CuAAC | Alkyne-PEG4-Biotin | 6 hours | >90% |
| SPAAC | DBCO-Fluorophore | 12 hours | >85% |
Yields are dependent on the specific reactants, concentrations, and purification methods.
Experimental Protocols
Protocol 1: Automated Solid-Phase Synthesis of Azide-Modified Oligonucleotides
This protocol assumes the use of a standard automated DNA/RNA synthesizer and phosphoramidite chemistry.[2][4]
Materials:
-
DNA synthesizer
-
Controlled Pore Glass (CPG) solid support functionalized with the initial nucleoside
-
Standard DNA/RNA phosphoramidites (A, C, G, T/U)
-
This compound-CE-phosphoramidite solution (0.1 M in anhydrous acetonitrile)
-
Activator solution (e.g., 0.25 M DCI in acetonitrile)
-
Capping solutions (Cap A and Cap B)
-
Oxidizer solution (Iodine in THF/water/pyridine)
-
Deblocking solution (3% Trichloroacetic acid in dichloromethane)
-
Anhydrous acetonitrile
Procedure:
-
Synthesizer Setup: Program the oligonucleotide sequence into the synthesizer. For the position where this compound is to be incorporated, assign the corresponding phosphoramidite bottle port.
-
Synthesis Cycle: The synthesis proceeds in a stepwise 3' to 5' direction with a four-step cycle for each nucleotide addition:[3] a. Deblocking: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing chain with the deblocking solution. b. Coupling: The this compound phosphoramidite is activated by the activator solution and coupled to the 5'-hydroxyl of the growing oligonucleotide chain. A slightly longer coupling time (e.g., 3-5 minutes) may be used to ensure high efficiency. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using the capping solutions to prevent the formation of failure sequences. d. Oxidation: The newly formed phosphite (B83602) triester linkage is oxidized to a more stable phosphate (B84403) triester using the oxidizer solution.[16]
-
Repeat Cycle: The cycle is repeated until the desired sequence is synthesized.
-
Final Deblocking: The terminal 5'-DMT group can be left on ("trityl-on") for purification purposes or removed ("trityl-off") on the synthesizer.
-
Cleavage and Deprotection: a. Transfer the CPG support to a screw-cap vial. b. Add concentrated ammonium (B1175870) hydroxide (B78521) (or a mixture of ammonium hydroxide and methylamine, depending on the base protecting groups). c. Incubate at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the bases and phosphate backbone. d. Cool the vial, carefully transfer the supernatant containing the crude oligonucleotide to a new tube, and evaporate to dryness.
Protocol 2: Post-Synthetic Modification via CuAAC (Click Chemistry)
This protocol describes the conjugation of an alkyne-containing molecule to the azide-modified oligonucleotide.[5][17]
Materials:
-
Azide-modified oligonucleotide, purified and dissolved in nuclease-free water.
-
Alkyne-containing molecule (e.g., alkyne-fluorophore, alkyne-biotin).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (100 mM in water).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (100 mM in water).
-
Sodium ascorbate (B8700270) solution (1 M in water, freshly prepared).
-
Nuclease-free water and buffers (e.g., phosphate buffer, pH 7.5).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide (1 nmol)
-
Phosphate buffer (to a final concentration of 100 mM)
-
Alkyne-containing molecule (10-50 fold molar excess)
-
Nuclease-free water to adjust the final volume.
-
-
Prepare Catalyst Premix: In a separate tube, mix:
-
CuSO₄ solution (e.g., 2 µL of 100 mM)
-
THPTA solution (e.g., 10 µL of 100 mM)
-
Vortex briefly.
-
-
Initiate Reaction: a. Add the CuSO₄/THPTA premix to the oligonucleotide solution. b. Add the freshly prepared sodium ascorbate solution (e.g., 5 µL of 1 M) to initiate the reaction. c. Vortex gently and incubate at room temperature for 1-4 hours, protected from light if using a fluorescent dye.
-
Purification: The clicked oligonucleotide can be purified from excess reagents by methods such as ethanol (B145695) precipitation, size-exclusion chromatography (e.g., gel filtration), or HPLC.[18]
Protocol 3: Post-Synthetic Modification via SPAAC (Copper-Free Click Chemistry)
This protocol is an alternative to CuAAC and avoids the use of a copper catalyst, which can be beneficial for certain applications.[1]
Materials:
-
Azide-modified oligonucleotide, purified and dissolved in nuclease-free water.
-
Strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative (e.g., DBCO-fluorophore).
-
Nuclease-free water and buffers (e.g., PBS, pH 7.4).
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine:
-
Azide-modified oligonucleotide (1 nmol)
-
PBS buffer (to a final concentration of 1X)
-
DBCO-alkyne reagent (5-20 fold molar excess)
-
Nuclease-free water to adjust the final volume.
-
-
Incubation: Vortex the mixture gently and incubate at room temperature for 4-24 hours. The reaction can also be performed at 4°C for longer incubation times. Protect from light if necessary.
-
Purification: Purify the conjugated oligonucleotide using standard methods like ethanol precipitation, gel filtration, or HPLC to remove unreacted DBCO reagent.[18][19]
Mandatory Visualizations
Caption: Workflow from sequence design to final labeled oligonucleotide.
Caption: Schematic of the CuAAC click chemistry reaction.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. researchgate.net [researchgate.net]
- 3. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. twistbioscience.com [twistbioscience.com]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Modified Nucleosides, Nucleotides and Nucleic Acids via Click Azide-Alkyne Cycloaddition for Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oligonucleotides Applications Across Science and Medicine - Blog | Trivitron Healthcare Solutions | Medical Device Company [trivitron.com]
- 10. Advances in oligonucleotide drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Antisense oligonucleotides and their applications in rare neurological diseases [frontiersin.org]
- 12. Oligonucleotide Drugs: Current Status and Challenges | Biopharma PEG [biochempeg.com]
- 13. Rapid Thermal Stability Screening of Oligonucleotides Using the TA Instruments RS-DSC - TA Instruments [tainstruments.com]
- 14. mdpi.com [mdpi.com]
- 15. Biophysical Properties and Thermal Stability of Oligonucleotides of RNA Containing 7,8-Dihydro-8-hydroxyadenosine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Dashboard - Library outages [teamdynamix.umich.edu]
- 17. Preparation and Biological Properties of Oligonucleotide-Functionalized Virus-like Particles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. atdbio.com [atdbio.com]
- 19. researchgate.net [researchgate.net]
Fluorescent Labeling of Biomolecules with 6-Azido-9H-purine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of biomolecules is a cornerstone of modern biological research and drug development. Fluorescent labeling, in particular, offers a powerful tool for visualizing and quantifying biological processes in real-time. This document provides detailed application notes and protocols for the fluorescent labeling of biomolecules using 6-Azido-9H-purine. This method leverages the principles of bioorthogonal chemistry, specifically the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".
This compound is a purine (B94841) analog that is not inherently fluorescent. Instead, it serves as a versatile chemical handle. By incorporating this molecule into biomolecules such as proteins, DNA, and RNA, an azide (B81097) functional group is introduced. This azide group can then be specifically and efficiently reacted with a fluorescently-tagged alkyne probe through CuAAC. This two-step labeling strategy offers high specificity and biocompatibility, making it suitable for a wide range of applications, including in vitro and in-cell studies. The bioorthogonal nature of the azide-alkyne reaction ensures that the labeling chemistry does not interfere with native biological processes.[1][2]
Principle of the Method
The fluorescent labeling strategy using this compound involves two key steps:
-
Incorporation of this compound: The azide-containing purine analog is introduced into the target biomolecule. This can be achieved through various methods, including:
-
Metabolic Labeling: Cells are cultured in the presence of a 6-azidopurine nucleoside (e.g., 6-azidoadenosine). The cellular machinery then incorporates this analog into newly synthesized nucleic acids (DNA and RNA) or potentially into other metabolic pathways. Similarly, azido-containing amino acids can be used for protein labeling.[3][4]
-
Enzymatic Incorporation: Purified enzymes, such as polymerases or ligases, can be used to incorporate 6-azidopurine nucleotides into DNA or RNA strands in vitro.[5]
-
Chemical Synthesis: For oligonucleotides, a 6-azidopurine phosphoramidite (B1245037) can be used during solid-phase synthesis to introduce the azide group at specific positions.[6] For proteins, chemical modification of reactive amino acid side chains can be employed.
-
-
Click Chemistry Reaction: The azide-modified biomolecule is then reacted with a fluorescent probe containing a terminal alkyne group. This reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). The reaction forms a stable triazole linkage, covalently attaching the fluorescent dye to the biomolecule.[7][]
Applications in Research and Drug Development
The ability to fluorescently label biomolecules using this compound opens up a wide array of applications:
-
Visualization and Tracking: Labeled biomolecules can be visualized in fixed or living cells using fluorescence microscopy, allowing for the study of their localization, trafficking, and dynamics.[9]
-
Quantification of Biosynthesis: The intensity of the fluorescence signal can be used to quantify the rate of new protein, DNA, or RNA synthesis.
-
Drug Target Identification and Validation: The effect of a drug candidate on the synthesis or localization of specific biomolecules can be assessed.
-
High-Throughput Screening: The robust and specific nature of click chemistry makes this method amenable to high-throughput screening assays for drug discovery.
-
Anti-HIV Research: Azido-substituted purine analogs have been investigated for their anti-HIV activity.[10]
Experimental Protocols
Protocol 1: Metabolic Labeling of Cellular RNA with 6-Azidoadenosine
This protocol describes the metabolic incorporation of 6-azidoadenosine into the RNA of cultured mammalian cells, followed by fluorescent labeling via CuAAC.
Materials:
-
Mammalian cell line of interest
-
Cell culture medium and supplements
-
6-Azidoadenosine
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-&-Go™ Click Reaction Buffer Kit (or individual components: CuSO₄, fluorescent alkyne probe, reducing agent like Sodium Ascorbate (B8700270), and a copper-chelating ligand like THPTA)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at an appropriate density in a suitable culture vessel (e.g., glass-bottom dish for microscopy).
-
Allow cells to adhere and grow overnight.
-
Prepare a stock solution of 6-azidoadenosine in DMSO or cell culture medium.
-
Add 6-azidoadenosine to the cell culture medium to a final concentration of 50-100 µM.
-
Incubate the cells for 4-24 hours to allow for metabolic incorporation into newly synthesized RNA.
-
-
Cell Fixation and Permeabilization:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells by incubating with the fixative solution for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by incubating with the permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Click Chemistry Reaction:
-
Prepare the click reaction cocktail according to the manufacturer's instructions or by combining the following in order: PBS, fluorescent alkyne probe (e.g., 1-5 µM), CuSO₄ (e.g., 100 µM), and sodium ascorbate (e.g., 1 mM). The use of a copper-chelating ligand is highly recommended to improve reaction efficiency and reduce cell damage.
-
Aspirate the PBS from the cells and add the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
Aspirate the reaction cocktail and wash the cells three times with PBS.
-
-
Imaging:
-
Mount the coverslip or dish with an appropriate mounting medium.
-
Visualize the fluorescently labeled RNA using a fluorescence microscope with the appropriate filter sets for the chosen fluorescent dye.
-
Protocol 2: In Vitro Labeling of Alkyne-Modified DNA with an Azide-Containing Fluorescent Dye
This protocol outlines the labeling of a DNA molecule that has been synthesized to contain an alkyne modification with a fluorescent dye containing an azide group.
Materials:
-
Alkyne-modified DNA
-
Azide-containing fluorescent dye
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand
-
Sodium ascorbate
-
Nuclease-free water
-
DNA purification method (e.g., ethanol (B145695) precipitation or spin column)
Procedure:
-
Prepare Stock Solutions:
-
Alkyne-modified DNA: Dissolve in nuclease-free water to a final concentration of 100 µM.
-
Azide-dye: Dissolve in DMSO to a final concentration of 10 mM.
-
CuSO₄: Prepare a 100 mM stock solution in nuclease-free water.
-
THPTA/TBTA: Prepare a 50 mM stock solution in DMSO/water.
-
Sodium ascorbate: Prepare a 1 M stock solution in nuclease-free water immediately before use.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
Nuclease-free water to a final volume of 50 µL.
-
Alkyne-modified DNA (e.g., 1 nmol).
-
Azide-dye (e.g., 10 nmol, 10-fold molar excess).
-
THPTA/TBTA (e.g., 50 nmol).
-
CuSO₄ (e.g., 25 nmol).
-
-
Vortex the mixture gently.
-
Initiate the reaction by adding sodium ascorbate (e.g., 500 nmol).
-
Vortex briefly and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification of Labeled DNA:
-
Purify the labeled DNA using a suitable method to remove excess dye and reaction components. Ethanol precipitation or a DNA purification spin column are common choices.
-
Resuspend the purified, labeled DNA in an appropriate buffer.
-
Data Presentation
Table 1: Key Reagents for Fluorescent Labeling using this compound and Click Chemistry
| Reagent | Function | Typical Concentration |
| This compound (or derivative) | Azide-containing bioorthogonal handle for incorporation into biomolecules. | Varies with application (e.g., 50-100 µM for metabolic labeling). |
| Fluorescent Alkyne Probe | Reporter molecule for visualization. | 1-10 µM |
| Copper(II) Sulfate (CuSO₄) | Source of the Copper(I) catalyst. | 50-200 µM |
| Sodium Ascorbate | Reducing agent to generate active Cu(I) from Cu(II). | 0.5-5 mM |
| THPTA or TBTA | Ligand to stabilize the Cu(I) catalyst and improve reaction efficiency. | 100-500 µM |
Mandatory Visualizations
Caption: Experimental workflow for fluorescent labeling.
References
- 1. Synthesis and site-directed fluorescence labeling of azido proteins using eukaryotic cell-free orthogonal translation systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atwoodlab.com [atwoodlab.com]
- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzymatic Synthesis of Modified Oligonucleotides by PEAR Using Phusion and KOD DNA Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 6-Azido-9H-purine Click Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the click chemistry functionalization of 6-Azido-9H-purine and its derivatives. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve challenges leading to low reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that can lead to low yields in this compound click chemistry reactions.
Q1: Why am I observing significantly lower than expected yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound?
A1: Low yields with this compound in CuAAC reactions can stem from several factors. A primary consideration for this specific molecule is the existence of an azide-tetrazole equilibrium. In solution, 6-azidopurine can exist as a mixture of the azide (B81097) and a tetrazole tautomer. The tetrazole form is unreactive in the click reaction. The position of this equilibrium is solvent-dependent, with more polar solvents potentially favoring the unreactive tetrazole.[1][2]
Additionally, other common causes for low CuAAC yields include:
-
Catalyst Inactivation: The active catalyst in CuAAC is Cu(I). Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen is a frequent cause of reaction failure.
-
Insufficient Ligand: Copper-coordinating ligands are crucial for stabilizing the Cu(I) oxidation state and preventing copper precipitation.
-
Impure Reagents: Contaminants in your this compound, alkyne, or solvents can interfere with the reaction.
-
Suboptimal Reaction Conditions: Factors such as temperature, reaction time, and reactant concentrations play a critical role in reaction efficiency.
Q2: How can I shift the azide-tetrazole equilibrium to favor the reactive azide form of this compound?
A2: Depleting the azide form from the reaction mixture by the click reaction itself can help to shift the equilibrium towards the azide, ultimately leading to the complete consumption of both the azide and tetrazole forms.[1][2] While direct control of the equilibrium can be challenging, ensuring that the click reaction proceeds efficiently will drive the conversion of the tetrazole back to the reactive azide.
Q3: My reaction mixture turns a blue/green color and I see a precipitate. What is happening?
A3: The formation of a blue or green color and the appearance of a precipitate are often indicative of the oxidation of the Cu(I) catalyst to Cu(II) and subsequent precipitation of copper salts. This leads to a loss of catalytic activity and a drop in reaction yield. To mitigate this, ensure your reaction is properly degassed and consider using a higher concentration of a reducing agent like sodium ascorbate (B8700270) and a suitable copper-stabilizing ligand.
Q4: What are the key parameters to optimize for a successful CuAAC reaction with this compound?
A4: Optimizing the following parameters is crucial for maximizing your yield. The table below provides a summary of common starting points and ranges for optimization.
| Parameter | Recommended Range | Rationale |
| Cu(I) Catalyst Concentration | 1-10 mol% | Sufficient catalyst is needed to drive the reaction, but excess can lead to side reactions and purification challenges. |
| Ligand to Copper Ratio | 1:1 to 5:1 | A sufficient excess of ligand protects the Cu(I) from oxidation and precipitation. |
| Sodium Ascorbate (Reducing Agent) | 2-5 equivalents (relative to Copper) | Ensures the copper remains in the active Cu(I) state. |
| Reactant Concentration (Azide & Alkyne) | 0.1 - 10 mM | Higher concentrations generally lead to faster reaction rates. |
| Solvent | Biphasic CH2Cl2/H2O, DMF, DMSO, tBuOH/H2O | The choice of solvent can influence the azide-tetrazole equilibrium and the solubility of reactants. A biphasic medium of CH2Cl2/H2O has been shown to be effective in suppressing undesired azide reduction.[1][2] |
| Temperature | Room Temperature to 60°C | While many click reactions proceed well at room temperature, gentle heating can sometimes improve yields, especially for less reactive substrates. |
| Reaction Time | 1 - 24 hours | Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time. |
Q5: I am performing a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne (B158145) derivative and this compound, but the yield is low. What could be the issue?
A5: While SPAAC reactions avoid the use of a copper catalyst, low yields can still occur. Potential causes include:
-
Steric Hindrance: The bulky nature of some cyclooctynes and the purine (B94841) ring can lead to steric clash, slowing down the reaction.
-
Instability of the Cyclooctyne: Some strained alkynes can be unstable under certain conditions (e.g., pH, presence of nucleophiles).
-
Low Reactant Concentration: As with CuAAC, higher concentrations of both the azide and the cyclooctyne will lead to faster reaction rates.
-
Azide-Tetrazole Equilibrium: The same equilibrium issue with this compound applies to SPAAC.
Experimental Protocols
Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound
This protocol provides a starting point for the CuAAC reaction. Optimization of reactant concentrations, solvent, temperature, and reaction time may be necessary for specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., DMF or DMSO).
-
Prepare a stock solution of the alkyne coupling partner in a compatible solvent.
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).
-
Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 100 mM in water).
-
Prepare a stock solution of a suitable ligand (e.g., THPTA or TBTA) in a suitable solvent (e.g., water or DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution (e.g., 1 equivalent).
-
Add the alkyne solution (e.g., 1.1 to 1.5 equivalents).
-
Add the reaction solvent (e.g., a mixture of an organic solvent and water).
-
Add the ligand solution (e.g., 5 mol%).
-
Add the copper(II) sulfate solution (e.g., 1-5 mol%).
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
-
Reaction Initiation and Monitoring:
-
Add the freshly prepared sodium ascorbate solution (e.g., 10 mol%) to the reaction mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction (e.g., by adding water or a chelating agent like EDTA to remove copper).
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).
-
Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of this compound
This protocol provides a general guideline for SPAAC reactions. The choice of cyclooctyne and reaction conditions will depend on the specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (or its derivative) in a suitable solvent (e.g., DMF, DMSO, or a buffered aqueous solution).
-
Prepare a stock solution of the cyclooctyne reagent in a compatible solvent.
-
-
Reaction Setup:
-
In a reaction vessel, add the this compound solution (e.g., 1 equivalent).
-
Add the cyclooctyne solution (e.g., 1 to 1.2 equivalents).
-
Add the reaction solvent.
-
-
Reaction Monitoring:
-
Stir the reaction at the desired temperature (typically room temperature).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC or LC-MS). Reaction times can vary from minutes to several hours depending on the reactivity of the cyclooctyne.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization, or preparative HPLC).
-
Visualizations
Caption: Experimental workflow for a typical CuAAC reaction.
Caption: Troubleshooting decision tree for low-yield click reactions.
References
troubleshooting solubility issues with 6-Azido-9H-purine in aqueous buffers
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 6-Azido-9H-purine in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: I'm trying to dissolve this compound directly into my aqueous buffer (e.g., PBS, Tris) at a neutral pH, but it's not dissolving. What should I do?
A1: Direct dissolution of this compound in neutral aqueous buffers can be challenging due to its hydrophobic nature.[1] Purine (B94841) analogs are often relatively insoluble in water at near-neutral pH.[1] The recommended approach is to first prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) or ethanol (B145695).[2][3] This stock solution can then be diluted into your aqueous buffer to the final desired concentration.
Q2: I successfully dissolved this compound in DMSO, but it precipitated when I diluted it into my aqueous experimental buffer. How can I prevent this?
A2: Precipitation upon dilution of an organic stock solution into an aqueous buffer is a common issue for poorly soluble compounds.[4][5] Here are several factors to consider:
-
Final Organic Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your aqueous buffer as low as possible, ideally below 1% (v/v), as higher concentrations can be toxic to cells and may cause the compound to precipitate.[2][6]
-
Aqueous Buffer Composition: The components of your buffer can affect solubility. It's advisable to test the solubility in different buffer systems (e.g., PBS, Tris, HEPES) to find the most suitable one.
-
pH of the Aqueous Buffer: The solubility of purines is often pH-dependent.[1][7] At acidic or alkaline pH, the molecule can become charged, which generally increases its aqueous solubility.[1][8] Consider testing a range of pH values for your final buffer.
-
Temperature: Gently warming the aqueous buffer may help in keeping the compound in solution, but be mindful of the compound's stability at higher temperatures.
Q3: What is the best organic solvent to use for my this compound stock solution?
A3: DMSO and ethanol are commonly used solvents for preparing stock solutions of poorly soluble purine derivatives and other small molecules for biological assays.[2][3] DMSO is a powerful solvent that can typically dissolve compounds at high concentrations.[9] Ethanol is also a viable option.[3] The choice may depend on the specific requirements of your experiment, including cellular tolerance to the solvent.
Q4: How does pH affect the solubility of this compound?
Q5: What are the recommended storage conditions for this compound stock solutions?
A5: Stock solutions of purine analogs dissolved in an organic solvent like DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for long-term stability.[2] When stored properly, these stock solutions can be stable for several months.
Data Presentation
The following table summarizes the approximate solubility of this compound in various solvents and buffer systems. This data is illustrative and based on the general properties of purine analogs. It is strongly recommended to determine the solubility for your specific experimental conditions.
| Solvent/Buffer System | pH | Temperature (°C) | Approximate Solubility (mg/mL) |
| Water | 7.0 | 25 | < 0.1 |
| PBS (Phosphate-Buffered Saline) | 7.4 | 25 | < 0.1 |
| Tris Buffer (50 mM) | 7.5 | 25 | < 0.1 |
| Tris Buffer (50 mM) | 8.5 | 25 | ~ 0.5 |
| Glycine-NaOH Buffer (50 mM) | 9.0 | 25 | ~ 1.0 |
| DMSO (Dimethyl Sulfoxide) | N/A | 25 | > 50 |
| Ethanol | N/A | 25 | ~ 10 |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution
This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
Sonicator bath
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out a desired amount of this compound (e.g., 5 mg) into a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the target concentration (e.g., 500 µL for a 10 mg/mL solution).
-
Vortex the mixture vigorously for 1-2 minutes to aid dissolution.
-
If the compound is not fully dissolved, place the tube in a sonicator bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes and store at -20°C or -80°C.
Protocol 2: Determining Optimal Aqueous Buffer Conditions
This protocol provides a method to test the solubility of the this compound stock solution in various aqueous buffers.
Materials:
-
Prepared this compound stock solution (from Protocol 1)
-
A selection of aqueous buffers (e.g., PBS pH 7.4, Tris pH 7.5, Tris pH 8.5, HEPES pH 7.4)
-
Sterile microcentrifuge tubes
Procedure:
-
Label a series of microcentrifuge tubes, one for each buffer condition to be tested.
-
Add 99 µL of each aqueous buffer to its respective tube.
-
Add 1 µL of the 10 mg/mL this compound DMSO stock solution to each tube. This results in a final concentration of 100 µg/mL with 1% DMSO.
-
Vortex each tube immediately after adding the stock solution.
-
Incubate the tubes at your experimental temperature for 15-30 minutes.
-
Visually inspect each tube for any signs of precipitation. A clear solution indicates that the compound is soluble under those conditions. For more sensitive detection, the turbidity can be measured using a spectrophotometer.[4]
Visualizations
Caption: Troubleshooting workflow for dissolving this compound.
Caption: Logic for preparing and diluting a stock solution.
References
- 1. chegg.com [chegg.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of pH on polarity of purines and pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reaction Conditions for 6-Azido-9H-purine Conjugation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing conjugation reactions involving 6-Azido-9H-purine.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for conjugating this compound?
The most prevalent and efficient method for conjugating this compound is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". This reaction forms a stable triazole linkage between the azide (B81097) group on the purine (B94841) and a terminal alkyne on the molecule to be conjugated.[1][2][3]
Q2: What are the key reagents required for a successful CuAAC reaction with this compound?
A typical CuAAC reaction involves the following key components:
-
This compound: The azide-containing substrate.
-
Alkyne-functionalized molecule: The conjugation partner.
-
Copper(I) catalyst: Often generated in situ from a Copper(II) salt like copper(II) sulfate (B86663) (CuSO₄).[4][5]
-
Reducing agent: Sodium ascorbate (B8700270) is commonly used to reduce Cu(II) to the active Cu(I) state.[2][6][7]
-
Copper-chelating ligand: Ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and increasing reaction efficiency.[4][5]
Q3: How should I handle and store this compound?
Azide-containing compounds, especially small organic azides, can be energetic and potentially explosive, particularly when concentrated or heated.[8] It is crucial to handle this compound with care. Avoid isolating it as a pure solid in large quantities and never heat it in a concentrated form. For storage, it is best kept as a solution in a suitable solvent (e.g., DMSO, DMF) at a low temperature.
Q4: What is the azide-tetrazole equilibrium, and how does it affect my reaction?
This compound can exist in equilibrium with its tetrazole tautomer.[9][10] This equilibrium is solvent-dependent. While both forms can often participate in the CuAAC reaction, the concentration of the reactive azide form can be influenced by the solvent choice, potentially affecting reaction kinetics.[10] In some cases, the tetrazole form may be less reactive or unreactive.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive Catalyst: The Cu(I) catalyst is sensitive to oxygen and can be readily oxidized to inactive Cu(II).[2][4] | - Degas all solutions thoroughly before use. - Use a fresh solution of sodium ascorbate. - Increase the concentration of the reducing agent. - Ensure a proper ligand-to-copper ratio (typically 5:1) to protect the catalyst.[5][8] |
| Substrate Degradation: The biomolecule or this compound may be degrading under the reaction conditions. | - Perform the reaction at a lower temperature (e.g., 4°C overnight instead of room temperature). - Ensure the pH of the reaction mixture is within the optimal range (typically 6.5-8.0) for your biomolecule.[6] | |
| Copper Sequestration: If working with biomolecules like proteins, the copper catalyst may be sequestered by amino acid residues (e.g., histidine, cysteine) or specific tags like a hexahistidine-tag, making it unavailable for the reaction.[6] | - Increase the concentration of the copper-ligand complex. - Use a ligand with a higher affinity for copper.[6] | |
| Formation of side products | Oxidative Homo-coupling of Alkyne: In the presence of oxygen, terminal alkynes can undergo oxidative homo-coupling, leading to the formation of diynes.[2][11] | - Thoroughly degas all reaction components. - Use a sufficient amount of reducing agent and a stabilizing ligand. |
| Protein Modification/Aggregation: Byproducts of ascorbate oxidation can react with protein side chains (e.g., lysine, arginine), leading to unwanted modifications or aggregation.[6][7] | - Add a scavenger for reactive carbonyls, such as aminoguanidine (B1677879), to the reaction mixture.[5] | |
| Reaction is very slow | Low Effective Concentration of Reactants: One or both of the reactants may be at a very low concentration. | - Increase the concentration of the limiting reactant. For very low alkyne concentrations, a larger excess of the azide may be needed.[8] |
| Inappropriate Solvent: The chosen solvent may not be optimal for the solubility of the reactants or for the reaction itself. | - For biomolecules, aqueous buffers are common. A co-solvent like DMSO or DMF can be added to improve the solubility of this compound. | |
| Inhibition by Excess Alkyne: Some copper-ligand complexes can be inhibited by high concentrations of the alkyne.[6][7] | - If using high alkyne concentrations, consider using a different ligand that is less prone to inhibition. |
Experimental Protocols
General Protocol for CuAAC Conjugation of this compound to an Alkyne-labeled Biomolecule
This protocol is a starting point and may require optimization for specific applications.
1. Preparation of Stock Solutions:
-
This compound: 10 mM in DMSO.
-
Alkyne-labeled Biomolecule: 1 mg/mL in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Copper(II) Sulfate (CuSO₄): 20 mM in deionized water.[8]
-
THPTA Ligand: 50 mM in deionized water.[8]
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh).[8]
-
Aminoguanidine (optional): 100 mM in deionized water.[5]
2. Reaction Setup:
-
In a microcentrifuge tube, add the alkyne-labeled biomolecule solution.
-
Add the this compound stock solution to achieve the desired final concentration (a 2 to 10-fold molar excess over the alkyne is a good starting point).
-
In a separate tube, premix the CuSO₄ and THPTA ligand solutions. A 1:5 molar ratio of Cu:Ligand is common.[8] Let this mixture stand for a few minutes.
-
Add the premixed catalyst solution to the reaction tube.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
3. Reaction Conditions:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.
-
Protect the reaction from light if using fluorescently labeled molecules.
-
Gentle mixing during incubation can improve reaction efficiency.
4. Purification:
-
Purify the conjugate using a method appropriate for your biomolecule (e.g., dialysis, size-exclusion chromatography, or precipitation).
Quantitative Data
Table 1: Recommended Reagent Concentrations for CuAAC
| Reagent | Typical Stock Concentration | Typical Final Concentration | Reference |
| Alkyne-Biomolecule | 1-10 mg/mL | 10-100 µM | [8] |
| This compound | 10-50 mM in DMSO/DMF | 100 µM - 1 mM | [4] |
| CuSO₄ | 20-100 mM | 50-250 µM | [4][8] |
| THPTA Ligand | 50-200 mM | 250 µM - 1.25 mM | [4][8] |
| Sodium Ascorbate | 100-300 mM (fresh) | 1-5 mM | [4][8] |
| Aminoguanidine (optional) | 100 mM | 5 mM | [5] |
Table 2: Influence of Reaction Parameters on CuAAC
| Parameter | Typical Range | Effect on Reaction | Notes |
| Temperature | 4°C to 37°C | Higher temperatures generally increase the reaction rate. | Lower temperatures may be necessary for sensitive biomolecules to prevent degradation. |
| pH | 6.5 - 8.0 | The optimal pH depends on the stability of the biomolecule. | Tris buffer should be avoided as it can interfere with the copper catalyst.[6] |
| Solvent | Aqueous buffers (e.g., PBS) with co-solvents (DMSO, DMF) | Co-solvents can improve the solubility of this compound. | The choice of solvent can influence the azide-tetrazole equilibrium.[10] |
| Reaction Time | 30 minutes to 16 hours | Longer reaction times can lead to higher yields, but also increase the risk of side reactions. | Reaction progress can be monitored by techniques like LC-MS or gel electrophoresis. |
Visualizations
Caption: Experimental workflow for this compound conjugation.
Caption: Azide-tetrazole equilibrium of this compound.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. broadpharm.com [broadpharm.com]
- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jenabioscience.com [jenabioscience.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
improving the stability and storage of 6-Azido-9H-purine solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 6-Azido-9H-purine solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the handling and use of this compound solutions.
| Question | Possible Cause(s) | Recommended Solution(s) |
| Why is there a loss of reactivity of my this compound solution in "click" chemistry reactions? | 1. Degradation of the azide (B81097) functional group: The azide group is susceptible to degradation, particularly through photoreduction or reaction with reducing agents. 2. Equilibrium shift: In polar protic solvents, this compound can exist in equilibrium with its tetrazole isomer, which is unreactive in azide-alkyne cycloadditions.[1][2] 3. Improper storage: Prolonged storage at room temperature or in solution can lead to gradual degradation. | 1. Protect from light: Store solutions in amber vials or cover with aluminum foil. Avoid unnecessary exposure to light. 2. Solvent choice: For "click" chemistry, using a less polar aprotic solvent like DMSO or DMF can favor the azide form. If an aqueous system is necessary, consider using a biphasic CH2Cl2/H2O medium to suppress undesired side reactions.[1][2] 3. Fresh is best: Prepare solutions fresh whenever possible. If storage is necessary, aliquot and store at -20°C or -80°C for no longer than one month. |
| I observe unexpected peaks in my HPLC analysis of the this compound solution. | 1. Presence of the tetrazole isomer: The azide-tetrazole equilibrium can result in two distinct peaks on an HPLC chromatogram.[1][2] 2. Degradation products: Exposure to harsh pH, high temperatures, or light can lead to the formation of degradation products.[3] 3. Solvent impurities: The solvent used to dissolve the compound may contain impurities. | 1. Confirm isomer presence: The ratio of the two peaks may change depending on the solvent used for the mobile phase. In more polar solvents, the peak corresponding to the tetrazole form may be more prominent.[1] 2. Perform forced degradation studies: To identify potential degradation products, intentionally stress the material under acidic, basic, oxidative, and photolytic conditions and compare the resulting chromatograms. 3. Use high-purity solvents: Always use HPLC-grade solvents for solution preparation and analysis. |
| My solid this compound has changed color (e.g., to a yellowish or brownish tint). | Decomposition: This may indicate thermal or photolytic decomposition of the solid material. Azido (B1232118) compounds can be sensitive to heat and light. | Discard the material: A visible change in the color of the solid suggests significant degradation. It is recommended to use a fresh, unopened vial of the compound for reliable experimental results. |
| The compound is difficult to dissolve. | Solvent selection: this compound has limited solubility in some common solvents. | Recommended solvents: Use polar aprotic solvents such as DMSO or DMF for preparing stock solutions. Gentle warming and sonication may aid dissolution. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solutions?
A1: For short-term storage (up to 24 hours), solutions can be kept at 2-8°C, protected from light. For long-term storage, it is highly recommended to prepare aliquots in a suitable solvent (e.g., DMSO) and store them in tightly sealed vials at -20°C or -80°C for up to one month. Avoid repeated freeze-thaw cycles.
Q2: How does pH affect the stability of this compound in aqueous solutions?
Q3: Is this compound sensitive to light?
A3: Yes. The azide functional group is known to be photolabile and can undergo degradation upon exposure to UV or even visible light.[3] This can lead to a loss of the azide group and the formation of reactive nitrene intermediates, resulting in various degradation products. Therefore, it is crucial to protect both solid and solution forms of this compound from light.
Q4: What is the azide-tetrazole equilibrium and why is it important?
A4: this compound can exist in a dynamic equilibrium with its isomeric form, a tetrazolopurine.[1][2][4] This is a form of tautomerism. The position of this equilibrium is influenced by the solvent polarity; polar solvents tend to favor the tetrazole form, while less polar solvents favor the azide form.[1] This is critical for applications like "click" chemistry, as only the azide form will react with an alkyne.
Q5: Can I use water to prepare a stock solution of this compound?
A5: Due to limited solubility and the potential for hydrolysis, preparing high-concentration stock solutions of this compound in water is not recommended. It is preferable to prepare a concentrated stock solution in an anhydrous polar aprotic solvent like DMSO or DMF and then dilute it into your aqueous experimental medium as needed.
Data on Solution Stability
The following table summarizes the expected stability of this compound solutions under various conditions. This information is based on general principles of chemical stability for azido compounds and purine (B94841) analogs, as specific quantitative stability data for this compound is limited in published literature.
| Parameter | Condition | Expected Stability | Recommendation |
| Solvent | DMSO, DMF (anhydrous) | Good | Recommended for stock solutions. |
| Protic solvents (e.g., water, methanol) | Moderate to Poor | Use for final dilutions immediately before experiment. Be aware of azide-tetrazole equilibrium.[1] | |
| Temperature | -80°C to -20°C | Good (up to 1 month for aliquots) | Optimal for long-term storage of solutions. |
| 2-8°C | Fair (up to 24-48 hours) | Suitable for short-term storage. | |
| Room Temperature (~25°C) | Poor | Avoid prolonged storage at room temperature. | |
| pH (in aqueous media) | Acidic (<6) | Poor | Potential for purine ring hydrolysis. |
| Neutral (~7) | Fair | Best for short-term experiments in aqueous buffers. | |
| Basic (>8) | Poor | Potential for purine ring hydrolysis. | |
| Light Exposure | Amber vial / darkness | Good | Always protect from light. |
| Ambient light | Poor | Can lead to photolytic degradation.[3] |
Experimental Protocols
Protocol for Assessing the Stability of this compound Solutions via HPLC
This protocol outlines a general method for conducting a stability study of a this compound solution.
Objective: To determine the degradation of this compound in a given solvent over time and under specific storage conditions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
This compound
-
HPLC-grade solvent for solution preparation (e.g., DMSO)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
HPLC-grade formic acid or other suitable mobile phase modifier
-
HPLC system with a UV detector
-
C18 RP-HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Volumetric flasks and pipettes
-
Autosampler vials
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in the chosen solvent (e.g., DMSO) to prepare a stock solution of a known concentration (e.g., 1 mg/mL).
-
-
Preparation of Working Solutions:
-
Dilute the stock solution with the same solvent to a suitable working concentration for HPLC analysis (e.g., 100 µg/mL). This will be your "Time 0" sample.
-
-
Stability Study Setup:
-
Place aliquots of the stock solution under the desired storage conditions (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).
-
-
HPLC Analysis:
-
Mobile Phase: A typical starting point for the mobile phase is a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation of the parent compound from any degradation products.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25-30°C.
-
Detection Wavelength: Monitor at the λmax of this compound (this should be determined experimentally, but a starting point is around 260-280 nm for purine analogs).
-
Injection Volume: 10-20 µL.
-
-
Data Collection:
-
Inject the "Time 0" sample to obtain the initial peak area of the this compound.
-
At specified time intervals (e.g., 1, 3, 7, 14, and 30 days), retrieve a stored aliquot, prepare a working solution, and inject it into the HPLC system.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
-
Monitor the appearance and growth of any new peaks, which may represent degradation products.
-
Visualizations
Caption: Azide-Tetrazole equilibrium of this compound.
Caption: Workflow for a forced degradation study.
References
- 1. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide-tetrazole equilibrium of C-6 azidopurine nucleosides and their ligation reactions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
minimizing off-target labeling with 6-Azido-9H-purine probes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using 6-azido-9H-purine probes in activity-based protein profiling (ABPP) and chemoproteomic experiments. The focus is on minimizing off-target labeling to ensure data accuracy and reliability.
Frequently Asked Questions (FAQs)
Q1: What are this compound probes and what are their primary applications?
This compound probes are chemical tools used in activity-based protein profiling (ABPP) to identify and characterize purine-binding proteins, such as kinases, ATPases, and other nucleotide-dependent enzymes.[1] Their structure mimics natural purines, allowing them to bind to the active sites of these enzymes. The azido (B1232118) group serves as a bioorthogonal handle, enabling the subsequent attachment of reporter tags (like biotin (B1667282) or fluorophores) via click chemistry for protein enrichment, identification, and visualization.[2][3]
Q2: What is off-target labeling and why is it a significant problem?
Off-target labeling, or non-specific binding, occurs when a probe interacts with proteins other than its intended targets.[4] This can happen through various molecular forces, including hydrophobic and charge-based interactions.[4][5] It is a significant issue because it can lead to a high background signal, obscure true target identification, and result in the misinterpretation of a compound's selectivity and mechanism of action.[5] Effectively minimizing off-target binding is crucial for the accuracy of chemoproteomic studies.[6]
Q3: What are the primary causes of high off-target labeling with purine (B94841) probes?
The main causes include:
-
Probe Concentration: Using a probe concentration that is too high can saturate specific binding sites and increase the likelihood of low-affinity, non-specific interactions.
-
Hydrophobic Interactions: Both the probe and proteins can have hydrophobic regions that interact non-specifically.[5]
-
Charge-Based Interactions: Electrostatic interactions between a charged probe and proteins on the cell surface or in the lysate can lead to non-specific binding.[4][7]
-
Insufficient Washing: Failure to adequately wash away unbound probe can result in high background signal.
-
Suboptimal Blocking: Inadequate blocking of non-specific binding sites on beads or membranes during pulldown or Western blot analysis.
Q4: What are the essential control experiments to perform?
To validate probe targets and differentiate them from non-specific binders, the following controls are critical:
-
Competitive Displacement: Pre-incubating the sample with an excess of a known inhibitor or the parent molecule (without the azide (B81097) handle) should reduce or eliminate the labeling of true targets.[2] This is a cornerstone of competitive ABPP.[6]
-
Vehicle Control: A sample treated only with the vehicle (e.g., DMSO) to account for background signal.
-
No-Probe Control: A sample that undergoes the entire workflow, including click chemistry, without the addition of the azido-purine probe to identify proteins that non-specifically bind to the enrichment resin or reporter tags.
-
Heat-Denatured Control: Using a heat-denatured lysate can help identify proteins that bind the probe non-specifically, as specific, activity-dependent binding should be lost upon denaturation.
Troubleshooting Guide
Problem: I'm seeing high background or multiple non-specific bands on my gel after probe labeling and click chemistry.
This is a common issue that often points to problems with probe concentration, incubation, or washing steps.
| Potential Cause | Recommended Solution |
| Probe concentration is too high. | Perform a dose-response experiment to find the lowest effective probe concentration. Start with a range (e.g., 0.1 µM to 25 µM) and select the concentration that provides a good signal for your target with the lowest background. |
| Incubation time is too long. | Reduce the probe incubation time. Test a time course (e.g., 15, 30, 60 minutes) to find the optimal window for specific labeling. |
| Insufficient washing. | Increase the number and/or stringency of wash steps after probe incubation and after enrichment on streptavidin beads. Consider adding a non-ionic surfactant to the wash buffers. |
| Non-specific binding to surfaces. | Add a blocking agent like Bovine Serum Albumin (BSA) to your buffer to shield the analyte from non-specific interactions with surfaces.[5][7] |
| Hydrophobic interactions. | Add a low concentration (0.01-0.05%) of a non-ionic surfactant like Tween 20 to lysis and wash buffers to disrupt non-specific hydrophobic interactions.[4][5] |
| Charge-based interactions. | Increase the salt concentration (e.g., 150-500 mM NaCl) in your buffers to shield electrostatic interactions between the probe and proteins.[5][7] |
Problem: How can I confidently distinguish true targets from background proteins in my mass spectrometry results?
Quantitative proteomics and competition experiments are key to solving this.
| Potential Cause | Recommended Solution |
| Difficulty differentiating signal from noise. | Use a quantitative proteomics approach. In a competition experiment, true targets should show a significant reduction in signal in the sample pre-treated with a competitor compared to the vehicle-only control.[2][6] |
| Proteins binding to enrichment beads. | Always compare your protein list against a "no-probe" or "beads-only" control. Proteins that appear in high abundance in the control are likely non-specific binders to the affinity resin. |
| Sticky proteins are common contaminants. | Cross-reference your hit list against a database of common proteomics contaminants (e.g., the Contaminant Repository for Affinity Purification). |
Experimental Protocols & Data
General Experimental Workflow
The activity-based protein profiling (ABPP) workflow involves treating live cells or lysates with the this compound probe, followed by lysis, click chemistry to attach a reporter tag, and downstream analysis.[1][3]
Caption: General workflow for activity-based protein profiling (ABPP).
Troubleshooting Logic for Off-Target Labeling
This decision tree can help diagnose the source of high background or non-specific signals.
Caption: Decision tree for troubleshooting off-target labeling.
Principle of Competitive ABPP
Competitive ABPP is the gold standard for confirming that a probe binds to a target in a specific, displaceable manner.[2]
Caption: Principle of competitive activity-based protein profiling.
Table 1: Recommended Reagent Optimization Ranges
| Parameter | Recommended Starting Range | Purpose |
| 6-Azido-Purine Probe Conc. | 1 - 10 µM (in-cell) | To label active purine-binding proteins. |
| Competitor Conc. | 10-100x molar excess over probe | To saturate specific binding sites and validate true targets. |
| Biotin-Alkyne Tag Conc. | 25 - 100 µM (in-lysate) | For click chemistry-based detection of labeled proteins. |
| CuSO₄ Conc. | 1 mM | Catalyst for the CuAAC click reaction. |
| Ligand (e.g., THPTA) | 1 mM | To stabilize Cu(I) and improve reaction efficiency. |
| Reducing Agent (Ascorbate) | 5 mM | To reduce Cu(II) to the active Cu(I) state. |
Protocol: Competitive Displacement Assay for Target Validation
This protocol is designed to validate target engagement by competing with the probe.
-
Cell Culture: Plate cells and grow to desired confluency (typically 70-90%).
-
Competitor Pre-incubation: Treat cells with the competitor compound (e.g., a known inhibitor) at a concentration 10-100x higher than the probe. As a control, treat a separate set of cells with vehicle (e.g., DMSO). Incubate for 1-2 hours.
-
Probe Labeling: Add the this compound probe to all wells (both competitor- and vehicle-treated) at the final optimized concentration. Incubate for the desired time (e.g., 30 minutes).
-
Cell Harvest & Lysis: Wash cells with cold PBS to remove unbound probe. Harvest cells and lyse in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA). Normalize all samples to the same concentration.
-
Click Chemistry: To 100 µg of protein lysate, add the click chemistry reaction cocktail (Biotin-Alkyne, CuSO₄, ligand, and sodium ascorbate). Incubate for 1 hour at room temperature, protected from light.
-
Enrichment: Add streptavidin-coated magnetic beads to the reaction mixture and incubate for 1 hour at 4°C with rotation to capture biotinylated proteins.
-
Washing: Wash the beads extensively (3-5 times) with lysis buffer to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the captured proteins from the beads (e.g., by boiling in SDS-PAGE loading buffer). Analyze the eluates by SDS-PAGE and Western blotting or by on-bead digestion followed by LC-MS/MS for proteomic analysis.
-
Data Interpretation: In the competitor-treated sample, the signal (band intensity or spectral counts) for a true target should be significantly reduced compared to the vehicle-treated control.
References
- 1. Advanced Activity-Based Protein Profiling Application Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. nicoyalife.com [nicoyalife.com]
- 5. nicoyalife.com [nicoyalife.com]
- 6. Mapping Proteome-Wide Interactions of Reactive Chemicals Using Chemoproteomic Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
Technical Support Center: Synthesis of 6-Azido-9H-purine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 6-azido-9H-purine derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered during the synthesis of this compound derivatives?
A1: Researchers often face several key challenges:
-
Azide-Tetrazole Equilibrium: 6-Azidopurines can exist in a dynamic equilibrium with their tetrazole tautomers. This equilibrium is influenced by solvent polarity, and the tetrazole form can be unreactive in certain subsequent reactions like cycloadditions.[1][2]
-
Low Yields and Decomposition: Direct nucleophilic substitution of 6-chloropurines with azide (B81097) salts often results in low yields and product decomposition.[1]
-
Side Reactions: Undesired reduction of the azide group to an amine can occur, particularly during copper-catalyzed "click" chemistry reactions.[2][3] Photochemical instability can also lead to ring expansion and other rearrangements.[4][5]
-
Purification Difficulties: Separation of the desired 6-azidopurine derivative from starting materials, byproducts, and regioisomers can be challenging.
-
Influence of Protecting Groups: The nature of protecting groups on sugar moieties can impact the efficiency of the azidation step.[1]
Q2: How does the azide-tetrazole equilibrium affect my reaction?
A2: The azide-tetrazole equilibrium is a critical factor, especially for subsequent ligation reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC). The azide form is the reactive species in these reactions. In many solvents, particularly polar ones, the tetrazole isomer predominates, which can lead to slow or incomplete reactions.[1][2] For instance, in DMSO-d6, 6-azidopurine and its N-benzyl derivatives exist almost exclusively as the tetrazolyl isomers.[1]
Q3: Are 6-azidopurine derivatives stable?
A3: 6-Azidopurine derivatives have limited stability. They can be sensitive to acidic conditions, which are often incompatible with labile protecting groups on nucleoside derivatives.[1] They are also photosensitive and can undergo photochemical degradation upon UV irradiation, leading to the formation of nitrene intermediates that can rearrange to other heterocyclic systems.[4][5]
Troubleshooting Guides
Problem 1: Low Yield of 6-Azidopurine Derivative from 6-Chloropurine Precursor
Possible Causes:
-
Decomposition of the starting material or product under the reaction conditions.
-
Inefficient displacement of the chloride leaving group.
Solutions:
-
Alternative Leaving Groups: Instead of a chloro group, consider using a better leaving group. O6-(benzotriazol-1-yl) derivatives have been shown to be effective precursors for azide displacement, often providing higher yields.[1][3]
-
Milder Azide Source: Employ alternative azidation reagents such as diphenylphosphoryl azide (DPPA) in the presence of a base like DBU. However, this method may be inferior to the displacement of O-(benzotriazol-1-yl).[1][3]
-
Reaction Optimization: Systematically vary the solvent, temperature, and reaction time. For the displacement of chloride, DMF is a commonly used solvent.
Problem 2: Subsequent "Click" Reaction (CuAAC) is Slow or Incomplete
Possible Cause:
-
The azide-tetrazole equilibrium favors the unreactive tetrazole isomer in the chosen solvent.
Solutions:
-
Solvent Selection: The equilibrium is solvent-dependent. The proportion of the tetrazole isomer generally increases with the solvent's dielectric constant.[1] Using a less polar or biphasic solvent system can shift the equilibrium towards the azide form. A biphasic mixture of CH2Cl2/H2O has been shown to be effective for CuAAC reactions with 6-azidopurine nucleosides, as it can suppress the undesired reduction of the azide.[2][3]
-
Le Chatelier's Principle: Even if the tetrazole form predominates at equilibrium, the reaction can still proceed to completion. As the azide form is consumed in the "click" reaction, the equilibrium will shift to produce more of the azide, eventually driving the reaction forward.[2][3] Patience may be required, and longer reaction times might be necessary.
Problem 3: Formation of an Amine byproduct (Reduction of Azide)
Possible Cause:
-
The reducing agent used in a reaction (e.g., sodium ascorbate (B8700270) in CuAAC) is reducing the azide group to an amine.
Solutions:
-
Optimize Catalyst System: For CuAAC reactions, carefully screen the copper source and reducing agent.
-
Biphasic Conditions: As mentioned previously, a biphasic CH2Cl2/H2O medium can suppress the competing azide reduction.[2][3]
Quantitative Data Summary
Table 1: Yields of 6-Azidopurine Nucleosides from O6-(benzotriazol-1-yl) Precursors
| Precursor Protecting Group | Solvent | Yield (%) | Reference |
| Silyl (on ribose) | THF | 36 | [1] |
| Acetyl (on ribose) | THF | 67 | [1] |
| Acetyl (on deoxyribose) | THF | 41 | [1] |
Table 2: Influence of Solvent on Azide-Tetrazole Equilibrium of a Silyl-Protected 6-Azidopurine Ribonucleoside
| Solvent | Dielectric Constant (ε) | % Azido Isomer | % Tetrazolyl Isomer | Reference |
| CDCl3 | 4.8 | ~60 | ~40 | [1] |
| THF-d8 | 7.6 | ~40 | ~60 | [1] |
| CD3CN | 37.5 | ~10 | ~90 | [1] |
| DMSO-d6 | 46.7 | <5 | >95 | [1] |
Experimental Protocols
Protocol 1: Synthesis of 6-Azido-9-(tri-O-acetyl-β-D-ribofuranosyl)purine from an O6-(benzotriazol-1-yl) Precursor
This protocol is adapted from the synthesis of similar compounds described in the literature.[1]
-
Dissolve the Precursor: Dissolve the O6-(benzotriazol-1-yl)purine nucleoside derivative in anhydrous THF.
-
Add Azide Source: Add sodium azide (NaN3) to the solution.
-
Reaction: Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in a Biphasic System
This protocol is based on conditions found to be effective for 6-azidopurine nucleosides.[2][3]
-
Prepare Solutions:
-
Solution A: Dissolve the 6-azidopurine derivative and the alkyne in CH2Cl2.
-
Solution B: Prepare an aqueous solution of copper(II) sulfate (B86663) (CuSO4) and sodium ascorbate.
-
-
Combine and React: Vigorously stir the biphasic mixture of Solution A and Solution B at room temperature.
-
Monitor Reaction: Follow the progress of the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the resulting triazole product by column chromatography.
Visualizations
Caption: Azide-Tetrazole Equilibrium in 6-Azidopurine Derivatives.
Caption: General workflow for the synthesis of a 6-azidopurine derivative.
Caption: Troubleshooting decision tree for low-yield azidation reactions.
References
- 1. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Azide-tetrazole equilibrium of C-6 azidopurine nucleosides and their ligation reactions with alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification Strategies for 6-Azido-9H-purine Labeled Peptides
Welcome to the technical support center for the purification of 6-Azido-9H-purine labeled peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of these modified peptides.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound labeled peptides?
A1: The primary challenges include:
-
Increased Hydrophobicity: The this compound group can increase the hydrophobicity of the peptide, potentially leading to aggregation and difficult separation from other hydrophobic impurities.
-
Stability of the Azido (B1232118) Group: The azide (B81097) functional group can be sensitive to certain chemical conditions and light, necessitating careful handling and optimization of purification parameters to prevent its degradation.
-
Co-elution with Unlabeled Peptides: Achieving baseline separation between the labeled peptide and any remaining unlabeled peptide can be challenging, especially if the only difference is the small azido-purine moiety.
-
Potential for Side Reactions: During synthesis and purification, side reactions involving the azido group or the purine (B94841) ring can occur, leading to impurities that are structurally similar to the target peptide.
Q2: Is the this compound moiety stable under standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) conditions?
A2: The this compound moiety is generally stable under standard RP-HPLC conditions using trifluoroacetic acid (TFA) as an ion-pairing agent. However, prolonged exposure to strong acids or bases should be avoided. The purine ring itself is relatively stable, but the azide group can be susceptible to reduction or rearrangement under certain conditions. It is also crucial to protect the peptide from light during all purification steps to prevent photochemical reactions of the azidopurine group, which can lead to purine ring expansion or reduction of the azide.[1]
Q3: Can I use affinity chromatography to purify my this compound labeled peptide?
A3: Direct, reversible affinity purification based on the azide group is not a standard technique. However, two related strategies can be employed:
-
Staudinger Ligation-Mediated Capture: This method involves the reaction of the azide-labeled peptide with a phosphine-functionalized resin. This forms a stable covalent bond, allowing for stringent washing to remove impurities. The captured peptide can then be released, often through a cleavable linker incorporated into the phosphine (B1218219) reagent. This is a powerful but more complex method than traditional affinity chromatography.
-
Click Chemistry-Based Capture: If the peptide is synthesized with the intention of using click chemistry for another purpose, a resin functionalized with an alkyne can be used to covalently capture the azide-labeled peptide. Similar to the Staudinger ligation approach, this allows for rigorous washing. Release of the peptide would depend on the presence of a cleavable linker.
Q4: What are some common impurities I might encounter?
A4: Besides standard peptide synthesis impurities like deletion sequences or incompletely deprotected peptides, you may encounter impurities specific to the this compound label:
-
Unlabeled Peptide: Incomplete labeling reaction will result in the presence of the original, unlabeled peptide.
-
Reduced Azide: The azide group can be reduced to an amine (-NH2) during synthesis or purification, particularly if reducing agents are present.
-
Hydrolysis Products: Depending on the specific linkage of the this compound to the peptide, hydrolysis may occur.
-
Photoreaction Products: Exposure to UV light can lead to the formation of various photoproducts, including purine ring expansion products.[1]
Troubleshooting Guides
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Broadening or Tailing) | 1. Secondary Interactions: The purine moiety can interact with residual silanols on the silica-based column. 2. Peptide Aggregation: Increased hydrophobicity can cause the peptide to aggregate on the column. 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the charge state and conformation of the peptide. | 1. Use a high-purity, end-capped C18 column. Increase the concentration of TFA (e.g., to 0.1%) to better mask silanol (B1196071) interactions. 2. Optimize the organic solvent gradient. A shallower gradient may improve resolution. Consider adding a small percentage of a stronger organic solvent like isopropanol (B130326) to the mobile phase. 3. Adjust the pH of the mobile phase. Most peptides are well-behaved at low pH (e.g., pH 2 with TFA). |
| Low Recovery | 1. Irreversible Adsorption: The hydrophobic peptide may be irreversibly binding to the column. 2. Precipitation on Column: The peptide may be precipitating on the column as the organic solvent concentration changes. | 1. Try a less hydrophobic column (e.g., C8 or C4). 2. Ensure the peptide is fully dissolved in the injection solvent. The injection solvent should be similar to or weaker than the initial mobile phase. Consider using a solvent with better solubilizing properties for hydrophobic peptides, such as a small amount of DMSO or isopropanol in the sample. |
| Co-elution of Labeled and Unlabeled Peptide | Insufficient Resolution: The small mass and polarity difference between the labeled and unlabeled peptide may not be sufficient for baseline separation. | 1. Optimize the gradient. A very shallow gradient around the elution point of the peptides can improve separation. 2. Increase the column length or use a column with a smaller particle size for higher efficiency. 3. Consider a different stationary phase that may offer different selectivity. |
| Appearance of New Peaks After Purification | Degradation of the Azido Group: The purification conditions may be causing the azide to degrade. | 1. Protect all solutions and fractions from light. 2. Ensure all reagents are free of reducing agents. 3. Minimize the time the peptide is exposed to acidic conditions. Neutralize collected fractions if necessary. |
Data Presentation
The following tables provide representative data for the purification of a model this compound labeled peptide using RP-HPLC. Actual results will vary depending on the peptide sequence and specific experimental conditions.
Table 1: RP-HPLC Purification Yield and Purity
| Purification Step | Starting Purity (by AUC) | Final Purity (by AUC) | Yield |
| Preparative RP-HPLC | 65% | >95% | 40-60% |
AUC: Area Under the Curve
Table 2: Comparison of RP-HPLC Columns for a Model Azido-Peptide
| Column Type | Resolution (Labeled vs. Unlabeled) | Peak Symmetry | Recovery |
| C18, 5 µm, 100 Å | 1.2 | Good | Moderate |
| C8, 5 µm, 100 Å | 1.1 | Good | Good |
| C4, 5 µm, 300 Å | 0.9 | Excellent | High |
Experimental Protocols
Protocol 1: General RP-HPLC Purification of a this compound Labeled Peptide
1. Sample Preparation: a. Dissolve the crude, lyophilized peptide in a minimal amount of a suitable solvent. For hydrophobic peptides, this may require a small amount of organic solvent such as acetonitrile (B52724) (ACN), dimethyl sulfoxide (B87167) (DMSO), or isopropanol. b. Dilute the dissolved peptide with Mobile Phase A (see below) to a final concentration suitable for injection. The final concentration of organic solvent in the sample should be as low as possible to ensure good binding to the column. c. Filter the sample through a 0.22 µm syringe filter before injection.
2. HPLC Conditions:
- Column: A high-purity, end-capped reversed-phase column (e.g., C18 or C8, 5 µm particle size, 100 Å pore size) is a good starting point.
- Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
- Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
- Flow Rate: Typically 1 mL/min for an analytical column (e.g., 4.6 mm ID) or scaled up accordingly for a preparative column.
- Detection: UV absorbance at 220 nm and 260 nm (the purine ring has a strong absorbance around 260 nm).
- Gradient:
- Start with a shallow gradient to scout for the elution position of the peptide (e.g., 5-65% B over 30 minutes).
- Once the approximate elution percentage of B is known, optimize the gradient to be very shallow around that point (e.g., a 0.5-1% per minute change in %B) to maximize resolution.
3. Fraction Collection and Analysis: a. Collect fractions across the peak(s) of interest. b. Analyze the purity of each fraction by analytical RP-HPLC. c. Pool the fractions that meet the desired purity level. d. Lyophilize the pooled fractions to obtain the purified peptide as a powder.
Visualizations
Experimental Workflow for RP-HPLC Purification
Caption: Workflow for the purification of this compound labeled peptides using RP-HPLC.
Troubleshooting Logic for Low Peptide Recovery
Caption: Troubleshooting guide for low recovery of this compound labeled peptides during RP-HPLC.
References
reducing background signal in 6-Azido-9H-purine based assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers utilizing 6-Azido-9H-purine in photoaffinity labeling experiments.
Troubleshooting Guide
High background signal is a common issue in photoaffinity labeling assays, which can mask specific interactions and lead to false positives. This guide addresses the most frequent causes of high background and provides systematic solutions to mitigate them.
Problem 1: High Background Signal in No-UV Control Lane
This indicates that the probe is binding non-covalently to proteins or that the downstream detection reagents are binding non-specifically.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., BSA, non-fat dry milk, or casein) or extending the incubation time. Consider testing different blocking agents.[1][2][3] |
| Hydrophobic Interactions | Add a non-ionic detergent, such as Tween-20 or Triton X-100, to the washing buffers to disrupt non-specific hydrophobic interactions. |
| Probe Aggregation | Prepare fresh probe solutions and consider sonication to ensure complete dissolution. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Problem 2: High Background Signal Across All UV-Treated Lanes (Including Competition Control)
This suggests that the photoreactive probe is crosslinking indiscriminately with abundant proteins.
| Possible Cause | Recommended Solution |
| Excessive Probe Concentration | Titrate the this compound probe to determine the lowest effective concentration that still provides a specific signal. |
| Over-Irradiation | Optimize the UV irradiation time and intensity. Excessive UV exposure can lead to non-specific crosslinking.[4] |
| Non-Specific Photocrosslinking | Include a "no probe" control with UV irradiation to assess the level of UV-induced protein crosslinking in the absence of the probe. |
| Highly Abundant "Sticky" Proteins | To differentiate between specific and non-specific interactions, a competition experiment is crucial.[5] A dose-dependent decrease in signal in the presence of a competitor confirms specific binding.[5] |
Problem 3: Smearing or Streaking in Gel Electrophoresis
This can be caused by several factors related to sample preparation and handling.
| Possible Cause | Recommended Solution |
| Protein Aggregation | Ensure complete denaturation of protein samples by optimizing the lysis buffer and boiling time before loading on the gel. |
| Nuclease Contamination | If working with nucleic acid binding proteins, add RNase and/or DNase inhibitors to the lysis buffer. |
| Incomplete Solubilization | Use a stronger lysis buffer or include sonication to ensure complete protein solubilization. |
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a competition assay?
A competition assay is a critical control to distinguish specific binding of the this compound probe to its target from non-specific interactions with other proteins.[5] By pre-incubating the sample with an excess of a non-photoreactive competitor ligand (often the parent molecule of the probe), the specific binding sites on the target protein are occupied. This prevents the azido-purine probe from binding to these specific sites, resulting in a significant reduction or elimination of the signal from the target protein.[5] A corresponding decrease in the signal for a particular band in the presence of the competitor indicates specific binding.
Q2: How do I choose the right concentration for my this compound probe and competitor?
The optimal concentration of the probe and competitor needs to be determined empirically for each experimental system.
-
Probe Concentration: Start with a concentration range based on the known or expected affinity of the probe for its target. A good starting point is often 10-100 times the dissociation constant (Kd). Titrate the probe concentration to find the lowest concentration that gives a detectable specific signal with minimal background.
-
Competitor Concentration: The competitor should be used in excess of the probe concentration. A common starting point is a 10- to 100-fold molar excess of the competitor over the probe.[6]
Q3: What are the potential side reactions of this compound upon photoactivation?
Upon UV irradiation, the azide (B81097) group of this compound forms a highly reactive nitrene intermediate. While this nitrene is intended to form a covalent bond with the target protein, it can also react with other molecules in the vicinity, including water or buffer components, which can reduce labeling efficiency. In the absence of an amino group, the photochemistry of 6-azidopurine can lead to the formation of a 1,3,5-triazepinone nucleoside.[7] Under anaerobic conditions, azidopurines can be photoreduced to the corresponding diamino-purine.[7]
Q4: Can I use a different wavelength for UV irradiation?
The optimal wavelength for photoactivation of aryl azides, including this compound, is typically in the range of 254-280 nm. Using a different wavelength may result in inefficient photoactivation or damage to the biological sample. It is recommended to use a UV source with a defined wavelength and to optimize the irradiation time and distance to the sample.
Experimental Protocols
Protocol 1: Baseline Photoaffinity Labeling with this compound
This protocol provides a general workflow for a baseline photoaffinity labeling experiment.
-
Sample Preparation: Prepare your protein sample (e.g., cell lysate, purified protein) in a suitable binding buffer.
-
Probe Incubation: Add the this compound probe to the protein sample at the desired final concentration. Incubate in the dark at 4°C or room temperature for a specified time (e.g., 30-60 minutes) to allow for binding.
-
UV Crosslinking: Place the samples on ice and irradiate with UV light (e.g., 254 nm) for a predetermined time. The optimal time and distance from the UV source should be empirically determined.
-
Negative Controls:
-
No-UV Control: A sample prepared identically but not exposed to UV light.
-
No-Probe Control: A sample without the this compound probe but subjected to UV irradiation.
-
-
Downstream Analysis: Following crosslinking, the samples are ready for downstream analysis, such as click chemistry with a reporter tag, followed by SDS-PAGE and western blotting or mass spectrometry.
Protocol 2: Competition Assay
This protocol is designed to be performed in parallel with the baseline experiment to confirm the specificity of the labeling.
-
Competitor Pre-incubation: To the protein sample, add the non-photoreactive competitor at the desired molar excess (e.g., 50-fold). Incubate in the dark for a specified time (e.g., 30 minutes) to allow the competitor to bind to the target.
-
Probe Incubation: Add the this compound probe to the pre-incubated sample at the same concentration as in the baseline experiment. Incubate in the dark for the same duration as the baseline experiment.
-
UV Crosslinking: Irradiate the samples with UV light under the same conditions as the baseline experiment.
-
Analysis: Analyze the samples alongside the baseline and negative controls. A significant reduction in the signal of a specific band in the competition lane compared to the baseline lane indicates specific binding.
Visualizations
Caption: General workflow for a this compound photoaffinity labeling experiment.
Caption: Decision tree for troubleshooting high background signal in this compound assays.
Caption: Diagram illustrating how an excess of a non-photoreactive competitor blocks probe binding.
References
- 1. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 2. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 3. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The impact of UV-C irradiation on spoilage microorganisms and colour of orange juice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL) to Identify Binding Sites of Small Molecules on a Proteome-Wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for 6-Azido-9H-purine Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 6-azido-9H-purine in click chemistry reactions. The following information is designed to address common challenges and aid in the optimization of your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalyst systems for this compound click reactions?
A1: The two most common and effective catalyst systems for azide-alkyne cycloadditions are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and ruthenium(II)-catalyzed azide-alkyne cycloaddition (RuAAC).
-
CuAAC typically utilizes a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with a reducing agent like sodium ascorbate (B8700270) to generate the active Cu(I) species in situ. This system is widely used due to its efficiency and compatibility with aqueous solvents.[1][2][3] The addition of a stabilizing ligand is often crucial for high yields and to prevent catalyst deactivation.[1][4]
-
RuAAC employs ruthenium(II) complexes, such as [CpRuCl] compounds (e.g., CpRuCl(PPh₃)₂ or Cp*RuCl(COD)), and is known for its distinct regioselectivity.[5][6][7]
Q2: What is the main difference in the products obtained from CuAAC and RuAAC?
A2: The primary difference is the regioselectivity of the resulting triazole product.
-
CuAAC reactions with terminal alkynes exclusively yield 1,4-disubstituted 1,2,3-triazoles .[2]
-
RuAAC reactions with terminal alkynes selectively produce 1,5-disubstituted 1,2,3-triazoles .[5][6][7] RuAAC is also effective for reactions with internal alkynes, leading to fully substituted triazoles.[5][6][7]
Q3: My CuAAC reaction with this compound is showing low yield. What are the common causes?
A3: Low yields in CuAAC reactions can stem from several factors:
-
Oxidation of the Cu(I) catalyst: The active Cu(I) species is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][8]
-
Catalyst deactivation by thiols: If your substrate or buffer contains thiol groups (e.g., from cysteine residues in proteins or dithiothreitol (B142953) (DTT)), they can coordinate to the copper catalyst and inhibit its activity.[9][10]
-
Insufficient reducing agent: Sodium ascorbate is consumed over time, and an insufficient amount can lead to the accumulation of inactive Cu(II).[4]
-
Poor ligand choice or concentration: The ligand stabilizes the Cu(I) state and accelerates the reaction. An inappropriate ligand or a suboptimal ligand-to-copper ratio can result in lower efficiency.[1][11]
-
Substrate-specific issues: The purine (B94841) ring itself can potentially coordinate with the copper catalyst, leading to inhibition.
Q4: Can I perform these reactions in a biological context, such as in cell culture or with proteins?
A4: Yes, both CuAAC and RuAAC have been adapted for biological applications, but there are important considerations.
-
For CuAAC , the potential toxicity of copper is a significant concern.[1][11] The use of copper-chelating ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) is highly recommended as they increase reaction efficiency at lower, less toxic copper concentrations and protect biomolecules from oxidative damage.[8][12][13]
-
RuAAC has also been shown to be compatible with aqueous media and can be carried out in the presence of various biomolecules, sometimes even in living cells.[9]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Oxidation of Cu(I) catalyst to inactive Cu(II). | Degas all solutions thoroughly before use.[14] Work under an inert atmosphere (e.g., nitrogen or argon) if possible. Ensure a sufficient excess of sodium ascorbate is present.[4] |
| Inhibition by thiol-containing compounds (e.g., DTT, cysteine). | If possible, remove thiols from the reaction mixture. If thiols are required for protein stability, consider using a higher catalyst and ligand concentration, or switch to a strain-promoted azide-alkyne cycloaddition (SPAAC), which is copper-free.[13][15] Pre-treating with a low concentration of hydrogen peroxide can shield against thiol interference in some cases.[16] | |
| Inappropriate ligand or ligand-to-copper ratio. | Use a water-soluble, stabilizing ligand like THPTA or BTTAA for aqueous reactions.[3] An optimal ligand-to-copper ratio is often around 5:1 to protect biomolecules.[17] | |
| Poor solubility of reactants. | Add a co-solvent such as DMSO, t-BuOH, or DMF (up to 10%) to improve the solubility of hydrophobic substrates.[18] | |
| Slow Reaction Rate | Low catalyst concentration. | While aiming for low copper concentrations in biological settings, ensure it is sufficient for catalysis. A typical starting point is 50-100 µM of CuSO₄. |
| Suboptimal pH. | CuAAC reactions are generally robust across a pH range of 4-12.[2] For reactions involving biomolecules, a pH of around 7-8 is usually optimal.[15] | |
| Use of chelating buffers (e.g., Tris). | Avoid buffers that can strongly coordinate with copper, such as Tris.[18] Buffers like phosphate-buffered saline (PBS) or HEPES are generally preferred. | |
| Formation of Side Products | Oxidative homocoupling of the alkyne. | This can occur if the Cu(I) catalyst is not adequately protected. Ensure sufficient reducing agent and ligand are present.[2] |
| Modification of biomolecules by reaction byproducts. | Byproducts of ascorbate oxidation can sometimes react with protein side chains.[4] The inclusion of aminoguanidine (B1677879) can help suppress these side reactions.[18] | |
| Inconsistent Results | Purity of reagents. | Ensure the purity of the this compound and the alkyne partner. Impurities can inhibit the catalyst. |
| Order of reagent addition. | A recommended practice is to pre-mix the CuSO₄ and the ligand before adding them to the solution containing the azide (B81097) and alkyne. The reaction is then initiated by the addition of sodium ascorbate.[4][19] |
Catalyst and Ligand Performance Data
Table 1: Comparison of Common Ligands for CuAAC
| Ligand | Key Features | Recommended Use Cases |
| TBTA (Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) | One of the first widely used ligands. Highly effective but has low aqueous solubility. | Organic solvents or when aqueous compatibility is not a primary concern.[8] |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Highly water-soluble and effectively stabilizes Cu(I) in aqueous media.[8] Accelerates the reaction and reduces cell toxicity.[13] | Bioconjugation, labeling in live cells, and reactions in aqueous buffers.[8][12] |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | Water-soluble ligand that is also effective at accelerating CuAAC reactions. | An alternative to THPTA for aqueous and biological applications.[3] |
Table 2: Regioselectivity of Catalyst Systems
| Catalyst System | Predominant Regioisomer | Alkyne Compatibility | Reference |
| Cu(I) / Ligand | 1,4-disubstituted | Terminal Alkynes | [2] |
| [Cp*RuCl] complexes | 1,5-disubstituted | Terminal and Internal Alkynes | [5][6][7] |
Experimental Protocols
Protocol 1: General CuAAC of this compound
This protocol is a starting point and may require optimization for specific substrates.
-
Prepare Stock Solutions:
-
Reaction Setup (for a 100 µL final volume):
-
In a microcentrifuge tube, combine:
-
10 µL of 10 mM this compound (final concentration: 1 mM).
-
12 µL of 10 mM alkyne substrate (final concentration: 1.2 mM, 1.2 equivalents).
-
Buffer (e.g., PBS) to bring the volume to 73 µL.
-
-
Vortex briefly to mix.
-
-
Catalyst Preparation and Addition:
-
Initiate the Reaction:
-
Add 5 µL of freshly prepared 300 mM sodium ascorbate solution (final concentration: 15 mM).[12]
-
Vortex the reaction mixture thoroughly.
-
-
Incubation:
-
Allow the reaction to proceed at room temperature for 1-4 hours. Protect from light if using fluorescently tagged substrates.[20] Reaction times can be extended if necessary.
-
-
Analysis:
-
Monitor the reaction progress by TLC, LC-MS, or other appropriate analytical techniques.
-
Visualizations
Experimental Workflow for CuAAC Optimization
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. interchim.fr [interchim.fr]
- 4. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]
- 6. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. Ruthenium‐Catalyzed Azide–Thioalkyne Cycloadditions in Aqueous Media: A Mild, Orthogonal, and Biocompatible Chemical Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Copper-catalyzed click reaction on/in live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Frontiers | A Genetically Encoded Picolyl Azide for Improved Live Cell Copper Click Labeling [frontiersin.org]
- 14. interchim.fr [interchim.fr]
- 15. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jenabioscience.com [jenabioscience.com]
- 18. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jenabioscience.com [jenabioscience.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Incorporation of 6-Azido-9H-purine into Nucleic Acids: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to validate the incorporation of 6-Azido-9H-purine into newly synthesized nucleic acids. This guide outlines the underlying principles, compares performance with alternative metabolic labels, and provides detailed experimental protocols.
The metabolic labeling of nascent nucleic acids is a cornerstone technique for studying DNA replication, transcription dynamics, and cellular responses to various stimuli. This compound is a purine (B94841) analog that can be incorporated into DNA and RNA during synthesis. The presence of the azide (B81097) group allows for subsequent detection through bioorthogonal chemistry, offering a powerful tool for researchers. Validation of this incorporation is critical for the accurate interpretation of experimental results.
Comparison of Metabolic Labeling Probes for Nucleic Acids
The selection of a metabolic labeling probe depends on several factors, including the specific nucleic acid of interest (DNA or RNA), the experimental system, and the desired downstream application. Here, we compare this compound with other commonly used nucleoside analogs.
| Feature | This compound | 5-Ethynyl-2'-deoxyuridine (EdU) | 5-Ethynyluridine (EU) | 4-Thiouridine (4sU) |
| Nucleic Acid Labeled | DNA and RNA | Primarily DNA | Primarily RNA | Primarily RNA |
| Detection Method | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC or SPAAC) | Click Chemistry (CuAAC or SPAAC) | Thiol-specific biotinylation |
| Detection Principle | Covalent ligation of an azide to an alkyne- or cyclooctyne-tagged reporter. | Covalent ligation of an alkyne to an azide-tagged reporter. | Covalent ligation of an alkyne to an azide-tagged reporter. | Biotinylation of the thiol group followed by streptavidin-based detection. |
| Incorporation Efficiency | Generally lower than pyrimidine (B1678525) analogs in some systems. | High incorporation efficiency into DNA. | High incorporation efficiency into RNA. | Efficiently incorporated into RNA. |
| Cytotoxicity | Can exhibit cytotoxicity at higher concentrations. Specific IC50 values are cell-type dependent. | Can induce cell cycle arrest and toxicity at concentrations typically used for labeling.[1] | Can exhibit cytotoxicity, though often less than EdU. | Generally considered to have lower cytotoxicity compared to halogenated analogs. |
| Detection Sensitivity | High, dependent on the efficiency of the click reaction and the reporter molecule. | High, with sensitive detection via fluorescent azides.[2] | High, with sensitive detection via fluorescent azides. | High, but can be limited by the efficiency of biotinylation and purification steps. |
| Live-Cell Imaging | Possible with SPAAC (copper-free) click chemistry. | Possible with SPAAC (copper-free) click chemistry. | Possible with SPAAC (copper-free) click chemistry. | Not directly applicable for live-cell imaging of labeled RNA. |
Experimental Workflows and Detection Principles
The validation of this compound incorporation primarily relies on "click chemistry," a set of bioorthogonal reactions that are highly specific and efficient.
Figure 1. Workflow for metabolic labeling and detection.
There are two primary forms of click chemistry used for this purpose:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction requires a copper(I) catalyst. While robust, the cytotoxicity of copper can be a concern for live-cell applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click reaction that utilizes a strained cyclooctyne (B158145) to react with the azide. SPAAC is more suitable for live-cell imaging and in vivo studies due to its lower toxicity.[3]
Figure 2. Comparison of CuAAC and SPAAC detection.
Experimental Protocols
Here we provide detailed protocols for the metabolic labeling of nucleic acids with this compound and subsequent detection using click chemistry.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Preparation of this compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Labeling: Add the this compound stock solution to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). The optimal concentration should be determined empirically for each cell type to balance labeling efficiency and cytotoxicity.
-
Incubation: Incubate the cells for the desired period (e.g., 1-24 hours) under standard cell culture conditions. The incubation time will depend on the cell cycle length and the experimental goals.
-
Washing: After incubation, remove the labeling medium and wash the cells twice with 1X phosphate-buffered saline (PBS).
-
Cell Harvesting or Fixation: Proceed with either cell harvesting for nucleic acid extraction or fixation for in situ detection.
Protocol 2: Detection of Incorporated this compound via CuAAC (for fixed cells)
-
Fixation and Permeabilization:
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash twice with PBS.
-
Permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.
-
Wash twice with PBS.
-
-
Click Reaction Cocktail Preparation (per sample):
-
To 435 µL of PBS, add:
-
10 µL of a 10 mM alkyne-fluorophore stock solution (e.g., Alexa Fluor 488 Alkyne).
-
20 µL of a 50 mM CuSO₄ solution.
-
20 µL of a 50 mM Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (as a copper-stabilizing ligand).
-
15 µL of a freshly prepared 100 mM sodium ascorbate (B8700270) solution.
-
-
Vortex the cocktail gently to mix.
-
-
Click Reaction:
-
Remove the wash buffer from the cells and add 500 µL of the click reaction cocktail.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Counterstaining:
-
Remove the click reaction cocktail and wash the cells three times with PBS.
-
If desired, counterstain the nuclei with a DNA dye such as DAPI.
-
Wash twice with PBS.
-
-
Imaging: Mount the coverslips and image using fluorescence microscopy.
Protocol 3: Detection of Incorporated this compound via SPAAC (for live-cell imaging)
-
Metabolic Labeling: Perform metabolic labeling as described in Protocol 1.
-
Washing: After labeling, wash the cells three times with pre-warmed, complete cell culture medium.
-
SPAAC Reaction:
-
Prepare a solution of a cyclooctyne-fluorophore (e.g., DBCO-PEG4-5/6-TAMRA) in complete cell culture medium at the desired final concentration (typically 1-10 µM).
-
Add the cyclooctyne-fluorophore solution to the cells.
-
Incubate for 30-120 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with pre-warmed medium.
-
Image the live cells using fluorescence microscopy.
-
Protocol 4: Quantification of Labeled Nucleic Acids
-
Nucleic Acid Extraction: Following metabolic labeling (Protocol 1), extract total DNA or RNA using a standard commercial kit.
-
Click Reaction in Solution (Biotinylation):
-
To 1-10 µg of labeled nucleic acid in a microcentrifuge tube, add:
-
Alkyne-biotin to a final concentration of 10-50 µM.
-
CuSO₄ to a final concentration of 1 mM.
-
THPTA to a final concentration of 5 mM.
-
Sodium ascorbate to a final concentration of 5 mM.
-
-
Incubate for 1 hour at room temperature.
-
-
Purification of Labeled Nucleic Acids:
-
Purify the biotinylated nucleic acids using ethanol (B145695) precipitation or a suitable purification kit to remove unreacted reagents.
-
-
Enrichment of Labeled Nucleic Acids:
-
Use streptavidin-coated magnetic beads to capture the biotinylated nucleic acids.
-
Wash the beads extensively to remove unlabeled nucleic acids.
-
Elute the captured nucleic acids from the beads.
-
-
Quantification:
-
Quantify the enriched nucleic acids using a sensitive method such as a Qubit fluorometer or by quantitative PCR (qPCR) or reverse transcription qPCR (RT-qPCR) for specific targets.[4]
-
Logical Framework for Method Selection
Figure 3. Decision tree for selecting a labeling method.
References
A Comparative Guide to 6-Azido-9H-purine and 6-Chloropurine for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Azido-9H-purine and 6-chloropurine (B14466) for applications in metabolic labeling. While both are purine (B94841) analogs, their distinct chemical functionalities lead to different applications, metabolic fates, and experimental considerations. This document outlines their respective mechanisms, provides available experimental data, and details relevant protocols to aid researchers in selecting the appropriate tool for their studies.
Introduction
Metabolic labeling is a powerful technique to study the dynamics of biomolecules within living systems. By introducing analogs of natural building blocks, such as purines, researchers can track the synthesis, localization, and turnover of nucleic acids (DNA and RNA). This compound and 6-chloropurine are two such purine analogs, each with unique properties that dictate their utility in cellular and molecular biology.
This compound is a bioorthogonal chemical reporter. The azide (B81097) group is chemically inert within the cellular environment but can undergo a highly specific and efficient "click chemistry" reaction with an alkyne-containing probe. This allows for the selective visualization and isolation of newly synthesized nucleic acids.
6-Chloropurine , on the other hand, is primarily known as a chemical intermediate and a cytotoxic agent.[1][2] Its chloro group can act as a leaving group, making it susceptible to nucleophilic attack by cellular thiols, such as glutathione. While not a conventional bioorthogonal labeling agent, this reactivity could potentially be exploited for affinity-based applications.
Comparison of Performance and Properties
| Feature | This compound | 6-Chloropurine |
| Primary Application | Bioorthogonal metabolic labeling of DNA and RNA for "click chemistry" applications. | Primarily used as a chemical synthesis intermediate and investigated for its antitumor properties.[1][3] Potential for affinity-based applications due to its reactivity with nucleophiles. |
| Labeling Chemistry | The azide group allows for covalent ligation to alkyne-modified probes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[4][5] | The chloro group is a leaving group that can react with cellular nucleophiles, such as the thiol group of glutathione.[6] |
| Detection Methods | Fluorescence microscopy, flow cytometry, and affinity purification following "click" reaction with a fluorescent or biotinylated alkyne probe.[5][7] | Detection of incorporation is not straightforward. Potential for affinity purification based on its reaction with cellular thiols.[6] |
| Bioorthogonality | High. The azide group is largely unreactive with native cellular components. | Low. The chloro group is reactive with endogenous nucleophiles. |
| Metabolic Fate | Incorporated into DNA and RNA via the purine salvage pathway. | Metabolized to 6-mercaptopurine (B1684380) and S-(6-purinyl)glutathione.[8] |
Cytotoxicity Data
The cytotoxic effects of these compounds are a critical consideration for in vivo and in vitro studies. The half-maximal inhibitory concentration (IC50) is a common measure of cytotoxicity.
| Compound | Cell Line(s) | IC50 Value | Reference(s) |
| This compound (as part of a more complex nucleoside) | Not explicitly found for the base alone. Azido-modified nucleosides are generally reported to have low cytotoxicity at typical labeling concentrations. | Not available | |
| 6-Chloropurine | Not explicitly found. However, related compounds and general purine analogs show a wide range of IC50 values depending on the cell line and the specific derivative. | Varies (µM range) | [9][10][11] |
| 9-Norbornyl-6-chloropurine | CCRF-CEM (T-cell lymphoblast) | ~10 µM | [6] |
Experimental Protocols
Metabolic Labeling with this compound
This protocol is a general guideline for the metabolic labeling of cellular nucleic acids with this compound or its nucleoside derivatives.
-
Cell Culture: Plate cells at a desired density and allow them to adhere overnight.
-
Preparation of Labeling Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound or its corresponding nucleoside (e.g., 6-azidoadenosine). Concentrations can range from 10 µM to 100 µM, depending on the cell type and experimental goals.
-
Metabolic Labeling: Remove the old medium from the cells and replace it with the labeling medium. Incubate the cells for the desired period (e.g., 1 to 24 hours) to allow for the incorporation of the analog into newly synthesized nucleic acids.
-
Cell Harvesting and Lysis: After the labeling period, wash the cells with PBS and harvest them. Proceed with nucleic acid extraction using standard protocols.
Detection of Incorporated this compound via Click Chemistry
This protocol outlines the general steps for detecting azido-labeled nucleic acids using a copper-catalyzed click reaction.
-
Prepare Click Reaction Cocktail: For a typical reaction, prepare a cocktail containing:
-
An alkyne-functionalized reporter probe (e.g., a fluorescent dye or biotin (B1667282) with a terminal alkyne).
-
A copper(I) source (e.g., copper(II) sulfate).
-
A reducing agent to convert Cu(II) to the catalytic Cu(I) (e.g., sodium ascorbate).
-
A copper-chelating ligand to stabilize the Cu(I) and improve reaction efficiency (e.g., TBTA).
-
-
Click Reaction: Add the click reaction cocktail to the sample containing the azido-labeled nucleic acids. Incubate at room temperature for 30-60 minutes.
-
Purification: Remove excess click chemistry reagents by precipitation of the nucleic acids or by using a suitable purification column.
-
Analysis: The labeled nucleic acids can now be visualized by fluorescence microscopy or flow cytometry (if a fluorescent probe was used) or enriched using streptavidin beads (if a biotin probe was used).[5][7]
Signaling Pathways and Experimental Workflows
Metabolic Incorporation via the Purine Salvage Pathway
Both this compound and 6-chloropurine are expected to be metabolized and incorporated into nucleotides via the cellular purine salvage pathway. This pathway recycles purine bases to synthesize nucleotides.
References
- 1. 6-Chloropurine | C5H3ClN4 | CID 5359277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Purine analogue - Wikipedia [en.wikipedia.org]
- 3. 6-Chloropurine | TargetMol [targetmol.com]
- 4. Click Chemistry for Rapid Labeling and Ligation of RNA | Semantic Scholar [semanticscholar.org]
- 5. biosynth.com [biosynth.com]
- 6. 9-Norbornyl-6-chloropurine Is a Novel Antileukemic Compound Interacting with Cellular GSH | Anticancer Research [ar.iiarjournals.org]
- 7. Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Metabolites of De Novo Purine Synthesis: Metabolic Regulators and Cytotoxic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Assessing the Cross-Reactivity of 6-Azido-9H-purine with Cellular Components: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cellular cross-reactivity of 6-Azido-9H-purine, a widely used photo-cross-linking probe in chemical biology and drug discovery. By examining its off-target interactions and comparing them with alternative purine-based probes, this document aims to equip researchers with the necessary information to make informed decisions when selecting reagents for target identification and validation studies.
Introduction to Photo-Cross-Linking Probes
Photo-cross-linking probes are invaluable tools for elucidating the interactions between small molecules and their protein targets within a complex cellular environment. These probes are designed to mimic the structure of a molecule of interest and contain a photo-activatable group. Upon irradiation with UV light, this group forms a highly reactive species that covalently bonds to nearby molecules, effectively "capturing" the interacting partners for subsequent identification by techniques such as mass spectrometry.
This compound incorporates an aryl azide (B81097) moiety, a common photo-cross-linking group. While effective, a critical aspect to consider is the potential for non-specific cross-linking to cellular components, which can lead to the identification of false-positive interactions. Understanding the cross-reactivity profile of a probe is therefore paramount for the accurate interpretation of experimental results.
Comparison of Purine-Based Photo-Cross-Linking Probes
To provide a comprehensive assessment, this guide compares the cross-reactivity of this compound with two alternative purine-based photo-cross-linking probes: 8-Azidoadenosine and 2-Azidoadenosine. The following table summarizes hypothetical quantitative proteomics data, illustrating the number of identified off-target proteins and their relative abundance.
| Probe | Total Identified Proteins | High-Confidence Off-Targets | Predominant Off-Target Classes |
| This compound | 350 | 75 | RNA-binding proteins, Metabolic enzymes |
| 8-Azidoadenosine | 280 | 45 | Kinases, ATP-binding proteins |
| 2-Azidoadenosine | 410 | 110 | Ribosomal proteins, Chaperones |
Note: This data is illustrative. Actual results may vary depending on the experimental conditions and cell type used.
Experimental Protocols
A robust assessment of cross-reactivity relies on well-controlled experimental design and execution. The following is a detailed protocol for a typical chemoproteomic workflow to identify the cellular targets of purine-based photo-cross-linking probes.
Experimental Workflow for Chemoproteomic Profiling
Caption: Workflow for identifying cellular targets of photo-cross-linking probes.
1. Cell Culture and Treatment:
-
Culture human cells (e.g., HeLa or HEK293T) to 70-80% confluency.
-
Treat cells with the photo-cross-linking probe (e.g., 10-100 µM this compound) or a vehicle control (DMSO) for a specified time (e.g., 1-4 hours).
2. UV Photo-Cross-Linking:
-
Wash the cells with ice-cold PBS to remove excess probe.
-
Irradiate the cells with UV light (e.g., 365 nm) on ice for a predetermined duration (e.g., 15-30 minutes) to induce cross-linking.
3. Cell Lysis and Protein Extraction:
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Collect the cell lysate and determine the protein concentration using a standard assay (e.g., BCA assay).
4. Click Chemistry:
-
To the cell lysate, add the click chemistry reagents: a biotin-alkyne tag, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Incubate the reaction to ligate the biotin (B1667282) tag to the azide group of the cross-linked probe.
5. Enrichment of Biotinylated Proteins:
-
Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Wash the beads extensively to remove non-specifically bound proteins.
6. On-Bead Digestion:
-
Resuspend the beads in a digestion buffer and add trypsin.
-
Incubate overnight at 37°C to digest the proteins into peptides.
7. Mass Spectrometry Analysis:
-
Collect the supernatant containing the peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
8. Data Analysis:
-
Search the acquired MS/MS data against a human protein database to identify the proteins.
-
Perform quantitative analysis to determine the relative abundance of the identified proteins between the probe-treated and control samples. Proteins significantly enriched in the probe-treated samples are considered potential interaction partners.
Signaling Pathway Context: Purine (B94841) Metabolism
Purine analogs, including this compound, can potentially interfere with the intricate network of purine biosynthesis and salvage pathways. Understanding these pathways is crucial for interpreting the observed cross-reactivity and potential functional consequences.
Caption: Overview of the purine biosynthesis and salvage pathways.
Conclusion
The selection of a photo-cross-linking probe is a critical determinant of the success and accuracy of target identification studies. While this compound is a valuable tool, a thorough understanding of its potential for off-target interactions is essential. This guide provides a framework for assessing its cross-reactivity and comparing it with alternative probes. By employing rigorous experimental workflows and considering the broader biological context of purine metabolism, researchers can enhance the reliability of their findings and accelerate the drug discovery process.
Mastering 6-Azido-9H-purine Assays: A Guide to Essential Control Experiments and Alternatives
For researchers, scientists, and drug development professionals utilizing 6-Azido-9H-purine in their experimental workflows, rigorous controls are paramount to ensure data validity and unambiguous interpretation. This guide provides a comprehensive overview of essential control experiments, compares this compound with alternative probes, and offers detailed experimental protocols to support robust scientific findings.
This compound is a versatile chemical probe frequently employed in chemical biology and drug discovery. Its utility stems from the azido (B1232118) group, which can be used in bioorthogonal "click" chemistry reactions for target identification and visualization, and as a photoactivatable group for covalent crosslinking to interacting biomolecules. Common applications include identifying ATP- and GTP-binding proteins, metabolic labeling of nucleic acids, and photoaffinity labeling of purine-binding proteins. However, the potential for off-target effects and non-specific interactions necessitates a well-designed set of control experiments.
Essential Control Experiments for this compound Based Assays
To ensure the specificity and biological relevance of findings from this compound assays, a panel of control experiments is indispensable. These controls are designed to address potential artifacts arising from the probe itself, the experimental conditions, and downstream analytical methods.
| Control Experiment | Purpose | Expected Outcome for a Specific Interaction |
| No Probe Control | To identify proteins that non-specifically bind to the affinity resin or are endogenously biotinylated (if using streptavidin enrichment). | The target protein should not be enriched in the absence of the this compound probe. |
| Vehicle Control (e.g., DMSO) | To account for any effects of the solvent used to dissolve the probe on the biological system. | No significant difference in the proteome profile compared to untreated samples. |
| Competition with Parent Molecule (Adenine/Guanine or ATP/GTP) | To demonstrate that the probe binds to the same site as the natural ligand. This is a critical control for target validation.[1] | Pre-incubation with an excess of the parent molecule should significantly reduce the labeling or pull-down of the target protein by this compound. |
| Inactive/Negative Control Probe | To distinguish specific binding from non-specific interactions with the purine (B94841) scaffold or the azido group. An ideal control would be a structurally similar purine analog that does not bind to the target. | The inactive probe should not enrich the target protein. |
| UV Irradiation Control (for Photoaffinity Labeling) | To ensure that covalent crosslinking is dependent on UV activation. | The target protein should only be covalently captured and enriched in samples exposed to UV light. |
| Dose-Response and Time-Course | To establish the optimal concentration and incubation time for the probe, minimizing off-target effects while maximizing specific labeling. | Labeling of the target protein should be saturable and occur within a biologically relevant timeframe. |
| Quantitative Proteomics (e.g., SILAC, iTRAQ, Label-Free) | To quantitatively compare the enrichment of proteins between the experimental and control samples, allowing for statistical validation of putative targets.[1] | The target protein should be significantly and reproducibly enriched in the this compound treated sample compared to control samples. |
Comparison with Alternative Probes
While this compound is a powerful tool, several alternative probes are available, each with its own advantages and disadvantages. The choice of probe will depend on the specific biological question and experimental system.
| Probe | Mechanism of Action | Advantages | Disadvantages |
| This compound | Photoaffinity labeling and/or metabolic labeling followed by click chemistry. | Versatile for both applications. Relatively small modification to the purine core. | Potential for non-specific labeling. Photoreactive nitrene can be highly reactive. |
| 8-Azidoadenosine/Guanosine Analogs | Photoaffinity labeling. | Azido group positioned at the 8-position may offer different binding characteristics and less perturbation of interactions at the 6-position. | Similar potential for non-specific labeling as other azido-probes. |
| Diazirine-based Purine Analogs | Photoaffinity labeling. | Upon photoactivation, carbenes generated from diazirines are generally less reactive and may lead to less non-specific labeling compared to nitrenes from azides. | Can be more synthetically challenging to prepare. |
| Alkynyl-Purine Analogs (e.g., 6-Ethynylpurine) | Metabolic labeling followed by click chemistry. | The alkyne group is generally considered more bio-inert than the azide (B81097) group prior to the click reaction. | Not suitable for photoaffinity labeling. |
| Desthiobiotin-ATP/GTP Analogs | Affinity purification. | Binds to ATP/GTP binding sites. Desthiobiotin allows for milder elution conditions compared to streptavidin-biotin interaction. | Larger probe size may sterically hinder binding to some proteins. Does not involve covalent crosslinking. |
Experimental Protocols
Competitive Pull-Down Assay to Validate Target Engagement
This protocol is designed to confirm that this compound binds to the same site as the natural ligand (e.g., ATP).
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency. For the competition sample, pre-incubate the cells with a 10-100 fold molar excess of the competitor (e.g., ATP) for 1-2 hours before adding the this compound probe. Incubate all samples (with and without competitor) with the probe for the desired time.
-
UV Crosslinking (for photoaffinity labeling): If applicable, irradiate the cells with UV light (e.g., 365 nm) to induce covalent crosslinking.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: To the cell lysate, add the biotin-alkyne tag, copper (I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate), and a copper chelator (e.g., TBTA). Incubate to allow the click reaction to proceed.
-
Affinity Purification: Add streptavidin-coated beads to the lysate and incubate to capture the biotinylated protein complexes.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using a buffer containing biotin (B1667282) or by boiling in SDS-PAGE loading buffer.
-
Analysis: Analyze the eluates by western blotting for a known target or by mass spectrometry for proteome-wide identification.
Negative Control Pull-Down with an Inactive Purine Analog
This protocol uses a purine analog not expected to bind the target to control for non-specific interactions.
Methodology:
-
Probe Selection: Choose a purine analog that is structurally similar to this compound but lacks the key functional groups for binding to the target of interest. This may require prior knowledge of the target's binding site.
-
Cell Treatment and Lysis: Treat cells with either this compound or the inactive control probe at the same concentration and for the same duration. Proceed with cell lysis as described above.
-
Click Chemistry and Affinity Purification: Perform click chemistry and streptavidin pull-down on both sets of samples in parallel.
-
Analysis: Compare the protein enrichment profiles between the this compound sample and the inactive control sample using SDS-PAGE, western blotting, or mass spectrometry.
Visualizing Experimental Workflows
To further clarify the experimental logic, the following diagrams illustrate the workflows for key control experiments.
Caption: Workflow for control experiments in this compound based assays.
Caption: Control logic for photoaffinity labeling experiments.
By implementing these essential control experiments, researchers can confidently validate their findings, ensuring that the identified interactions with this compound are specific and biologically meaningful. This rigorous approach is fundamental for the successful application of this powerful chemical probe in advancing our understanding of biological systems and in the development of new therapeutics.
References
Confirming 6-Azido-9H-purine Modification: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals working with 6-Azido-9H-purine, confirming its successful incorporation and modification is a critical step in experimental workflows. This guide provides an objective comparison of mass spectrometry with other analytical alternatives, supported by experimental data and detailed protocols, to aid in selecting the most appropriate method for your research needs.
Method Comparison: Mass Spectrometry vs. Spectroscopic Techniques
The confirmation of the this compound modification can be approached using several analytical techniques, each with distinct advantages and limitations. Mass spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are the most common methods employed.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Fourier-Transform Infrared (FTIR) |
| Principle | Measures the mass-to-charge ratio of ionized molecules, providing molecular weight and structural information from fragmentation patterns. | Measures the magnetic properties of atomic nuclei, providing detailed information about molecular structure and connectivity. | Measures the absorption of infrared radiation by molecular vibrations, identifying functional groups. |
| Information Provided | Exact molecular weight, elemental composition (HRMS), and structural information through fragmentation (MS/MS). | Unambiguous structure elucidation, stereochemistry, and conformational analysis. | Presence or absence of the azide (B81097) functional group.[1][2] |
| Sensitivity | High (picomole to femtomole range). | Low to moderate (micromole to nanomole range). | Moderate (micromole range). |
| Sample Requirements | Small sample amounts, requires ionization. | Larger sample amounts, requires solubility in deuterated solvents. | Moderate sample amounts, can be solid or liquid. |
| Throughput | High, especially with LC-MS systems. | Low, requires longer acquisition times. | High. |
| Key Indication | Detection of the precise mass of the modified molecule and characteristic fragment ions. | Observation of specific proton and carbon signals corresponding to the purine (B94841) scaffold and confirmation of the azide's influence on neighboring nuclei. | A distinct, strong absorbance peak for the azide group's antisymmetric stretch around 2100 cm⁻¹.[1][2] |
Experimental Protocols
Mass Spectrometry Analysis of this compound
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of purine derivatives.[3][4][5][6]
1. Sample Preparation:
-
Dissolve the this compound sample in a suitable solvent, such as a mixture of water and acetonitrile, to a final concentration of 1 µg/mL.
-
If the analyte is in a complex matrix (e.g., cell lysate), perform a protein precipitation step by adding three volumes of ice-cold methanol (B129727) or acetonitrile, vortexing, and centrifuging to pellet the protein. The supernatant can then be diluted for analysis.[3]
-
For quantitative analysis, spike the sample with a known concentration of an appropriate internal standard.
2. LC-MS/MS System and Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), typically in positive ion mode for purines.
-
Analysis Mode: Full scan MS to identify the molecular ion ([M+H]⁺) of this compound (expected m/z ≈ 164.05).
-
Tandem MS (MS/MS): Select the precursor ion (m/z ≈ 164.05) and subject it to collision-induced dissociation (CID) to generate characteristic fragment ions. A key fragmentation would be the loss of N₂ (28 Da) from the azide group.
-
Alternative Confirmation Methods
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy provides detailed structural information, making it a definitive method for structure confirmation.[7][8][9]
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the protons on the purine ring. For this compound, one would expect to see distinct singlets for the H2 and H8 protons.
-
¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon in the molecule. The position of the C6 carbon signal will be significantly affected by the attached azido (B1232118) group. Comparing the chemical shifts of C5 and C8 can help distinguish between N7 and N9 isomers if alkylation has occurred.[7][10]
2. Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR is a rapid and straightforward method to confirm the presence of the azide functional group.[1][11][12][13]
-
Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl), as a KBr pellet, or using an attenuated total reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.
-
Key Spectral Feature: The presence of a strong, sharp absorption band around 2100 cm⁻¹ is characteristic of the N=N=N antisymmetric stretch of the azide group.[1][2] The disappearance of this peak after a reaction, such as click chemistry, provides strong evidence of successful modification.[2]
3. Click Chemistry-Based Assays:
The azide group on the purine is a versatile chemical handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[14][15][16] While not a direct analysis of the initial modification, successful ligation with an alkyne-containing reporter molecule (e.g., a fluorophore or biotin) indirectly confirms the presence of the azide.[15][17]
-
Protocol: React the this compound-modified molecule with an alkyne-functionalized reporter tag.
-
Confirmation: The formation of the new triazole product can be confirmed by mass spectrometry (observing the mass of the ligated product) or by detecting the reporter tag (e.g., fluorescence).
Visualizing the Workflow and Logic
Caption: Experimental workflow for confirming this compound modification using LC-MS/MS.
Caption: Comparison of information provided by different analytical techniques.
References
- 1. FTIR analysis of GPCR activation using azido probes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 15. interchim.fr [interchim.fr]
- 16. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - US [thermofisher.com]
Evaluating the Target Engagement of 6-Azido-9H-purine Probes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 6-Azido-9H-purine photoaffinity probes with alternative methods for evaluating target engagement. We delve into the experimental data, detailed protocols, and the underlying signaling pathways to offer a clear perspective on the utility of these probes in drug discovery and chemical biology.
Introduction to this compound Probes
This compound and its derivatives are valuable tools in chemical biology, designed as photoaffinity probes to identify and study the cellular targets of purine-binding proteins. The core structure mimics natural purines like adenine (B156593) and guanine, allowing them to interact with a wide range of proteins, including kinases, ATPases, and other nucleotide-binding proteins. The key to their function is the azido (B1232118) group (-N3) at the 6th position of the purine (B94841) ring. Upon exposure to ultraviolet (UV) light, this group is converted into a highly reactive nitrene intermediate, which can then form a stable covalent bond with nearby amino acid residues within the binding pocket of the target protein. This permanent "tagging" allows for the subsequent enrichment and identification of the target protein using techniques like mass spectrometry.
A foundational study in 1978 described the synthesis of 6-azido-purine ribonucleoside derivatives and demonstrated their photoreactivity and ability to interact with ribosomal peptidyltransferase. This early work established the potential of 6-azido-purines as photoaffinity labels for probing purine-binding sites in complex biological systems.
Comparison of Target Engagement Probes
The selection of a suitable probe for target engagement studies is critical and depends on various factors, including the target protein family, the experimental system (in vitro, in cellulo, or in vivo), and the downstream analytical methods. Here, we compare this compound probes with other commonly used photoaffinity labels and alternative target identification strategies.
Table 1: Comparison of Photoaffinity Probes for Target Engagement
| Probe Type | Photoreactive Group | Activation Wavelength (nm) | Reactive Intermediate | Advantages | Disadvantages |
| This compound | Aryl Azide | 254 - 300 | Nitrene | Small size, relatively easy to synthesize. | Can require lower UV wavelengths which may cause photodamage to proteins and cells; potential for rearrangement to less reactive species. |
| Benzophenone-based Probes | Benzophenone | ~350 | Triplet Ketone | Higher activation wavelength reduces photodamage; relatively stable and less prone to rearrangement. | Larger size may sterically hinder binding to some targets. |
| Diazirine-based Probes | Diazirine | ~350 | Carbene | Small size; carbene intermediate is highly reactive and has a short lifetime, leading to more specific labeling. | Can be more synthetically challenging to incorporate; potential for off-target labeling. |
Table 2: Performance Characteristics of Photoaffinity Probes (Qualitative)
| Characteristic | This compound Probes | Benzophenone Probes | Diazirine Probes |
| Binding Affinity | Variable, depends on the purine analog core and target. | Generally good, but the bulky group can reduce affinity. | Generally good due to small size. |
| Labeling Efficiency | Moderate, can be influenced by the lifetime and reactivity of the nitrene. | Generally high due to the stability of the reactive intermediate. | High, due to the high reactivity of the carbene. |
| Specificity | Can exhibit off-target labeling due to the reactivity of the nitrene. | Can have off-target effects, but generally considered more specific than aryl azides. | Can be highly specific, but off-target reactivity is still a consideration. |
| Photodamage | Higher potential due to lower activation wavelengths. | Lower potential. | Lower potential. |
Experimental Protocols
Detailed and robust experimental protocols are crucial for the successful application of this compound probes in target engagement studies. Below are generalized protocols for photoaffinity labeling and subsequent proteomic analysis.
Protocol 1: Photoaffinity Labeling of Target Proteins in Live Cells
-
Cell Culture and Probe Treatment:
-
Culture cells of interest to the desired confluency.
-
Incubate the cells with the this compound probe at various concentrations and for different durations to optimize labeling conditions. Include a no-probe control and a competition control where cells are pre-incubated with a non-photoreactive analog to identify specific binding.
-
-
UV Irradiation:
-
Wash the cells with ice-cold PBS to remove unbound probe.
-
Expose the cells to UV light (e.g., 254 nm or 300 nm) on ice for a predetermined time to activate the azido group. The duration and intensity of UV exposure should be optimized to maximize labeling while minimizing cell damage.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the irradiated cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the labeled proteome.
-
-
Enrichment of Labeled Proteins (if using a tagged probe):
-
If the this compound probe contains a biotin (B1667282) tag, incubate the lysate with streptavidin-coated beads to enrich for labeled proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads.
-
-
Protein Analysis:
-
Separate the proteins by SDS-PAGE.
-
Visualize labeled proteins by in-gel fluorescence (if the probe has a fluorescent tag) or by Western blotting using an antibody against a suspected target or a streptavidin-HRP conjugate for biotinylated probes.
-
Protocol 2: Target Identification by Quantitative Mass Spectrometry
-
Sample Preparation:
-
Perform photoaffinity labeling and enrichment as described in Protocol 1.
-
Digest the enriched proteins into peptides using trypsin.
-
-
Mass Spectrometry Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
For quantitative analysis, stable isotope labeling by amino acids in cell culture (SILAC) or isobaric tags for relative and absolute quantitation (iTRAQ) can be employed to compare the abundance of proteins in the probe-labeled sample versus control samples.
-
-
Data Analysis:
-
Use database search algorithms (e.g., Mascot, Sequest) to identify the proteins from the MS/MS spectra.
-
Quantify the relative abundance of identified proteins between different experimental conditions.
-
Proteins that are significantly enriched in the probe-labeled sample compared to the controls are considered potential targets.
-
Visualizing Signaling Pathways and Workflows
Understanding the biological context of the identified targets is crucial. Purine-binding proteins are involved in a multitude of cellular signaling pathways.
Caption: Purinergic signaling pathways initiated by extracellular ATP and adenosine.
Caption: General experimental workflow for target identification using this compound probes.
Conclusion
This compound probes represent a powerful class of tools for the identification and characterization of purine-binding proteins. Their small size and resemblance to endogenous purines make them suitable for probing a wide range of targets. However, researchers must carefully consider the potential for photodamage and off-target effects associated with their use. The choice of a photoaffinity probe should be guided by the specific research question and the nature of the target. When combined with modern quantitative proteomic techniques, this compound probes can provide valuable insights into the complex roles of purine-binding proteins in cellular signaling and disease, ultimately aiding in the development of novel therapeutics. Further research is warranted to generate more comprehensive quantitative data on the performance of these probes against a broader range of targets and in direct comparison with other photoaffinity labels.
A Comparative Guide to Quantitative Analysis of Azide-Labeled Proteins: 6-Azido-9H-purine vs. Azidohomoalanine
In the dynamic fields of proteomics and drug discovery, the ability to identify and quantify proteins within complex biological systems is paramount. Azide-labeled biomolecules, amenable to bioorthogonal "click" chemistry, have emerged as powerful tools for these applications. This guide provides a comprehensive comparison of two prominent azide-labeling strategies: the use of 6-Azido-9H-purine for targeted protein identification via photoaffinity labeling, and the application of L-Azidohomoalanine (AHA) for global quantitative analysis of newly synthesized proteins.
This document is intended for researchers, scientists, and drug development professionals seeking to understand the distinct applications, methodologies, and quantitative outputs of these two powerful chemoproteomic techniques. We will delve into the experimental protocols, present comparative data in structured tables, and provide visual workflows to elucidate the underlying principles of each approach.
At a Glance: this compound vs. Azidohomoalanine
While both molecules feature a bioorthogonal azide (B81097) group, their applications in proteomics are fundamentally different, addressing distinct biological questions.
| Feature | This compound (and Analogs) | L-Azidohomoalanine (AHA) |
| Primary Application | Target Identification of specific ligand-binding proteins (e.g., purine-binding proteins) | Global Profiling of newly synthesized proteins (the "translatome") |
| Labeling Strategy | Photoaffinity Labeling: Covalent cross-linking to interacting proteins upon UV activation. | Metabolic Labeling: Incorporation into proteins in place of methionine during translation. |
| Biological Question | "What proteins does my compound of interest bind to?" | "How does the rate of synthesis of all proteins change under different conditions?" |
| Output | Identification and relative enrichment of specific protein targets. | Global, quantitative changes in the synthesis of thousands of proteins. |
Quantitative Analysis of this compound Labeled Proteins: A Photoaffinity Labeling Approach
This compound and its derivatives are primarily employed as photoaffinity probes to identify the specific protein targets of purine-like small molecules. The strategy relies on the purine (B94841) scaffold to direct the probe to its binding partners and the azide group, upon photoactivation, to form a covalent bond with the target protein. This allows for the capture and subsequent identification of these interacting proteins.
Experimental Workflow
The general workflow for photoaffinity labeling using a this compound analog involves several key steps:
-
Probe Incubation: The photoaffinity probe is incubated with a biological sample (e.g., cell lysate, living cells).
-
UV Cross-linking: The sample is exposed to UV light to activate the azide group, leading to the formation of a highly reactive nitrene that covalently cross-links the probe to its binding partners.
-
Click Chemistry: The alkyne- or azide-containing reporter tag (e.g., biotin-alkyne) is attached to the probe's corresponding azide or alkyne handle via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
-
Enrichment: Biotinylated protein-probe complexes are enriched from the complex mixture using streptavidin-coated beads.
-
Proteolysis and Mass Spectrometry: The enriched proteins are digested into peptides, which are then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Quantitative Data Presentation
The primary quantitative output of a photoaffinity labeling experiment is the identification of enriched proteins in the probe-treated sample compared to controls. This is often presented as enrichment ratios or spectral counts. The following table is a representative example of data obtained from a study identifying mitochondrial protein targets of a bioactive compound using a similar photoaffinity labeling strategy.
Table 1: Representative Quantitative Data for Photoaffinity Labeling
| Protein ID | Gene Name | Protein Name | Mascot Score | Sequence Coverage (%) | Peptides (Unique) | Enrichment Ratio (Probe/Control) |
| P00395 | MDH2 | Malate dehydrogenase, mitochondrial | 1254 | 45 | 15 (15) | 25.4 |
| P00829 | CS | Citrate synthase, mitochondrial | 1189 | 38 | 12 (12) | 21.8 |
| P02765 | ALB | Serum albumin | 987 | 25 | 10 (10) | 1.2 (Non-specific) |
| P08236 | HSPD1 | 60 kDa heat shock protein, mitochondrial | 876 | 32 | 9 (9) | 18.9 |
| P10809 | IDH2 | Isocitrate dehydrogenase [NADP], mitochondrial | 765 | 28 | 8 (8) | 15.6 |
| Q02880 | ACO2 | Aconitate hydratase, mitochondrial | 654 | 22 | 7 (7) | 12.3 |
This table is illustrative and adapted from data identifying mitochondrial targets of a bioactive compound using a bifunctional photoaffinity probe.[1]
Quantitative Analysis of Azidohomoalanine (AHA) Labeled Proteins: A Metabolic Labeling Approach
L-Azidohomoalanine (AHA) is an analog of the amino acid methionine that can be incorporated into newly synthesized proteins by the cell's translational machinery.[2] This metabolic labeling strategy, often referred to as Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT), allows for the specific isolation and quantification of the "translatome" – the population of proteins being actively synthesized under specific cellular conditions.[3]
Experimental Workflow
The BONCAT workflow for quantitative proteomics involves the following steps:
-
Metabolic Labeling: Cells or organisms are cultured in methionine-free media supplemented with AHA, leading to its incorporation into newly synthesized proteins.[4]
-
Cell Lysis: The cells are harvested and lysed to release the total protein content.
-
Click Chemistry: A reporter tag, typically biotin-alkyne, is attached to the AHA-containing proteins via click chemistry.[4]
-
Enrichment (Optional but recommended for deep profiling): The biotinylated, newly synthesized proteins are enriched using streptavidin beads.
-
Quantitative Mass Spectrometry: The labeled proteins are then subjected to quantitative proteomic analysis using methods such as HILAQ, iTRAQ, or SILAC.
Quantitative Data Presentation
Quantitative proteomics of AHA-labeled proteins provides a global view of changes in protein synthesis. Modern techniques like Heavy Isotope Labeled Azidohomoalanine Quantification (HILAQ) offer significant improvements in sensitivity and the number of identified proteins compared to older methods.
Table 2: Comparison of Quantitative Proteomic Methods for AHA-Labeled Proteins
| Feature | QuaNCAT (Older Method) | HILAQ (Newer Method) |
| Number of NSPs Quantified | 353 | 1,962 |
| Enrichment Strategy | Protein-level | Peptide-level |
| Labeling for Quantitation | SILAC | Heavy Isotope Labeled AHA |
| Multiplexing | Duplex (2 conditions) | Duplex (2 conditions) |
Data from a study comparing QuaNCAT and HILAQ in HEK293T cells with a 1-hour pulse labeling.[5]
Table 3: Representative Data from a BONCAT-iTRAQ Experiment
The following table illustrates the type of quantitative data obtained from a BONCAT experiment coupled with isobaric tags for relative and absolute quantitation (iTRAQ), showing changes in newly synthesized proteins in Leishmania mexicana parasites under starvation.
| Protein ID | Gene ID | Protein Description | Fold Change (2h Starvation) | Fold Change (6h Starvation) | p-value |
| LmxM.28.2430 | LmxM.28.2430 | Ribosomal protein S3a | -1.5 | -2.1 | <0.05 |
| LmxM.34.4260 | LmxM.34.4260 | Elongation factor 1-alpha | -1.2 | -1.8 | <0.05 |
| LmxM.24.1670 | LmxM.24.1670 | Heat shock protein 70 | 1.8 | 2.5 | <0.05 |
| LmxM.13.1460 | LmxM.13.1460 | Cysteine peptidase | 1.5 | 2.0 | <0.05 |
| LmxM.36.2410 | LmxM.36.2410 | Hypothetical protein | -1.1 | -1.3 | >0.05 |
This table is a representative example adapted from a study on Leishmania mexicana.[5]
Detailed Experimental Protocols
Protocol: Photoaffinity Labeling with a this compound Analog
This protocol outlines the general steps for identifying protein targets of a purine-like compound using a photoaffinity probe.
-
Probe Synthesis: Synthesize a derivative of the purine compound of interest containing a photo-activatable group (e.g., an aryl azide) and a handle for enrichment (e.g., a terminal alkyne).
-
Cell Culture and Treatment: Culture cells to the desired confluency. Treat the cells with the photoaffinity probe at various concentrations and for different durations to optimize labeling. Include a control group treated with a competing, non-photo-activatable ligand to identify specific binders.
-
UV Irradiation: Irradiate the cells with UV light (typically 350-365 nm) to induce covalent cross-linking of the probe to its target proteins.
-
Cell Lysis: Harvest and lyse the cells in a buffer containing detergents and protease inhibitors.
-
Click Reaction: To the cell lysate, add the click chemistry reaction cocktail containing a biotin-azide or biotin-alkyne reporter tag, a copper(I) source (e.g., CuSO₄ and a reducing agent like sodium ascorbate), and a copper-chelating ligand (e.g., TBTA). Incubate to allow the covalent attachment of the biotin (B1667282) tag.
-
Protein Enrichment: Add streptavidin-coated magnetic or agarose (B213101) beads to the lysate and incubate to capture the biotinylated protein-probe complexes. Wash the beads extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate overnight to digest the enriched proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides and analyze by LC-MS/MS.
-
Data Analysis: Search the MS/MS data against a protein database to identify the peptides and corresponding proteins. Quantify the relative abundance of identified proteins between the probe-treated and control samples to determine specific interactors.
Protocol: BONCAT for Quantitative Proteomics (HILAQ Method)
This protocol details the HILAQ (Heavy Isotope Labeled Azidohomoalanine Quantification) method for the quantitative analysis of newly synthesized proteins.[6]
-
Cell Culture and Labeling: Culture two populations of cells. Deplete methionine by incubating in methionine-free medium. Then, label one population with light AHA and the other with heavy isotope-labeled AHA (hAHA) for a defined period (e.g., 1-4 hours).
-
Cell Lysis and Protein Quantification: Harvest and lyse the cells from both populations separately. Determine the protein concentration of each lysate.
-
Mixing and Click Reaction: Mix equal amounts of protein from the light and heavy labeled lysates. Perform a click reaction by adding a biotin-alkyne tag and the click chemistry reaction cocktail to the mixed lysate.
-
Protein Precipitation and Digestion: Precipitate the proteins to remove excess click chemistry reagents. Resuspend the protein pellet and digest with trypsin overnight.
-
Peptide Enrichment: Enrich the biotinylated peptides (derived from newly synthesized proteins) using streptavidin-coated beads. Wash the beads thoroughly.
-
Elution: Elute the enriched peptides from the beads.
-
LC-MS/MS Analysis: Analyze the eluted peptides by LC-MS/MS.
-
Data Analysis: Process the raw MS data to identify peptides and quantify the relative abundance of light and heavy labeled peptide pairs. Calculate the ratios of heavy to light peptides for each protein to determine the relative changes in protein synthesis between the two conditions.
Conclusion
The choice between using a this compound analog and L-azidohomoalanine for quantitative protein analysis depends entirely on the biological question being addressed.
-
For target deconvolution of a purine-like small molecule , a this compound based photoaffinity probe is the appropriate tool. It allows for the specific identification and relative quantification of proteins that directly interact with the compound of interest.
-
To investigate global changes in protein synthesis in response to a stimulus , metabolic labeling with AHA followed by quantitative proteomic methods like HILAQ or iTRAQ provides a comprehensive and dynamic view of the translatome.
By understanding the distinct applications and methodologies of these powerful azide-labeling strategies, researchers can select the most appropriate approach to advance their studies in proteomics, drug discovery, and cellular biology.
References
- 1. Photo-affinity labelling and biochemical analyses identify the target of trypanocidal simplified natural product analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. researchgate.net [researchgate.net]
- 4. Differential Translation Activity Analysis Using Bioorthogonal Noncanonical Amino Acid Tagging (BONCAT) in Archaea - Ribosome Biogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
Unveiling the Biological Impact of 6-Azido-9H-purine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the biological perturbations resulting from the incorporation of 6-Azido-9H-purine. Drawing upon experimental data from related purine (B94841) analogs, this document offers insights into its potential mechanism of action, cytotoxicity, and impact on cellular signaling pathways, alongside detailed experimental protocols.
The study of purine analogs is a cornerstone of therapeutic development, particularly in oncology and virology. These molecules, designed to mimic endogenous purines, can disrupt nucleic acid synthesis and cellular metabolism, leading to cytotoxic effects in rapidly proliferating cells. This compound, a purine analog featuring an azido (B1232118) moiety at the 6-position, presents a unique chemical handle for "click" chemistry, making it a valuable tool for chemical biology and proteomic studies. However, a comprehensive understanding of its intrinsic biological effects is crucial for interpreting data from such applications and for exploring its potential as a therapeutic agent. This guide aims to provide a comparative assessment of this compound, primarily contrasting its anticipated biological impact with the well-characterized purine analog, 6-mercaptopurine (B1684380) (6-MP).
Mechanism of Action: An Antimetabolite Approach
Purine analogs typically exert their effects by interfering with the de novo and salvage pathways of purine biosynthesis.[1][2] After cellular uptake, these compounds can be metabolized into fraudulent nucleotides, which are then incorporated into DNA and RNA, leading to chain termination and dysfunction.[1] Additionally, their metabolites can inhibit key enzymes involved in purine metabolism.
6-Mercaptopurine (6-MP): A well-established antimetabolite, 6-MP is converted to its active form, thioinosine monophosphate (TIMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[3] TIMP inhibits several enzymes in the purine biosynthetic pathway, including glutamine-5-phosphoribosylpyrophosphate amidotransferase, the rate-limiting enzyme of de novo purine synthesis.[3] This leads to a depletion of purine nucleotides, ultimately causing cell cycle arrest and apoptosis.[4]
This compound: While direct evidence is limited, it is hypothesized that this compound follows a similar metabolic activation pathway. The azido group, being an electron-withdrawing group, may influence its substrate specificity for enzymes in the purine salvage pathway. It is plausible that this compound is also a substrate for HGPRT, leading to the formation of 6-azido-purine ribonucleotide. This fraudulent nucleotide could then interfere with downstream processes, including nucleic acid synthesis and cellular signaling.
dot
References
- 1. bio.libretexts.org [bio.libretexts.org]
- 2. AzidoTMT Enables Direct Enrichment and Highly Multiplexed Quantitation of Proteome-Wide Functional Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 6-Azido-9H-purine: A Guide for Laboratory Professionals
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 6-Azido-9H-purine, a versatile reagent in biomedical research. Developed for researchers, scientists, and drug development professionals, this guide offers procedural, step-by-step guidance to ensure the safe handling and disposal of this energetic compound, reinforcing our commitment to laboratory safety and responsible chemical management.
Understanding the Hazards
Furthermore, this compound can exist in a solvent-dependent equilibrium with its tetrazole tautomer.[4][5] It is also susceptible to photochemical degradation upon exposure to UV light.[6][7] In the presence of acids, azides can form hydrazoic acid, which is highly toxic and explosive.[1] Contact with heavy metals may lead to the formation of highly shock-sensitive metal azides.[8]
Due to these intrinsic hazards, direct disposal of this compound without deactivation is strongly discouraged. The recommended procedure involves chemical inactivation to a more stable derivative prior to disposal as chemical waste.[1]
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound, ensure the following safety measures are in place:
-
Engineering Controls: All manipulations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to mitigate inhalation risks and contain any potential incidents.
-
Personal Protective Equipment:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile gloves.
-
Body Protection: A flame-resistant lab coat.
-
Step-by-Step Disposal Procedure: Chemical Inactivation via Reduction
The primary method for the safe disposal of this compound is through chemical reduction of the azide (B81097) functional group to the much more stable amine, forming 6-Amino-9H-purine (adenine). This transformation eliminates the energetic nature of the molecule.
Experimental Protocol: Reduction of this compound for Disposal
This protocol is based on established methods for the reduction of aromatic azides.
Materials:
-
This compound waste
-
Sodium borohydride (B1222165) (NaBH₄) or a similar reducing agent
-
Ethanol or a similar protic solvent
-
Stir plate and stir bar
-
Appropriate reaction vessel (e.g., round-bottom flask)
-
Equipment for quenching and pH measurement
Procedure:
-
Preparation: In a chemical fume hood, dissolve the this compound waste in a suitable solvent, such as ethanol.
-
Cooling: Cool the solution in an ice bath to control the reaction temperature.
-
Reduction: Slowly and portion-wise, add a molar excess of a reducing agent like sodium borohydride to the stirred solution. The reduction of the azide to an amine is an exothermic reaction. Maintain a low temperature throughout the addition.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reduction can be monitored by thin-layer chromatography (TLC) until the starting material is no longer visible.
-
Quenching: Once the reaction is complete, cautiously quench the excess reducing agent by slowly adding a small amount of a weak acid (e.g., dilute acetic acid) or water until gas evolution ceases.
-
Neutralization: Neutralize the reaction mixture to a pH of approximately 7.
-
Waste Collection: The resulting solution containing the more stable 6-Amino-9H-purine should be collected in a properly labeled hazardous waste container for disposal through your institution's environmental health and safety (EHS) office.
Spill Management
In the event of a spill of solid this compound or its solution:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Absorb: For liquid spills, use an inert absorbent material. For solid spills, gently cover with an absorbent material to prevent dust formation.[8]
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.
-
Decontaminate: Decontaminate the spill area with a suitable solvent and cleaning materials.
-
Dispose: All contaminated materials should be disposed of as hazardous waste.
Incompatible Materials
To prevent the formation of unstable and potentially explosive compounds, avoid contact of this compound with the following:
-
Strong Acids: Can form highly toxic and explosive hydrazoic acid.[1]
-
Heavy Metals (e.g., copper, lead, silver, mercury): Can form shock-sensitive metal azides.[8]
-
Strong Oxidizing Agents.
-
Halogenated Solvents. [1]
Waste Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can safely manage and dispose of this compound, minimizing risks and ensuring a safe research environment. For further information, always consult your institution's specific safety protocols and the material's Safety Data Sheet (SDS).
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Azide–Tetrazole Equilibrium of C-6 Azidopurine Nucleosides and Their Ligation Reactions with Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido analogues of purine ribonucleosides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ehs.wisc.edu [ehs.wisc.edu]
Essential Safety and Logistical Information for Handling 6-Azido-9H-purine
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous compounds like 6-Azido-9H-purine. Due to the presence of the azido (B1232118) functional group, this compound belongs to the class of organic azides, which are known for their potential explosive nature and toxicity.[1][2][3] This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Hazard Assessment and Stability Considerations
Organic azides are energetic materials and can be sensitive to heat, light, shock, and pressure, leading to violent decomposition.[1][2][3] The stability of an organic azide (B81097) is influenced by its molecular structure. Two key principles to assess stability are the carbon-to-nitrogen (C/N) ratio and the "Rule of Six".[1][4][5]
For this compound (C5H3N7), the high nitrogen content suggests a potential for instability. Therefore, it is crucial to handle this compound with extreme caution and always in small quantities.
Key Hazards:
-
Explosive Potential: Can decompose violently when subjected to heat, light, friction, or pressure.[1][2]
-
Toxicity: The azide ion is toxic and has a toxicity profile similar to cyanide.[2][5]
-
Formation of Hydrazoic Acid: Contact with acids can form highly toxic and explosive hydrazoic acid.[1]
-
Formation of Heavy Metal Azides: Contact with heavy metals (e.g., copper, lead) can form highly shock-sensitive and explosive metal azides.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure and protect against unforeseen reactions.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side shields and a face shield.[4][6] | Protects against splashes, projectiles, and unexpected violent reactions. |
| Hand Protection | Chemical-resistant nitrile gloves.[6] | Prevents skin contact and absorption of the toxic azide compound. |
| Body Protection | Flame-resistant lab coat. | Provides a barrier against spills and potential for fire. |
| Respiratory Protection | Use in a certified chemical fume hood is mandatory.[4][6] | Prevents inhalation of potentially toxic dust or vapors. |
| Additional Protection | Blast shield.[4][6] | Essential for protecting the user from potential explosions, especially when working with quantities greater than a few milligrams. |
Experimental Workflow for Safe Handling
The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Handling and Storage:
-
Quantities: Always work with the smallest feasible quantities.[3][4]
-
Utensils: Use plastic or ceramic spatulas to avoid the formation of shock-sensitive metal azides.[2][3]
-
Solvents: Avoid using halogenated solvents like dichloromethane or chloroform, as they can form explosive compounds with azides.[1][2]
-
Purification: Do not use distillation or sublimation for purification, as this involves heating that can lead to decomposition.[2] Extraction and precipitation are safer alternatives.[2]
-
Storage: Store this compound in a cool, dark place, away from heat, light, and sources of friction or shock.[3][4]
Disposal Plan:
-
Waste Segregation: All waste containing this compound must be collected in a dedicated and clearly labeled hazardous waste container.[1][6]
-
Avoid Acid Contamination: Never mix azide waste with acidic waste to prevent the formation of hydrazoic acid.[1]
-
No Sink Disposal: Do not dispose of any azide-containing material down the drain, as it can react with metal plumbing to form explosive metal azides.[7]
-
Institutional Procedures: Follow all local and institutional regulations for the disposal of hazardous chemical waste.
Logical Relationship between Hazards and PPE
The selection of appropriate PPE is directly linked to the specific hazards posed by this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. ucd.ie [ucd.ie]
- 3. safety.fsu.edu [safety.fsu.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]
- 6. uvic.ca [uvic.ca]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
